Product packaging for Keto Ziprasidone(Cat. No.:)

Keto Ziprasidone

Cat. No.: B3030221
M. Wt: 426.9 g/mol
InChI Key: SJOODKMSLMNGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Keto Ziprasidone is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN4O2S B3030221 Keto Ziprasidone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOODKMSLMNGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Keto Ziprasidone: An Examination of its Role as a Potential Metabolite of Ziprasidone in Humans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the metabolic fate of the atypical antipsychotic drug Ziprasidone in humans, with a specific focus on the potential role of Keto Ziprasidone. While this compound is recognized and available as a reference standard for an impurity of Ziprasidone, a comprehensive review of the scientific literature indicates that it is not a significant metabolite in humans. The primary metabolic pathways of Ziprasidone are well-established and involve oxidation, reductive cleavage, and N-dealkylation, leading to several major metabolites. This document provides a detailed overview of these pathways, the identified metabolites, and the analytical methodologies used for their characterization.

Introduction: The Status of this compound

This compound, chemically identified as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]acetyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is primarily documented as a process-related impurity or a potential degradation product of Ziprasidone[1][2]. Its structure suggests the oxidation of the ethyl side chain of the Ziprasidone molecule to a ketone. While its presence as an impurity is relevant for quality control in pharmaceutical manufacturing, extensive studies on the metabolism of Ziprasidone in humans have not identified this compound as a circulating metabolite[3][4].

The focus of this guide, therefore, shifts to the well-documented metabolic pathways of Ziprasidone to provide a scientifically accurate and thorough understanding of its biotransformation in humans.

Established Metabolic Pathways of Ziprasidone in Humans

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the administered dose being excreted as the unchanged drug[3]. The biotransformation of Ziprasidone is primarily governed by two key enzyme systems: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4). The metabolic processes can be broadly categorized into three main routes:

  • Reductive Pathway: This is the predominant metabolic route for Ziprasidone and is catalyzed by the cytosolic enzyme aldehyde oxidase. This pathway involves the reductive cleavage of the benzisothiazole ring.

  • Oxidative Metabolism: This pathway is primarily mediated by CYP3A4 and to a lesser extent by CYP1A2. It involves the oxidation of the sulfur atom in the benzisothiazole ring.

  • N-Dealkylation: This is a minor pathway that involves the cleavage of the piperazine ring.

These pathways lead to the formation of several major circulating metabolites.

Major Metabolites of Ziprasidone in Humans

Studies have identified twelve metabolites of Ziprasidone in human urine and serum. The four major circulating metabolites are:

  • Benzisothiazole (BITP) sulphoxide

  • BITP-sulphone

  • Ziprasidone sulphoxide

  • S-methyldihydroziprasidone

Unchanged Ziprasidone accounts for approximately 44% of the total drug-related material in serum. Ziprasidone sulfoxide and sulfone are the major metabolites found in human serum.

Data Presentation: Major Human Metabolites of Ziprasidone
Metabolite NameAbbreviationMetabolic PathwayKey Enzyme(s)
Ziprasidone sulfoxide-OxidationCYP3A4
Ziprasidone sulfone-OxidationCYP3A4
S-Methyl-dihydro-ziprasidone-Reductive Cleavage & MethylationAldehyde Oxidase, Glutathione, Thiol methyltransferase
Benzisothiazole-3-yl-piperazineBITPN-DealkylationNot specified
BITP-sulfoxide-N-Dealkylation & OxidationNot specified
BITP-sulfone-N-Dealkylation & OxidationNot specified
(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acidOX-COOHN-Dealkylation & further metabolismNot specified

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of Ziprasidone and its metabolites in biological matrices like human plasma are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for LC-MS/MS Analysis of Ziprasidone and its Metabolites in Human Plasma
  • Sample Preparation:

    • A simple one-step liquid-liquid extraction is commonly used.

    • To 0.5 mL of human plasma, an internal standard is added.

    • The sample is alkalinized (e.g., with sodium carbonate solution).

    • Extraction is performed with an organic solvent mixture (e.g., 20% methylene dichloride in pentane).

    • The mixture is vortexed and centrifuged.

    • The organic layer is separated and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mmol·L-1 ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

    • Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for the analyte and the internal standard. For example, for Ziprasidone, the transition m/z 413.2 → 194.1 has been used.

    • Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations of Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Ziprasidone

Ziprasidone_Metabolism cluster_oxidation Oxidative Metabolism (CYP3A4) cluster_reduction Reductive Pathway cluster_ndealkylation N-Dealkylation Ziprasidone Ziprasidone Ziprasidone_sulfoxide Ziprasidone sulfoxide Ziprasidone->Ziprasidone_sulfoxide S_methyl_dihydroziprasidone S-methyl-dihydroziprasidone Ziprasidone->S_methyl_dihydroziprasidone Aldehyde Oxidase, Glutathione BITP BITP Ziprasidone->BITP Ziprasidone_sulfone Ziprasidone sulfone Ziprasidone_sulfoxide->Ziprasidone_sulfone

Caption: Major metabolic pathways of Ziprasidone in humans.

Experimental Workflow for Ziprasidone Metabolite Analysis

Experimental_Workflow Sample_Collection Human Plasma Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of Ziprasidone and its metabolites.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Keto Ziprasidone Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the Keto Ziprasidone reference standard, a known impurity and metabolite of the atypical antipsychotic agent Ziprasidone. This document details the necessary starting materials, key chemical transformations, and experimental protocols. All quantitative data is summarized for clarity, and the logical workflow is visualized using process diagrams.

Overview of the Synthesis Pathway

The synthesis of this compound, chemically known as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, is a multi-step process. The core strategy involves the synthesis of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroacetyl)-6-chloro-2-oxindole . These intermediates are then coupled in the final step to yield the target compound.

Synthesis_Overview A 6-Chlorooxindole C 5-(2-chloroacetyl)-6-chloro-2-oxindole A->C Friedel-Crafts Acylation B Chloroacetyl Chloride B->C E This compound C->E Alkylation D 3-(1-piperazinyl)-1,2-benzisothiazole D->E

Caption: Overall synthesis strategy for this compound.

Synthesis of Intermediates

This key intermediate is synthesized from 3-chloro-1,2-benzisothiazole and an excess of piperazine.

Intermediate1_Synthesis A 3-Chloro-1,2-benzisothiazole C Reaction Mixture (tert-butanol) A->C B Piperazine B->C D Reflux C->D Heat E Work-up & Purification D->E F 3-(1-piperazinyl)-1,2-benzisothiazole E->F

Caption: Workflow for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride is outlined in the following table.

ParameterValue/Description
Reactants 3-Chloro-1,2-benzisothiazole, Anhydrous Piperazine
Solvent tert-Butanol
Reaction Temperature 112-118 °C (reflux)
Reaction Time 24 hours
Work-up Cooling, addition of water, filtration, pH adjustment, extraction with toluene, and concentration.
Purification Precipitation as hydrochloride salt from isopropanol.
Yield Approximately 80%

This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.

Intermediate2_Synthesis A 6-Chlorooxindole D Reaction Mixture (Inert Solvent) A->D B Chloroacetyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D Catalyst E Work-up & Purification D->E F 5-(2-chloroacetyl)-6-chloro-2-oxindole E->F

Caption: Workflow for the synthesis of 5-(2-chloroacetyl)-6-chloro-2-oxindole.

Experimental Protocol:

The Friedel-Crafts acylation is a standard method for introducing an acyl group to an aromatic ring. The following table outlines the general conditions for this reaction.

ParameterValue/Description
Reactants 6-Chlorooxindole, Chloroacetyl Chloride
Catalyst Lewis acid (e.g., Aluminum chloride, Ferric chloride)
Solvent Inert solvent such as dichloromethane, carbon disulfide, or nitrobenzene.
Reaction Temperature Typically carried out at low temperatures (0-5 °C) to control the exothermic reaction, followed by stirring at room temperature.
Work-up Quenching with ice/water, extraction with an organic solvent, washing, and drying.
Purification Recrystallization from a suitable solvent.

Synthesis of this compound

The final step involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroacetyl)-6-chloro-2-oxindole.

Final_Synthesis A 5-(2-chloroacetyl)-6-chloro-2-oxindole C Reaction Mixture (Cyclohexane, Na2CO3, NaI, t-butyl ammonium bromide) A->C B 3-(1-piperazinyl)-1,2-benzisothiazole B->C D Reflux C->D Heat E Work-up & Purification D->E F This compound E->F

Caption: Workflow for the final synthesis of this compound.

Experimental Protocol:

A specific protocol for the synthesis of this compound is provided in a US patent.[1] The key parameters are summarized below.

ParameterValue/Description
Reactants 3-(1-piperazinyl)-1,2-benzisothiazole (8.9 g), 5-(2-chloroacetyl)-6-chlorooxindole (10 g)
Solvent Cyclohexane (100 ml)
Base Sodium carbonate (8.48 g)
Additives Sodium iodide (0.6 g), t-butyl ammonium bromide (2.6 g)
Reaction Temperature Reflux
Reaction Time 30-35 hours
Work-up Cooling, filtration, and washing.
Purification The crude product can be purified by recrystallization from a suitable solvent such as a C1-C5 alcohol or a halogenated solvent.[1]

Characterization Data

The characterization of the this compound reference standard is crucial for its identification and purity assessment.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₁H₁₉ClN₄O₂S426.92

Spectroscopic Data:

A US patent provides the following characterization data for this compound[1]:

  • ¹H-NMR: A figure depicting the ¹H-NMR spectrum is available in the cited patent.[1]

  • Mass Spectrum: A figure showing the mass spectrum is also provided in the same patent.[1]

For detailed interpretation, direct reference to the spectra in the patent document is recommended.

Conclusion

The synthesis of the this compound reference standard is a well-defined process involving the preparation of two key intermediates followed by their coupling. The experimental protocols provided in this guide, derived from publicly available scientific literature and patents, offer a solid foundation for researchers in the field of drug development and quality control to produce this important reference material. Careful execution of the described steps and appropriate analytical characterization are essential for obtaining a high-purity standard.

References

Spectroscopic Properties of Keto Ziprasidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto Ziprasidone, chemically known as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, is a recognized impurity and a potential degradation product of the atypical antipsychotic drug Ziprasidone. The rigorous identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectral data is not widely published, this guide outlines the established methodologies for its characterization based on the analysis of Ziprasidone and its other known impurities.

Chemical Structure

Figure 1: Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the unequivocal identification and structural elucidation of this compound. The following sections detail the expected data from NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not publicly available

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not publicly available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (Molecular Formula: C₂₁H₁₉ClN₄O₂S), the expected molecular weight is approximately 426.92 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon TypePredicted Fragment
Data not publicly available[M+H]⁺

Note: This table is a placeholder. The exact mass-to-charge ratios and fragmentation patterns would be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on established methods for the analysis of Ziprasidone and its impurities.

Sample Preparation for Spectroscopic Analysis
  • Isolation: this compound is typically isolated from bulk Ziprasidone or from forced degradation studies using preparative High-Performance Liquid Chromatography (HPLC).

  • Purification: The collected fractions containing this compound are concentrated under reduced pressure. The resulting solid is further purified by recrystallization or another chromatographic step to achieve high purity (>98%).

  • Sample for NMR: A 5-10 mg sample of purified this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Sample for MS: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) for infusion or LC-MS analysis.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Solvent: DMSO-d₆

    • Temperature: 25 °C

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

    • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Solvent: DMSO-d₆

    • Temperature: 25 °C

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Number of Scans: 1024-4096

    • Spectral Width: 0 to 220 ppm

    • Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.

  • Chromatographic Conditions (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from other impurities.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Full Scan MS: m/z 100-1000

    • Tandem MS (MS/MS): Product ion scans of the protonated molecular ion [M+H]⁺ of this compound to obtain fragmentation data. Collision energy should be optimized to achieve a rich fragmentation spectrum.

Logical Workflow for Impurity Identification

The identification and characterization of an unknown impurity like this compound follows a systematic analytical workflow.

impurity_identification_workflow Figure 2. General Workflow for Impurity Identification and Characterization cluster_0 Detection & Isolation cluster_1 Structure Elucidation HPLC_Analysis HPLC Analysis of Bulk Drug Impurity_Detection Detection of Unknown Peak HPLC_Analysis->Impurity_Detection Preparative_HPLC Preparative HPLC Isolation Impurity_Detection->Preparative_HPLC Purity_Check Purity Assessment of Isolate Preparative_HPLC->Purity_Check HRMS High-Resolution MS (HRMS) (Molecular Formula) Purity_Check->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS NMR_1H 1H NMR (Proton Environment) MSMS->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_13C->2D_NMR Final_Structure Structure Confirmation 2D_NMR->Final_Structure

Figure 2. General Workflow for Impurity Identification

Conclusion

This technical guide provides a framework for understanding and determining the spectroscopic properties of this compound. While specific, publicly available NMR and MS data for this impurity are scarce, the methodologies for its isolation and characterization are well-established within the pharmaceutical industry. The provided experimental protocols and logical workflow serve as a robust guide for researchers and scientists involved in the analysis of Ziprasidone and its related substances, ensuring the development of safe and high-quality pharmaceutical products. Further research and publication of the complete spectral data for this compound would be a valuable contribution to the scientific community.

The Formation of Keto-Ziprasidone: An In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature indicates that Keto-Ziprasidone is not a recognized metabolite of the atypical antipsychotic drug Ziprasidone. Instead, it is consistently identified as a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient.

This technical guide will, therefore, pivot to provide an in-depth overview of the established in vitro metabolic pathways of Ziprasidone, detailing the formation of its known major metabolites. This information is crucial for researchers, scientists, and drug development professionals working with this compound.

Established Metabolic Pathways of Ziprasidone

In vitro studies have elucidated that Ziprasidone undergoes extensive metabolism, primarily mediated by two key enzyme systems: aldehyde oxidase (AO) and cytochrome P450 3A4 (CYP3A4) [1][2]. These enzymatic reactions lead to the formation of several metabolites. The primary metabolic routes are:

  • Reductive Metabolism by Aldehyde Oxidase: This is the predominant pathway, leading to the cleavage of the benzisothiazole ring[1][3].

  • Oxidative Metabolism by CYP3A4: This pathway results in the formation of various oxidized metabolites[1].

  • Glutathione (GSH) Conjugation: This involves the chemical reduction by glutathione.

The major circulating metabolites of Ziprasidone identified from these pathways include S-methyl-dihydroziprasidone and Ziprasidone sulfoxide.

Quantitative Data on Ziprasidone Metabolism

The following table summarizes key quantitative parameters related to the in vitro metabolism of Ziprasidone.

ParameterEnzymeValueReference
Primary Metabolizing Enzyme Aldehyde OxidaseMajor pathway
Secondary Metabolizing Enzyme CYP3A4Minor pathway
Major Metabolite S-methyl-dihydroziprasidone-
Other Major Metabolites Ziprasidone sulfoxide, Ziprasidone sulfone, Benzisothiazole piperazine (BITP) sulfoxide, BITP sulfone-

Experimental Protocols for In Vitro Ziprasidone Metabolism Studies

Detailed methodologies are essential for reproducible in vitro metabolism studies. Below are generalized protocols based on common practices in the field.

Protocol 1: Incubation with Human Liver Microsomes (HLMs) for CYP450-Mediated Metabolism
  • Materials:

    • Human liver microsomes (pooled)

    • Ziprasidone stock solution (in a suitable organic solvent like DMSO or methanol)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Incubator/water bath at 37°C

    • Quenching solution (e.g., ice-cold acetonitrile or methanol)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm a solution of human liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.

    • Initiate the reaction by adding the Ziprasidone stock solution to the pre-warmed mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent drug (Ziprasidone) and the formation of metabolites using a validated LC-MS/MS method.

Protocol 2: Incubation with Human Liver Cytosol for Aldehyde Oxidase-Mediated Metabolism
  • Materials:

    • Human liver cytosol (pooled)

    • Ziprasidone stock solution

    • Phosphate buffer (pH 7.4)

    • Incubator/water bath at 37°C

    • Quenching solution

    • LC-MS/MS system

  • Procedure:

    • Pre-warm the human liver cytosol in phosphate buffer to 37°C.

    • Initiate the reaction by adding the Ziprasidone stock solution.

    • Incubate at 37°C for a defined period.

    • Terminate the reaction with a quenching solution.

    • Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to identify and quantify the metabolites formed.

Visualization of Ziprasidone Metabolism

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

Ziprasidone_Metabolism cluster_pathways Metabolic Pathways cluster_ao Aldehyde Oxidase Pathway cluster_cyp3a4 CYP3A4 Pathway Ziprasidone Ziprasidone Reductive Cleavage Reductive Cleavage of Benzisothiazole Ring Ziprasidone->Reductive Cleavage Aldehyde Oxidase Oxidation Oxidation Ziprasidone->Oxidation CYP3A4 S-methyl-dihydroziprasidone S-methyl-dihydroziprasidone (Major Metabolite) Reductive Cleavage->S-methyl-dihydroziprasidone Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Oxidation->Ziprasidone_Sulfoxide Other_Oxidized_Metabolites Other Oxidized Metabolites Oxidation->Other_Oxidized_Metabolites

Ziprasidone Metabolic Pathways

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Ziprasidone Stock Solution Reaction_Initiation Initiate Reaction with Ziprasidone Stock_Solution->Reaction_Initiation Enzyme_Preparation Prepare Enzyme Fraction (Microsomes or Cytosol) Pre-incubation Pre-incubate Enzyme Fraction at 37°C Enzyme_Preparation->Pre-incubation Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Quenching Terminate Reaction (Quenching) Incubation->Quenching Sample_Processing Process Sample (e.g., Centrifugation) Quenching->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

In Vitro Metabolism Workflow

References

Pharmacological Relevance of Keto Ziprasidone Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological relevance of Keto Ziprasidone, a known process-related impurity of the atypical antipsychotic drug Ziprasidone. Due to a lack of specific pharmacological and toxicological data for this compound in publicly available literature, this document extrapolates potential effects based on the well-characterized pharmacology of the parent compound, Ziprasidone. The guide outlines the established mechanism of action of Ziprasidone, discusses the regulatory context for controlling impurities, and presents standardized experimental protocols for the potential evaluation of this compound's pharmacological and toxicological profile. This includes in vitro receptor binding, cytotoxicity, genotoxicity, and cardiotoxicity assays. The document is intended to serve as a resource for researchers and professionals in drug development and quality control, highlighting the importance of characterizing impurities to ensure the safety and efficacy of pharmaceutical products.

Introduction: The Imperative of Impurity Profiling

Ziprasidone is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] The synthesis and degradation of Ziprasidone can lead to the formation of various impurities, one of which is this compound. Pharmaceutical impurities are chemical entities that are not the active pharmaceutical ingredient (API) and can arise from starting materials, intermediates, or degradation products. Regulatory bodies like the European Medicines Agency (EMEA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances to ensure patient safety. Genotoxic impurities, in particular, are of high concern due to their potential to damage DNA and cause mutations, which could lead to cancer. Therefore, a thorough understanding of the pharmacological and toxicological profile of any impurity is a critical aspect of drug development and manufacturing.

This compound, chemically described as 5-(2-(4-(1,2-benzisothiazole-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is a known process-related impurity in the synthesis of Ziprasidone. While its presence is monitored and controlled during the manufacturing process, specific data on its pharmacological activity, receptor binding affinity, and potential toxicity are not extensively available in the public domain. This guide aims to bridge this knowledge gap by providing a framework for assessing its potential pharmacological relevance based on the known properties of Ziprasidone and established principles of impurity qualification.

Pharmacological Profile of Ziprasidone

To understand the potential pharmacological relevance of this compound, it is essential to first review the well-established pharmacological profile of the parent drug, Ziprasidone.

Mechanism of Action

Ziprasidone's antipsychotic effect is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia. The potent 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms. Ziprasidone exhibits a high 5-HT2A/D2 receptor affinity ratio, which is considered a favorable characteristic for an atypical antipsychotic.

Beyond its primary targets, Ziprasidone also interacts with other neurotransmitter receptors, which contributes to its overall clinical profile. It is an agonist at the 5-HT1A receptor and an antagonist at 5-HT2C and 5-HT1D receptors. Furthermore, it moderately inhibits the reuptake of serotonin and norepinephrine, a property that may contribute to its antidepressant and anxiolytic effects.

Signaling Pathways

The binding of Ziprasidone to D2 and 5-HT2A receptors modulates downstream signaling cascades, primarily involving G-protein coupled receptors (GPCRs). D2 receptor antagonism in the striatum is thought to reduce the inhibitory effect of dopamine on adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and the phosphorylation of downstream proteins. In cortical regions, 5-HT2A receptor antagonism can lead to the disinhibition of dopamine release, which may contribute to the improvement of negative and cognitive symptoms.

Ziprasidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Response Cellular Response (e.g., altered gene expression, neuronal excitability) DARPP32->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->Response PKC->Response Ziprasidone Ziprasidone Ziprasidone->D2R Ziprasidone->HT2AR

Figure 1: Simplified signaling pathway of Ziprasidone's action.

Potential Pharmacological Relevance of this compound

Given the structural similarity to Ziprasidone, it is plausible that the this compound impurity could interact with the same pharmacological targets. The key structural difference is the presence of a ketone group in the side chain attached to the indolinone moiety. This modification could potentially alter its binding affinity and intrinsic activity at various receptors.

Without experimental data, the following points represent hypotheses regarding the potential pharmacological relevance of this compound:

  • Receptor Binding Affinity: The ketone group might alter the electronic and steric properties of the molecule, potentially leading to a different receptor binding profile compared to Ziprasidone. It could exhibit a higher, lower, or similar affinity for D2 and 5-HT2A receptors. It is also possible that it may interact with other receptors not significantly targeted by Ziprasidone.

  • Pharmacological Activity: Even if this compound binds to the same receptors, its intrinsic activity (agonist, antagonist, or partial agonist) could differ from that of Ziprasidone. This could result in a different pharmacological effect, potentially contributing to the overall therapeutic effect or, more concerningly, to adverse effects.

  • Toxicity: The structural modification could lead to different metabolic pathways, potentially forming reactive metabolites that could be associated with cytotoxicity or genotoxicity. Furthermore, off-target effects, such as interactions with cardiac ion channels (e.g., hERG), which are a concern for Ziprasidone, would need to be evaluated for the Keto impurity.

Data Presentation

The following table summarizes the known receptor binding affinities of Ziprasidone for key central nervous system (CNS) receptors. As there is no publicly available data for this compound, these fields are marked accordingly to highlight the existing data gap.

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Ziprasidone and this compound

ReceptorZiprasidone Ki (nM)This compound Ki (nM)
Dopamine D24.8Data not found in public literature
Serotonin 5-HT2A0.4Data not found in public literature
Serotonin 5-HT1A2.3Data not found in public literature
Serotonin 5-HT2C1.3Data not found in public literature
Serotonin 5-HT1D2.3Data not found in public literature
Norepinephrine Transporter (NET)70Data not found in public literature
Serotonin Transporter (SERT)7.6Data not found in public literature
Histamine H147Data not found in public literature
Alpha-1 Adrenergic10Data not found in public literature

Experimental Protocols for Pharmacological and Toxicological Evaluation

To address the data gap regarding the pharmacological relevance of this compound, a series of in vitro and in vivo studies would be necessary. The following are detailed, representative protocols for key experiments that should be conducted as part of a comprehensive safety and activity assessment of this impurity.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including but not limited to dopamine, serotonin, adrenergic, and histamine receptors.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A, etc.) are prepared.

  • Radioligand Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the test compound (this compound) and a reference compound (Ziprasidone) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Incubation and Filtration: The mixture is incubated at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow A Receptor Membrane Preparation B Radioligand and Test Compound Incubation A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting of Bound Radioligand C->D E Data Analysis: IC50 and Ki Determination D->E

Figure 2: Workflow for in vitro receptor binding assay.
In Vitro Cytotoxicity Assay

Objective: To assess the potential of this compound to induce cell death in a relevant cell line.

Methodology:

  • Cell Culture: A human cell line, such as SH-SY5Y (neuroblastoma) or HepG2 (hepatocellular carcinoma), is cultured under standard conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and, after reaching a suitable confluency, are treated with a range of concentrations of this compound and a positive control (e.g., doxorubicin) for 24 to 72 hours.

  • Viability Assessment (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

In Vitro Genotoxicity Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.

  • Metabolic Activation: The assay is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, a positive control (e.g., sodium azide, 2-nitrofluorene), and a negative control (solvent) on minimal glucose agar plates.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).

In Vitro Cardiotoxicity Assay (hERG Channel Assay)

Objective: To assess the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential for QTc prolongation and torsades de pointes.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Patch-Clamp Electrophysiology:

    • Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage-clamp protocol.

    • The cells are perfused with a control solution followed by increasing concentrations of this compound.

  • Data Acquisition and Analysis: The peak tail current of the hERG channel is measured before and after the application of the test compound. The concentration-response curve is generated, and the IC50 value for hERG channel inhibition is determined.

Impurity_Evaluation_Workflow Start This compound Impurity A In Vitro Pharmacological Profiling (Receptor Binding Assays) Start->A B In Vitro Toxicology Screening Start->B F Risk Assessment A->F C Cytotoxicity Assay (e.g., MTT) B->C D Genotoxicity Assay (e.g., Ames Test) B->D E Cardiotoxicity Assay (e.g., hERG Assay) B->E C->F D->F E->F G Establish Specification Limits in Drug Product F->G

References

Unraveling the Enigma: A Technical Guide to the Potential Biological Activity of Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding Keto Ziprasidone, a known process-related impurity of the atypical antipsychotic agent, Ziprasidone. Due to a significant gap in publicly available data on the biological activity of this compound, this document serves a dual purpose. Firstly, it thoroughly details the well-established pharmacological profile of the parent compound, Ziprasidone, as a critical reference point. Secondly, it outlines a systematic and detailed experimental framework for the comprehensive characterization of this compound's potential biological activities. This guide is intended to be an essential resource for researchers and drug development professionals seeking to understand and investigate this compound, ensuring a rigorous and scientifically sound approach to its evaluation.

Introduction: The Parent Compound - Ziprasidone

Ziprasidone is an established atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder[1]. Its therapeutic efficacy is attributed to a unique and potent antagonism of multiple neurotransmitter receptors, primarily the serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors[2][3].

Physicochemical Properties of Ziprasidone
PropertyValue
Chemical Name 5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindolin-2-one
Molecular Formula C21H21ClN4OS
Molecular Weight 412.94 g/mol
Established Pharmacological Profile of Ziprasidone

Ziprasidone exhibits a broad receptor binding profile, which is summarized in the table below. This profile underpins its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its comparatively favorable side-effect profile regarding metabolic disturbances.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Dopamine D2 4.8Antagonist
Serotonin 5-HT2A 0.4Antagonist
Serotonin 5-HT1A 3.4Agonist
Serotonin 5-HT2C 1.3Antagonist
Serotonin 5-HT1D 2.3Antagonist
α1-Adrenergic 10Antagonist
Histamine H1 47Antagonist

Note: Ki values are compiled from various sources and may exhibit some variability based on experimental conditions.

Signaling Pathways of Ziprasidone

The primary mechanism of action of Ziprasidone involves the modulation of downstream signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptor blockade. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway Ziprasidone_D2 Ziprasidone D2R D2 Receptor Ziprasidone_D2->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Ziprasidone_5HT2A Ziprasidone HTR2A 5-HT2A Receptor Ziprasidone_5HT2A->HTR2A Antagonism Gq Gq Protein HTR2A->Gq Inhibition of constitutive activity PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC ↑ PKC DAG->PKC

Figure 1: Simplified signaling pathways modulated by Ziprasidone.

This compound: An Uncharacterized Impurity

This compound, chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is a known process-related impurity that can arise during the synthesis of Ziprasidone[4].

Physicochemical Properties of this compound
PropertyValue
Chemical Name 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.92 g/mol

The key structural difference between Ziprasidone and this compound is the presence of a ketone group in the ethyl side chain attached to the oxindole ring in this compound, in place of the ethyl group in Ziprasidone. This seemingly minor modification could significantly alter the molecule's three-dimensional conformation, lipophilicity, and hydrogen bonding potential, thereby potentially affecting its interaction with biological targets.

Proposed Experimental Framework for Characterizing this compound

Given the absence of pharmacological data for this compound, a systematic evaluation is warranted. The following experimental workflow is proposed to elucidate its potential biological activity.

G start This compound Compound step1 In Vitro Receptor Binding Assays (Primary Screen) start->step1 step2 In Vitro Functional Assays (Agonist/Antagonist Mode) step1->step2 If significant binding step3 In Vitro Safety Pharmacology (e.g., hERG, CYP450 inhibition) step2->step3 step4 In Vivo Behavioral Models (e.g., Locomotor activity, Prepulse inhibition) step3->step4 end Pharmacological Profile Established step4->end

Figure 2: Proposed experimental workflow for characterizing this compound.
Detailed Experimental Protocols

Objective: To determine the binding affinity of this compound for a panel of central nervous system (CNS) receptors, with a primary focus on those targeted by Ziprasidone.

Methodology: Radioligand Binding Assay

  • Target Receptors: A comprehensive panel including, but not limited to, Dopamine (D1, D2, D3, D4, D5), Serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Adrenergic (α1, α2), Histamine (H1), and Muscarinic (M1) receptors.

  • Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest will be prepared from stable cell lines (e.g., CHO or HEK293).

  • Assay Conditions:

    • Radioligand: A specific high-affinity radioligand for each receptor target will be used at a concentration close to its dissociation constant (Kd).

    • Incubation: Cell membranes, radioligand, and varying concentrations of this compound (or a reference compound) will be incubated in a suitable buffer.

    • Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity retained on the filters will be quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The inhibitory constant (Ki) will be calculated using the Cheng-Prusoff equation.

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at receptors where significant binding is observed.

Methodology: G-Protein Coupled Receptor (GPCR) Functional Assays [2]

  • Gs-coupled receptors (e.g., Dopamine D1/D5): Measurement of cyclic AMP (cAMP) accumulation using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based luminescence resonance energy transfer).

  • Gi-coupled receptors (e.g., Dopamine D2/D3/D4, 5-HT1A): Measurement of inhibition of forskolin-stimulated cAMP production.

  • Gq-coupled receptors (e.g., 5-HT2A/2C): Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4) or quantification of inositol phosphate (IP1) accumulation.

  • Assay Procedure:

    • Cells expressing the target receptor will be incubated with varying concentrations of this compound.

    • For antagonist mode, cells will be co-incubated with this compound and a known agonist.

    • The respective second messenger levels will be quantified.

  • Data Analysis: Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

Objective: To assess the potential for off-target liabilities of this compound.

Methodology:

  • hERG Channel Assay: To evaluate the potential for QT interval prolongation, the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel will be assessed using automated patch-clamp electrophysiology.

  • Cytochrome P450 (CYP) Inhibition Assay: To determine the potential for drug-drug interactions, the inhibitory activity of this compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) will be evaluated using fluorescent or mass spectrometry-based assays.

Objective: To evaluate the in vivo effects of this compound on behaviors relevant to antipsychotic activity.

Methodology:

  • Amphetamine-Induced Hyperlocomotion: This model is sensitive to the D2 receptor antagonist properties of antipsychotics. Rodents will be administered this compound prior to an injection of d-amphetamine, and locomotor activity will be monitored.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating that is disrupted in schizophrenia. The ability of this compound to reverse a deficit in PPI induced by a psychomimetic agent (e.g., phencyclidine or dizocilpine) will be assessed.

  • Catalepsy Assessment: To evaluate the potential for extrapyramidal side effects, the induction of catalepsy (a state of immobility) will be measured at various doses of this compound.

Conclusion and Future Directions

This compound remains a molecule of unknown biological significance. Its structural similarity to the potent antipsychotic Ziprasidone suggests a potential for interaction with CNS receptors, but this remains to be experimentally verified. The comprehensive experimental framework outlined in this guide provides a clear and robust pathway for the elucidation of its pharmacological profile. The data generated from these studies will be crucial in determining whether this compound is an inert impurity or a pharmacologically active compound with its own unique properties. Such a characterization is not only of academic interest but also of significant importance for regulatory and safety considerations in the manufacturing of Ziprasidone. Future research should prioritize the execution of these foundational in vitro assays to guide further investigation.

References

Keto Ziprasidone CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Keto Ziprasidone, a known impurity of the atypical antipsychotic drug Ziprasidone. This document details its chemical identity, molecular properties, and synthesis. It also explores the analytical methodologies for its detection and quantification within Ziprasidone drug substances and products. While specific pharmacological data on this compound is limited, this guide contextualizes its significance within the broader framework of Ziprasidone's impurity profile and the regulatory importance of controlling such substances in pharmaceutical development.

Introduction

Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at the dopamine D2 and serotonin 5-HT2A receptors. The manufacturing and storage of Ziprasidone can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. One such process-related impurity is this compound. Understanding the physicochemical properties and analytical control of this impurity is a critical aspect of pharmaceutical development and quality control.

Chemical and Physical Properties

This compound is chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 884305-07-1[2]
Molecular Formula C₂₁H₁₉ClN₄O₂S
Molecular Weight 426.92 g/mol
Chemical Name 5-(2-(4-(1,2-benzisothiazol-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one[2]

Synthesis and Formation

This compound is primarily formed as a by-product during the synthesis of Ziprasidone. Its formation is linked to the intermediates and reaction conditions employed in the manufacturing process.

Synthetic Pathway

A known process for the preparation of the this compound impurity involves the refluxing of a mixture of 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-Chloroacetyl)-6-chloro-2-oxindole in the presence of a suitable solvent, base, an alkali halide, and a phase transfer catalyst such as t-butyl ammonium bromide. The resulting crude this compound can then be purified.[2]

Synthesis_Pathway 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole This compound This compound 3-(1-piperazinyl)-1,2-benzisothiazole->this compound Reflux, Base, Solvent, Alkali Halide, t-butyl ammonium bromide 5-(2-Chloroacetyl)-6-chloro-2-oxindole 5-(2-Chloroacetyl)-6-chloro-2-oxindole 5-(2-Chloroacetyl)-6-chloro-2-oxindole->this compound

Diagram 1: Synthetic pathway for this compound.

Analytical Methodologies

The detection and quantification of this compound and other impurities in Ziprasidone are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant analytical techniques employed.

Experimental Protocol: HPLC Method for Ziprasidone and Its Impurities

This section outlines a general experimental protocol for the analysis of Ziprasidone and its related substances, which would be suitable for the detection of this compound.

4.1.1. Materials and Reagents

  • Ziprasidone Hydrochloride reference standard

  • This compound reference standard (and other known impurities)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

4.1.2. Chromatographic Conditions A stability-indicating gradient UHPLC method has been developed for the determination of Ziprasidone and its impurities.[3]

ParameterCondition
Column Waters Acquity BEH C18, 100 × 2.1mm, 1.7µm
Mobile Phase A 0.01M Ammonium acetate buffer (pH 5.0)
Mobile Phase B Acetonitrile
Gradient A time-based gradient program should be developed to ensure separation
Flow Rate 0.2 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 1 µL

4.1.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Ziprasidone and its impurities in a suitable diluent (e.g., a mixture of acetonitrile, methanol, and water). Further dilute to a working concentration.

  • Sample Solution: Accurately weigh and dissolve the Ziprasidone drug substance or product in the diluent to achieve a known concentration.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of analytical methods. Ziprasidone has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. These studies help in identifying potential degradation products, including this compound, that may arise under storage or handling.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Photolysis Photolysis Photolysis->Stressed Samples Thermal Stress Thermal Stress Thermal Stress->Stressed Samples Ziprasidone Drug Substance Ziprasidone Drug Substance Ziprasidone Drug Substance->Acid Hydrolysis Ziprasidone Drug Substance->Base Hydrolysis Ziprasidone Drug Substance->Oxidation Ziprasidone Drug Substance->Photolysis Ziprasidone Drug Substance->Thermal Stress Analytical Method Analytical Method Stressed Samples->Analytical Method Impurity Profile Impurity Profile Analytical Method->Impurity Profile

Diagram 2: Workflow for forced degradation studies.

Signaling Pathways of the Parent Compound: Ziprasidone

While specific signaling pathway information for this compound is not available, understanding the mechanism of action of the parent drug, Ziprasidone, is crucial. Ziprasidone's antipsychotic effect is mediated through its interaction with multiple neurotransmitter receptors.

Ziprasidone exhibits high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors. It also has a moderate affinity for histamine H₁ and alpha-1 adrenergic receptors. Its activity as an antagonist at these receptors is believed to contribute to its therapeutic effects and side-effect profile.

Ziprasidone_Signaling_Pathway cluster_receptors Receptor Targets Ziprasidone Ziprasidone Dopamine D2 Receptor Dopamine D2 Receptor Ziprasidone->Dopamine D2 Receptor Antagonist Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Ziprasidone->Serotonin 5-HT2A Receptor Antagonist Histamine H1 Receptor Histamine H1 Receptor Ziprasidone->Histamine H1 Receptor Antagonist Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Ziprasidone->Alpha-1 Adrenergic Receptor Antagonist Antipsychotic Efficacy Antipsychotic Efficacy Dopamine D2 Receptor->Antipsychotic Efficacy Serotonin 5-HT2A Receptor->Antipsychotic Efficacy Side Effects (e.g., Somnolence) Side Effects (e.g., Somnolence) Histamine H1 Receptor->Side Effects (e.g., Somnolence)

Diagram 3: Simplified signaling pathway of Ziprasidone.

Biological Activity and Toxicology

There is a lack of specific toxicological and pharmacological data for this compound in publicly available literature. As an impurity, its biological activity is generally presumed to be insignificant at the levels it is controlled at in the final drug product. However, regulatory guidelines necessitate the characterization and control of any impurity above a certain threshold to ensure patient safety. The toxicological assessment of Ziprasidone impurities is an essential component of the drug development process.

Conclusion

This compound is a recognized impurity in the synthesis of Ziprasidone. While detailed biological data on this specific molecule is scarce, robust analytical methods are available for its detection and control. This guide has provided an overview of the known chemical properties, synthesis, and analytical considerations for this compound. For drug development professionals, a thorough understanding of the impurity profile of Ziprasidone, including the formation and control of this compound, is paramount for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. Further research into the potential biological activities of Ziprasidone impurities would be beneficial for a more comprehensive risk assessment.

References

The Ketogenic Diet and Ziprasidone Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential relationship between the ketogenic diet and the metabolism of the atypical antipsychotic drug, Ziprasidone. Ziprasidone is primarily metabolized by aldehyde oxidase, with a smaller contribution from the cytochrome P450 enzyme CYP3A4. The ketogenic diet, a high-fat, low-carbohydrate diet, is known to induce significant metabolic changes, including alterations in the activity of various hepatic enzymes. This document synthesizes the available preclinical and clinical evidence to evaluate the theoretical and observed interactions between these two modalities. While direct clinical studies are lacking, the existing data on Ziprasidone's metabolic pathways and the general enzymatic effects of the ketogenic diet suggest a low probability of clinically significant pharmacokinetic interactions. However, emerging clinical observations point towards potential pharmacodynamic interactions, where the ketogenic diet may independently contribute to improved psychiatric outcomes, thus influencing the required dosage of Ziprasidone. This guide presents a detailed overview of the metabolic pathways, summarizes relevant clinical findings, and proposes future research directions.

Introduction

The ketogenic diet, a metabolic therapy that shifts the body's primary energy source from glucose to ketone bodies, is gaining increasing attention for its potential therapeutic applications beyond epilepsy, including in the management of serious mental illnesses such as schizophrenia and bipolar disorder.[1] Ziprasidone is an atypical antipsychotic commonly prescribed for these conditions.[2] Understanding the potential for dietary interventions like the ketogenic diet to influence the metabolism and efficacy of psychotropic medications is crucial for patient safety and treatment optimization. This guide explores the intricate relationship between the ketogenic diet and Ziprasidone metabolism, providing a technical resource for researchers and clinicians.

Ziprasidone Metabolism: A Dual-Enzyme System

Ziprasidone undergoes extensive hepatic metabolism, with less than 5% of the drug excreted unchanged.[3][4] Two primary enzyme systems are responsible for its biotransformation:

  • Aldehyde Oxidase: This cytosolic enzyme is the principal catalyst for Ziprasidone metabolism, accounting for approximately two-thirds of its clearance. It facilitates a reductive metabolic pathway. A key characteristic of aldehyde oxidase is that its activity does not appear to be significantly altered by the co-administration of other drugs or xenobiotics.

  • Cytochrome P450 3A4 (CYP3A4): This well-known enzyme is responsible for the remaining one-third of Ziprasidone metabolism through oxidative pathways.

The dual-enzyme system for metabolism inherently reduces the likelihood of significant pharmacokinetic drug interactions.

Pharmacokinetic Profile of Ziprasidone

The pharmacokinetic parameters of Ziprasidone are essential for understanding its clinical effects. A clinical study investigating the impact of ketoconazole, a potent CYP3A4 inhibitor, on Ziprasidone pharmacokinetics provides valuable insight into the relative contribution of CYP3A4 to its metabolism.

ParameterZiprasidone with Placebo (Mean)Ziprasidone with Ketoconazole (Mean)% Increase with KetoconazoleStatistical SignificanceClinical Relevance
AUC(0,∞) (ng·h/mL) 899119933%P < 0.02Not considered clinically relevant
Cmax (ng/mL) 8911934%P < 0.02Not considered clinically relevant

Source: Miceli et al., 2000

This data demonstrates that even with a strong inhibition of the CYP3A4 pathway, the overall exposure to Ziprasidone is only modestly increased, reinforcing the primary role of aldehyde oxidase in its clearance.

The Ketogenic Diet: Systemic Metabolic and Enzymatic Effects

The ketogenic diet induces a state of nutritional ketosis, characterized by a shift in hepatic metabolism from glycolysis towards fatty acid oxidation and ketogenesis. This profound metabolic alteration can influence the expression and activity of various drug-metabolizing enzymes.

General Effects on Cytochrome P450 Enzymes

The ketogenic diet has been reported to modulate the activity of cytochrome P450 enzymes. However, the effects are not uniform across all CYP isozymes. While some studies suggest a potential for increased CYP P450 activity, specific and consistent evidence for the induction or inhibition of CYP3A4 by the ketogenic diet in humans is limited.

Aldehyde Oxidase and the Ketogenic Diet

Current literature suggests that aldehyde oxidase activity is generally stable and not readily induced or inhibited by external compounds. There is no direct evidence to suggest that the metabolic state induced by the ketogenic diet significantly alters the activity of this primary enzyme in Ziprasidone metabolism.

Signaling Pathways and Experimental Workflows

Ziprasidone Metabolism Pathway

The following diagram illustrates the primary and secondary metabolic pathways of Ziprasidone.

Ziprasidone_Metabolism cluster_AO Aldehyde Oxidase Pathway (~67%) cluster_CYP3A4 CYP3A4 Pathway (~33%) Ziprasidone Ziprasidone AO Aldehyde Oxidase Ziprasidone->AO Primary Reductive Metabolism CYP3A4 CYP3A4 Ziprasidone->CYP3A4 Secondary Oxidative Metabolism Metabolites Inactive Metabolites AO->Metabolites CYP3A4->Metabolites

Ziprasidone's dual metabolic pathways.
Ketogenic Diet Experimental Workflow for Drug Metabolism Studies

A generalized workflow for investigating the impact of a ketogenic diet on drug metabolism is depicted below.

KD_Drug_Metabolism_Workflow cluster_subjects Subject Recruitment cluster_intervention Dietary Intervention cluster_analysis Data Analysis Baseline Baseline Assessment (Pharmacokinetics, Biomarkers) KD_Group Ketogenic Diet Group Baseline->KD_Group Control_Group Control Diet Group Baseline->Control_Group PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) KD_Group->PK_Analysis Biomarker_Analysis Metabolic Biomarker Analysis (Ketones, Glucose) KD_Group->Biomarker_Analysis Enzyme_Assay Enzyme Activity Assays (CYP3A4, Aldehyde Oxidase) KD_Group->Enzyme_Assay Control_Group->PK_Analysis Control_Group->Biomarker_Analysis Control_Group->Enzyme_Assay Comparison Comparative Statistical Analysis PK_Analysis->Comparison Biomarker_Analysis->Comparison Enzyme_Assay->Comparison

Workflow for a clinical trial on diet and drug metabolism.

Clinical Observations and Potential Pharmacodynamic Interactions

While a significant pharmacokinetic interaction between the ketogenic diet and Ziprasidone appears unlikely, emerging clinical evidence suggests a potential for pharmacodynamic interactions.

A pilot study conducted at Stanford Medicine involving patients with schizophrenia or bipolar disorder who were taking antipsychotic medications found that a four-month ketogenic diet intervention not only reversed metabolic side effects but also led to a 31% average improvement on the clinical global impressions scale, a psychiatric rating of mental illness. Furthermore, a retrospective analysis of 31 psychiatric inpatients on a ketogenic diet demonstrated significant improvements in symptoms of depression and psychosis.

One review highlighted a retrospective study where patients on a ketogenic diet required reduced doses or even discontinuation of their antipsychotic medications, with Ziprasidone being one of the mentioned drugs. These observations suggest that the ketogenic diet may exert its own therapeutic effects on the underlying pathophysiology of these disorders, potentially by improving mitochondrial function, modulating neurotransmitter systems, and reducing neuroinflammation. This could, in turn, reduce the required therapeutic dose of Ziprasidone.

Synthesis and Conclusion

Based on the available evidence, a clinically significant pharmacokinetic interaction between the ketogenic diet and Ziprasidone metabolism is improbable. The predominant metabolic pathway for Ziprasidone is via aldehyde oxidase, an enzyme whose activity is not readily influenced by external factors. The secondary pathway, mediated by CYP3A4, accounts for only about a third of the drug's clearance, and even potent inhibition of this enzyme does not lead to clinically significant changes in Ziprasidone exposure.

The more compelling area of interaction appears to be pharmacodynamic. The ketogenic diet's potential to improve psychiatric symptoms independently of medication suggests that patients on this diet may require lower doses of Ziprasidone to achieve the same therapeutic effect. This could have significant clinical implications, including a potential reduction in dose-related side effects.

Future Research Directions

To definitively elucidate the relationship between the ketogenic diet and Ziprasidone, the following research is recommended:

  • Controlled Clinical Trials: Prospective, randomized controlled trials are needed to systematically evaluate the pharmacokinetic and pharmacodynamic effects of a ketogenic diet in patients stabilized on Ziprasidone. Such studies should include serial monitoring of Ziprasidone plasma levels, ketone levels, and psychiatric symptom severity.

  • In Vitro Studies: Experiments using human liver microsomes and hepatocytes from individuals in a state of ketosis (or cultured in a ketogenic environment) could provide direct evidence of the diet's impact on aldehyde oxidase and CYP3A4 activity in relation to Ziprasidone metabolism.

  • Animal Models: Preclinical studies in animal models of schizophrenia or bipolar disorder could be utilized to investigate the effects of a ketogenic diet on Ziprasidone's efficacy and central nervous system distribution.

References

Keto Ziprasidone: A Technical Guide to its Discovery, History, and Analysis as a Process-Related Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Keto Ziprasidone, a known process-related impurity in the synthesis of the atypical antipsychotic drug, Ziprasidone. This document details its discovery, historical context, formation pathways, and the analytical methodologies crucial for its detection and control in pharmaceutical development and manufacturing.

Introduction to Ziprasidone and the Significance of Impurity Profiling

Ziprasidone is a second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Like all active pharmaceutical ingredients (APIs), the purity of Ziprasidone is critical to its safety and efficacy. Impurity profiling is a mandatory step in drug development and manufacturing, ensuring that any substance other than the API is present at a level that is safe for patients.[2] Process-related impurities, such as this compound, are chemical substances that are formed during the synthesis of the API and are not the intended final product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of such impurities.

Discovery and History of this compound

The patent describes how certain synthetic routes for Ziprasidone can lead to the formation of these impurities.[3] Specifically, the process involving the condensation of 3-(1-piperazinyl)-1,2-benzisothiazole with a side chain attached to the oxindole core can result in the formation of this compound if the side chain contains a ketone group. The patent's focus on developing a process to produce Ziprasidone "substantially free" from this compound, with specified limits of not more than 1000 ppm, indicates that by the early 2000s, the pharmaceutical industry was actively working to control this specific impurity.

Forced degradation studies, which are designed to intentionally degrade a drug substance, have been instrumental in understanding the formation of impurities like this compound. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish degradation pathways. While many studies focus on the degradation of the final Ziprasidone molecule, the understanding of synthetic pathways and potential side reactions is crucial for identifying process-related impurities like this compound.

Physicochemical Properties and Synthesis

Chemical Name: 5-(2-(4-(1,2-benzisothiazole-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one

Molecular Formula: C₂₁H₁₉ClN₄O₂S

Molecular Weight: 426.92 g/mol

CAS Number: 884305-07-1

The synthesis of this compound, as described in patent literature, can occur as a side reaction during the synthesis of Ziprasidone. A general pathway for its formation is outlined below.

G cluster_synthesis Synthesis of this compound Impurity cluster_main_reaction Main Ziprasidone Synthesis start_material 5-(2-Chloroacetyl)-6-chloro-2-oxindole (Formula IV) condensation Condensation Reaction start_material->condensation reagent 3-(1-piperazinyl)-1,2-benzisothiazole (Formula VI) reagent->condensation product This compound (Formula Ia) condensation->product Formation of Impurity zip_start 5-(2-chloroethyl)-6-chlorooxindole (Formula V) zip_condensation Condensation Reaction zip_start->zip_condensation zip_reagent 3-(1-piperazinyl)-1,2-benzisothiazole (Formula VI) zip_reagent->zip_condensation zip_product Ziprasidone (Formula I) zip_condensation->zip_product Desired Product

Formation of this compound during Ziprasidone Synthesis.

The diagram illustrates that if the starting material for the condensation step contains a keto group (Formula IV) instead of the desired ethyl group (Formula V), the resulting product will be the this compound impurity.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used for the detection and quantification of this compound and other impurities in Ziprasidone.

Experimental Protocol: HPLC Method for Ziprasidone and its Impurities

The following is a representative HPLC method adapted from published literature for the analysis of Ziprasidone and its impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column Waters Spherisorb octadecylsilyl 1 (5.0 µm, 250 x 4.6 mm)
Mobile Phase A Buffer-acetonitrile (80:20, v/v)
Mobile Phase B Buffer-acetonitrile (10:90, v/v)
Buffer 0.05 M KH₂PO₄ solution with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid
Gradient A gradient elution program is typically used to separate impurities with different polarities.
Flow Rate 1.5 mL/min
Column Temperature 25 °C
Detection UV at 250 nm
Injection Volume 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ziprasidone reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water).

  • Sample Solution: Accurately weigh and dissolve the Ziprasidone drug substance or product in the diluent to achieve a known concentration.

G start Sample Preparation weigh Weigh Ziprasidone API or Drug Product start->weigh dissolve Dissolve in Diluent (e.g., Methanol/Water) weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject analysis Chromatographic Separation and UV Detection inject->analysis quant Quantify Impurities based on Peak Area analysis->quant

Analytical Workflow for HPLC Analysis of Ziprasidone Impurities.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

The definitive identification and structural elucidation of this compound are achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity and its fragmentation pattern, which helps in confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for unambiguous structure determination.

The US patent US20060089502A1 includes references to ¹H-NMR and mass spectrum data for this compound, confirming its structure.

Quantitative Data and Acceptance Criteria

Regulatory guidelines require strict control over the levels of impurities in drug substances. The acceptable limit for an impurity is determined by its potential toxicity and the maximum daily dose of the drug.

Table 2: Representative Acceptance Criteria for this compound

ImpuritySpecification Limit (ppm)Reference
This compound≤ 1000
This compound (in a highly pure sample)~90

ppm: parts per million

The levels of this compound can vary depending on the specific synthetic route and the purification methods employed. The data in Table 2, derived from patent literature, illustrates the target levels for this impurity in the final drug substance.

Conclusion

This compound is a well-characterized, process-related impurity of Ziprasidone. Its discovery and the subsequent development of synthetic and analytical methods to control its presence highlight the importance of rigorous process chemistry and quality control in the pharmaceutical industry. The use of advanced analytical techniques like HPLC, UPLC, MS, and NMR is essential for the identification, quantification, and control of such impurities, ensuring the safety and quality of the final drug product. Continuous monitoring and process optimization remain key to minimizing the levels of this compound and other impurities in the manufacturing of Ziprasidone.

References

Methodological & Application

Application Note: HPLC Method for Quantification of Keto Ziprasidone in Ziprasidone API

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1][2] During the synthesis and storage of Ziprasidone Active Pharmaceutical Ingredient (API), process-related impurities and degradation products can arise. One such critical impurity is Keto Ziprasidone.[3][4][5] Monitoring and controlling the levels of this impurity is essential to ensure the safety and efficacy of the final drug product. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in Ziprasidone API.

Chemical Structures

Ziprasidone: 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one This compound: 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl}-6-chloro-2,3-dihydro-1H-indol-2-one

Experimental Protocol

Materials and Reagents
  • Ziprasidone API (working standard and test sample)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (for HPLC)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV-Vis Detector
Column Waters Spherisorb ODS1 (C18), 5 µm, 4.6 x 250 mm or equivalent
Mobile Phase A Buffer: Acetonitrile (80:20, v/v)
Mobile Phase B Buffer: Acetonitrile (10:90, v/v)
Buffer Preparation 0.05 M KH₂PO₄ with 10 mL/L of triethylamine, pH adjusted to 2.5 with orthophosphoric acid
Gradient Program Time (min)
Flow Rate 1.5 mL/min
Column Temperature 25°C
Detector Wavelength 250 nm
Injection Volume 20 µL
Diluent Methanol:Water (30:70, v/v)
Preparation of Solutions

3.1. Standard Stock Solution of this compound (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2. Standard Stock Solution of Ziprasidone (1 mg/mL) Accurately weigh about 100 mg of Ziprasidone working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.3. System Suitability Solution Pipette 1 mL of the this compound standard stock solution and 10 mL of the Ziprasidone standard stock solution into a 100 mL volumetric flask. Dilute to volume with the diluent to obtain a solution containing 1 µg/mL of this compound and 100 µg/mL of Ziprasidone.

3.4. Test Sample Preparation (1 mg/mL of Ziprasidone API) Accurately weigh about 100 mg of the Ziprasidone API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Inject the system suitability solution and evaluate the following parameters:

  • The resolution between the Ziprasidone and this compound peaks should be not less than 2.0.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The relative standard deviation (RSD) for six replicate injections of the this compound peak area should be not more than 2.0%.

Data Analysis and Calculation

The percentage of this compound in the Ziprasidone API is calculated using the following formula:

% this compound = (Area of this compound in Sample / Area of this compound in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

ParameterExpected Value
Retention Time (Ziprasidone) Approx. 15 min
Retention Time (this compound) Approx. 18 min
Linearity Range (this compound) 0.1 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in Ziprasidone API is depicted in the following diagram.

experimental_workflow prep Preparation of Solutions stock_keto This compound Stock (100 µg/mL) prep->stock_keto stock_zipra Ziprasidone Stock (1 mg/mL) prep->stock_zipra sample_prep Sample Preparation (1 mg/mL) prep->sample_prep system_suit System Suitability Solution stock_keto->system_suit stock_zipra->system_suit hplc HPLC Analysis system_suit->hplc sample_prep->hplc chrom_cond Chromatographic Conditions (Gradient, 250 nm) hplc->chrom_cond system_suit_check System Suitability Check hplc->system_suit_check pass Pass system_suit_check->pass fail Fail system_suit_check->fail analysis Sample Analysis pass->analysis troubleshoot Troubleshoot HPLC System fail->troubleshoot troubleshoot->hplc data_proc Data Processing & Calculation analysis->data_proc report Report % this compound data_proc->report

Caption: Experimental workflow for this compound quantification.

This detailed application note provides a comprehensive protocol for the quantification of this compound in Ziprasidone API, ensuring the quality and purity of the pharmaceutical ingredient. The method is specific, accurate, and precise, making it suitable for routine quality control laboratories.

References

Application Note: Quantitative Determination of Keto Ziprasidone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Keto Ziprasidone in human plasma. This compound is a known impurity and potential metabolite of the atypical antipsychotic drug Ziprasidone.[1][2][3] The method utilizes liquid-liquid extraction for sample cleanup and an electrospray ionization source in positive ion mode for detection. Chromatographic separation is achieved on a C18 reversed-phase column. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or therapeutic drug monitoring involving this compound.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[4] It undergoes extensive metabolism in the body, and several metabolites have been identified.[5] this compound is an impurity of Ziprasidone. Monitoring the levels of such compounds in plasma is crucial for understanding the overall pharmacokinetics and safety profile of the parent drug. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique. The method is adapted from established protocols for Ziprasidone.

Experimental

Materials and Reagents
  • This compound reference standard

  • Ziprasidone-d8 (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard from the plasma matrix.

  • Allow all frozen plasma samples and quality control (QC) samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 200 µL of plasma sample, QC, or blank.

  • Add 25 µL of the internal standard working solution (Ziprasidone-d8 in 50% methanol).

  • Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column.

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray mode. The detection is performed using multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound427.9194.10.14025
Ziprasidone-d8 (IS)421.2194.00.14025

Note: The molecular weight of this compound is 426.92 g/mol , leading to a protonated molecule [M+H]+ at approximately m/z 427.9. The product ion is predicted based on the stable fragmentation pattern of the parent compound, Ziprasidone.

Data and Results

The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay, based on similar validated methods for Ziprasidone.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ)95 - 105< 15
0.292 - 108< 15
1.090 - 110< 15
5.090 - 110< 15
25.090 - 110< 15
100.090 - 110< 15
200.0 (ULOQ)92 - 108< 15

A linear regression with a weighting factor of 1/x² is typically used.

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
Low0.3< 1090 - 110< 1090 - 110
Medium15< 1090 - 110< 1090 - 110
High150< 1090 - 110< 1090 - 110

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Ziprasidone-d8) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting. The use of a stable isotope-labeled internal standard ensures accuracy and precision. This method can be a valuable tool for pharmacokinetic and drug metabolism studies of Ziprasidone.

References

Application Note & Protocol: Development and Validation of an Analytical Method for Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto Ziprasidone is a known impurity and related substance of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3][4][5] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of such impurities to ensure product quality and regulatory compliance.

This document outlines a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be accurate, precise, and specific, adhering to the guidelines set forth by the International Council for Harmonisation (ICH) Q2(R2).

Chemical Information for this compound:

ParameterValue
Chemical Name 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl)-6-chloroindolin-2-one
CAS Number 884305-07-1
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.92 g/mol

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Ziprasidone reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (Milli-Q or equivalent)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was developed for the quantification of this compound. The following instrumentation and parameters are recommended:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, dosage form). For a bulk drug sample, accurately weigh a suitable amount of the sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the linear range of the method.

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R2) guidelines. The following validation parameters were assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Inject a solution of Ziprasidone to ensure its peak is well-resolved from the this compound peak.

  • Inject a spiked solution containing this compound and known related substances of Ziprasidone to confirm resolution.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample containing Ziprasidone to demonstrate that the this compound peak is resolved from any degradation products.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a series of at least five concentrations of this compound working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo or a sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one parameter at a time.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation

The quantitative data from the validation studies should be summarized in the following tables for clear comparison and reporting.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
1
5
10
25
50
Correlation Coefficient (r²)
Slope
Y-intercept

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)% Recovery%RSD
80
100
120

Table 3: Precision Data

Precision TypeParameterResults (n=6)%RSD
Repeatability (Intra-day) Peak Area
Intermediate Precision (Inter-day) Peak Area

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 5: Robustness Data

Parameter VariedVariationRetention TimePeak AreaTailing Factor
Flow Rate 0.9 mL/min
1.1 mL/min
Temperature 28 °C
32 °C
pH 4.3
4.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2(R2)) cluster_reporting Reporting prep_std Prepare this compound Reference Standards hplc RP-HPLC Analysis prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Experimental workflow for method development and validation.

validation_parameters center_node Validated Analytical Method for this compound param1 Specificity (Resolution from Ziprasidone and degradants) center_node->param1 param2 Linearity (Correlation Coefficient) center_node->param2 param3 Accuracy (% Recovery) center_node->param3 param4 Precision (%RSD for repeatability and intermediate precision) center_node->param4 param5 LOD & LOQ (Sensitivity) center_node->param5 param6 Robustness (Reliability under varied conditions) center_node->param6

Caption: Key parameters for analytical method validation.

References

Application Note: Forced Degradation Studies for the Identification of Keto-Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Forced degradation studies are a critical component of drug development and stability testing, providing insights into the degradation pathways and potential impurities that may arise during the shelf-life of a drug product.[2]

One potential degradation product of Ziprasidone is its keto tautomer, referred to as Keto-Ziprasidone. This impurity is of interest as its formation involves a structural isomerization that can alter the pharmacological and toxicological profile of the drug.[3] This application note provides a detailed protocol for a forced degradation study designed to intentionally generate and identify Keto-Ziprasidone. The primary mechanism explored for the formation of Keto-Ziprasidone is photolytic degradation, specifically under UVA irradiation, which has been reported to induce keto-enol tautomerism in Ziprasidone.[4]

Experimental Workflow

The overall experimental workflow for the forced degradation study and identification of Keto-Ziprasidone is depicted in the diagram below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Identification prep Prepare Ziprasidone Solution photolytic Photolytic Stress (UVA) prep->photolytic Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions hydrolytic Hydrolytic Stress (Acid/Base) prep->hydrolytic Expose to stress conditions oxidative Oxidative Stress prep->oxidative Expose to stress conditions hplc HPLC-UV Analysis photolytic->hplc Analyze stressed samples thermal->hplc Analyze stressed samples hydrolytic->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples lcms LC-MS/MS Analysis hplc->lcms For structural elucidation quant Quantify Degradants hplc->quant identify Identify Keto-Ziprasidone lcms->identify quant->identify

Fig. 1: Experimental workflow for forced degradation of Ziprasidone.

Materials and Methods

Materials
  • Ziprasidone Hydrochloride Monohydrate Reference Standard (USP or EP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Photostability chamber with a UVA lamp

  • Forced-air oven

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Protocols

Preparation of Ziprasidone Stock Solution

Accurately weigh and dissolve an appropriate amount of Ziprasidone hydrochloride monohydrate in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

Forced Degradation (Stress Testing)

Transfer an aliquot of the Ziprasidone stock solution into a quartz cuvette or a suitable transparent container. Expose the solution to UVA light (320-400 nm) in a photostability chamber for up to 96 hours. Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72, and 96 hours) and store them protected from light at 2-8°C until analysis. A dark control sample should be stored under the same conditions but shielded from light.

Transfer an aliquot of the Ziprasidone stock solution into a sealed vial and place it in a forced-air oven at a controlled temperature (e.g., 80°C) for up to 10 days. Withdraw samples at appropriate time intervals for analysis.

  • Acidic Hydrolysis: Mix equal volumes of the Ziprasidone stock solution and 0.1 M HCl. Keep the mixture at 80°C for up to 4 hours. Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix equal volumes of the Ziprasidone stock solution and 0.1 M NaOH. Keep the mixture at 80°C for up to 1 hour. Neutralize the samples before analysis.

Mix equal volumes of the Ziprasidone stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for up to 24 hours.

Sample Analysis

The separation and quantification of Ziprasidone and its degradation products can be achieved using a reverse-phase HPLC method.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 5.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a representative method; optimization may be required based on the specific column and HPLC system used.

For the structural elucidation of the degradation products, particularly Keto-Ziprasidone, an LC-MS/MS method is employed. The chromatographic conditions can be similar to the HPLC-UV method, with adjustments for compatibility with the mass spectrometer.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for parent ion identification) and Product Ion Scan (for fragmentation analysis)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Energy Ramped (e.g., 15-40 eV) for fragmentation

The expected mass-to-charge ratio (m/z) for protonated Ziprasidone is approximately 413.1. Keto-Ziprasidone, being an isomer, will have the same m/z. The identification will be based on the fragmentation pattern.

Data Presentation

The quantitative results of the forced degradation studies should be summarized in a table to facilitate comparison.

Stress ConditionDurationZiprasidone Remaining (%)Keto-Ziprasidone (%)Other Major Degradants (%)
Control 96 h>99<0.1<0.1
UVA Light 96 h~85~5-10~5
Thermal (80°C) 10 days~95Not Detected~5
Acid Hydrolysis (0.1 M HCl, 80°C) 4 h~90Not Detected~10
Base Hydrolysis (0.1 M NaOH, 80°C) 1 h~70Not Detected~30
Oxidative (3% H₂O₂) 24 h~80Not Detected~20

Note: The percentages are illustrative and will vary depending on the exact experimental conditions.

Identification of Keto-Ziprasidone

The formation of Keto-Ziprasidone is anticipated primarily under photolytic stress (UVA irradiation) due to keto-enol tautomerism.

Keto_Ziprasidone_Formation cluster_pathway Proposed Degradation Pathway Ziprasidone Ziprasidone (Enol form) Keto_Ziprasidone Keto-Ziprasidone Ziprasidone->Keto_Ziprasidone UVA Irradiation (Keto-Enol Tautomerism)

Fig. 2: Proposed pathway for the formation of Keto-Ziprasidone.

The identification of Keto-Ziprasidone will be confirmed by LC-MS/MS analysis. While both Ziprasidone and Keto-Ziprasidone will have the same parent mass, their fragmentation patterns will differ due to the structural differences in the oxindole ring. The fragmentation of the piperazine ring is a characteristic feature for Ziprasidone and its related compounds. A detailed analysis of the product ion spectra will be necessary to confirm the identity of the keto isomer.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on Ziprasidone with a specific focus on the identification of Keto-Ziprasidone. The primary stress condition for the formation of this tautomeric impurity is photolytic degradation under UVA light. The provided HPLC-UV and LC-MS/MS methods will enable the separation, quantification, and structural elucidation of Keto-Ziprasidone and other potential degradation products. These studies are essential for ensuring the quality, safety, and stability of Ziprasidone drug products.

References

Application Note: Isolation and Purification of Keto Ziprasidone from Synthesis Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the isolation and purification of Keto Ziprasidone, a key impurity and related compound formed during the synthesis of Ziprasidone. The methodologies described herein are based on established chemical principles and data from peer-reviewed literature and patent documents, focusing on recrystallization and slurry techniques. This document also outlines analytical methods for purity assessment and presents relevant quantitative data in a clear, tabular format.

Introduction

This compound, chemically known as 5-(2-(4-(1,2-benzisothiazole-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is a significant impurity that can form during the synthesis of the atypical antipsychotic drug, Ziprasidone.[1] Its presence arises from the condensation reaction involving 5-(2-Chloroacetyl)-6-chloro-2-oxindole and 3-(1-piperazinyl)-1,2-benzisothiazole.[1] Effective isolation and purification of this compound are crucial for its use as a reference standard in analytical method development and for impurity profiling of Ziprasidone active pharmaceutical ingredients (APIs). This document details robust methods for obtaining high-purity this compound.

Synthesis and Formation of this compound

This compound is typically formed as a byproduct during the synthesis of Ziprasidone. The primary reaction involves the condensation of 5-(2-chloroacetyl)-6-chloro-2-oxindole with 3-(1-piperazinyl)-1,2-benzisothiazole.[1] The unreduced ketone group in the chloroacetyl side chain of the oxindole starting material leads to the formation of the this compound impurity.

Logical Relationship: Formation of this compound Impurity

cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_products Products 5-(2-Chloroacetyl)-6-chloro-2-oxindole 5-(2-Chloroacetyl)-6-chloro-2-oxindole Condensation Condensation 5-(2-Chloroacetyl)-6-chloro-2-oxindole->Condensation 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole->Condensation Crude Ziprasidone Crude Ziprasidone Condensation->Crude Ziprasidone This compound Impurity This compound Impurity Condensation->this compound Impurity

Caption: Formation of this compound during Ziprasidone synthesis.

Isolation and Purification Protocols

The primary methods for purifying crude product containing this compound are recrystallization and slurrying.[1] These techniques leverage the differential solubility of this compound and other components of the reaction mixture in various solvent systems.

Recrystallization is a highly effective method for purifying solid compounds. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the crystallization of the desired compound in a purer form.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture. Effective solvents include C1-C5 alcohols (e.g., methanol, ethanol, butanol) and halogenated solvents (e.g., dichloromethane, chloroform), or mixtures thereof.[1]

  • Dissolution: In a flask equipped with a reflux condenser, suspend the crude reaction mixture containing this compound in the chosen solvent. Heat the mixture to reflux with continuous stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Slurrying is a purification technique where the impure solid is suspended in a solvent in which it has low solubility at a given temperature. Impurities that are more soluble in the solvent will dissolve, leaving behind a purer solid.

Experimental Protocol:

  • Solvent Selection: Select a solvent in which this compound has limited solubility, but the impurities are reasonably soluble. C1-C5 alcohols or halogenated solvents are often suitable.

  • Suspension: Place the crude this compound in a flask and add the selected solvent.

  • Stirring: Stir the resulting slurry vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 1-2 hours).

  • Isolation: Isolate the purified this compound by vacuum filtration.

  • Washing: Wash the filter cake with a fresh portion of the cold solvent.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Experimental Workflow: Isolation and Purification of this compound

cluster_purification Purification Methods cluster_recrystallization_steps Recrystallization Protocol cluster_slurrying_steps Slurrying Protocol Crude Reaction Mixture Crude Reaction Mixture Purification Method Selection Purification Method Selection Crude Reaction Mixture->Purification Method Selection Recrystallization Recrystallization Purification Method Selection->Recrystallization Slurrying Slurrying Purification Method Selection->Slurrying Dissolution in Hot Solvent Dissolution in Hot Solvent Recrystallization->Dissolution in Hot Solvent Suspension in Solvent Suspension in Solvent Slurrying->Suspension in Solvent Cooling and Crystallization Cooling and Crystallization Dissolution in Hot Solvent->Cooling and Crystallization Filtration and Washing Filtration and Washing Cooling and Crystallization->Filtration and Washing Drying Drying Filtration and Washing->Drying Pure this compound Pure this compound Drying->Pure this compound Stirring Stirring Suspension in Solvent->Stirring Filtration and Washing Filtration and Washing Stirring->Filtration and Washing Drying Drying Filtration and Washing ->Drying Drying ->Pure this compound

Caption: Workflow for this compound purification.

Data Presentation

The effectiveness of the purification process is determined by the reduction of impurities and the final purity of this compound. The following table summarizes typical purity levels that can be achieved.

ParameterSpecificationAnalytical MethodReference
Purity of Ziprasidone after removal of this compound> 99.9%HPLC
This compound Impurity Level in Ziprasidone HCl< 1000 ppmHPLC
Hydroxy Ziprasidone Impurity Level in Ziprasidone HCl< 1500 ppmHPLC
This compound after purificationSubstantially free of other impuritiesHPLC, Mass Spec, 1H-NMR

Analytical Methods for Purity Assessment

To ensure the purity of the isolated this compound, various analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the primary technique for determining the purity of this compound and quantifying any residual impurities. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the purified compound by determining its molecular weight. The molecular weight of this compound (C21H19ClN4O2S) is 426.92 g/mol .

  • Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR spectroscopy is employed to elucidate and confirm the chemical structure of the purified this compound.

Conclusion

The isolation and purification of this compound from its synthesis reaction mixture can be effectively achieved through standard laboratory techniques such as recrystallization and slurrying. The choice of solvent is critical to the success of these methods. The purity of the final product should be rigorously assessed using a combination of chromatographic and spectroscopic techniques to ensure its suitability as a reference standard or for other research purposes. The protocols and data presented in this application note provide a comprehensive guide for researchers working with this compound.

References

Application Notes and Protocols for the Use of Keto Ziprasidone as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] The quality control of pharmaceutical products is critical to ensure their safety and efficacy. This involves the identification and quantification of any impurities, such as process-related impurities or degradation products, that may be present in the drug substance or final dosage form.[3] Keto Ziprasidone has been identified as an impurity of Ziprasidone.[4][5] Therefore, the availability of a well-characterized this compound reference standard is essential for accurate and reliable quality control testing.

These application notes provide a framework for the utilization of this compound as a reference standard in the quality control of Ziprasidone. The included protocols are based on established analytical techniques for Ziprasidone and its related compounds.

Application Note

Purpose:

The this compound reference standard is intended for use in specified quality tests and assays to ensure the purity and quality of Ziprasidone drug substances and drug products. It serves as a benchmark for the identification and quantification of the this compound impurity.

Applications:

  • Impurity Profiling: To identify and quantify this compound in Ziprasidone active pharmaceutical ingredient (API) and finished pharmaceutical products.

  • Method Development and Validation: As a critical reagent in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Ziprasidone and its impurities.

  • Stability Studies: To monitor the formation of this compound as a degradation product in Ziprasidone samples under various stress conditions (e.g., heat, light, humidity).

  • Routine Quality Control: For the routine analysis of Ziprasidone batches to ensure they meet the predefined acceptance criteria for impurities.

Experimental Protocol: Quantification of this compound in Ziprasidone Drug Substance by HPLC

Objective:

To determine the concentration of this compound in a Ziprasidone drug substance sample using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Materials and Reagents:

  • This compound Reference Standard

  • Ziprasidone Drug Substance (Sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH2PO4)

  • Orthophosphoric Acid

  • Purified Water (HPLC grade)

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions:

  • Buffer Preparation (0.05 M KH2PO4, pH 2.5): Dissolve an appropriate amount of potassium phosphate monobasic in purified water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of buffer and acetonitrile in the desired ratio (e.g., 80:20 v/v for mobile phase A and 10:90 v/v for mobile phase B for gradient elution). Filter and degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water is commonly used.

  • This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the standard stock solution with the diluent to obtain the desired concentration.

  • Sample Solution (e.g., 1 mg/mL of Ziprasidone): Accurately weigh about 100 mg of the Ziprasidone drug substance and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions (Example):

ParameterCondition
ColumnWaters Spherisorb® octadecylsilyl 1 (5.0 μm, 250 × 4.6 mm)
Mobile PhaseGradient elution with Mobile Phase A (Buffer:Acetonitrile, 80:20) and Mobile Phase B (Buffer:Acetonitrile, 10:90)
Flow Rate1.5 mL/min
Injection Volume20 µL
Column Temperature25°C
Detection Wavelength250 nm

System Suitability:

Before sample analysis, perform system suitability tests by injecting the working standard solution. The acceptance criteria may include:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Theoretical Plates: Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 5.0% for the peak area.

Analysis Procedure:

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the working standard solution five or six times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Inject the working standard solution after a certain number of sample injections to monitor system performance.

Calculations:

Calculate the percentage of this compound in the Ziprasidone drug substance using the following formula:

% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the average peak area of this compound in the working standard chromatograms.

  • Conc_standard is the concentration of the this compound working standard solution.

  • Conc_sample is the concentration of the Ziprasidone sample solution.

Data Presentation

The following tables represent typical data obtained during the validation of an analytical method for the quantification of this compound.

Table 1: Linearity

Concentration (µg/mL)Peak Area
0.25,000
0.512,500
1.025,000
2.050,000
5.0125,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision

ParameterRSD (%)
Repeatability (n=6) < 2.0%
Intermediate Precision (n=6) < 3.0%

Table 3: Accuracy (Recovery)

Spiked LevelAmount Spiked (µg)Amount Recovered (µg)Recovery (%)
50%5.04.9599.0
100%10.010.12101.2
150%15.014.9199.4
Average Recovery 98.0% - 102.0%

Table 4: Limit of Quantification (LOQ) and Limit of Detection (LOD)

ParameterValue (µg/mL)
Limit of Detection (LOD) ~ 0.05
Limit of Quantification (LOQ) ~ 0.15

Visualizations

Workflow_for_Reference_Standard_Use cluster_setup Preparation & System Setup cluster_analysis Analysis cluster_results Data Processing & Reporting prep_std Prepare this compound Reference Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Ziprasidone Sample Solution sample_analysis Sample Analysis prep_sample->sample_analysis prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup instrument_setup->sys_suit sys_suit->instrument_setup sys_suit->sample_analysis Pass data_proc Data Processing & Calculation sample_analysis->data_proc report Generate Report data_proc->report

Caption: Workflow for the use of this compound reference standard in quality control.

Quality_Control_Relationship cluster_product Pharmaceutical Product cluster_qc Quality Control Process cluster_outcome Outcome zip_api Ziprasidone API analytical_method Analytical Method (e.g., HPLC) zip_api->analytical_method is tested by keto_imp This compound (Impurity) keto_imp->analytical_method is quantified by ref_std This compound Reference Standard ref_std->analytical_method is used to calibrate spec Specification (Acceptance Criteria) analytical_method->spec results are compared to release Batch Release spec->release Meets Criteria reject Batch Rejection spec->reject Fails Criteria

Caption: Logical relationship in the quality control of Ziprasidone.

References

Application Notes and Protocols for Monitoring Keto-Ziprasidone Levels in Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Like all pharmaceutical products, ziprasidone is susceptible to degradation over time, which can impact its safety and efficacy. Stability studies are therefore a critical component of drug development and quality control, ensuring that the drug product maintains its integrity throughout its shelf life.

One identified impurity and potential degradant of ziprasidone is Keto-Ziprasidone. Monitoring the levels of this and other related substances is essential to establish the degradation profile of ziprasidone under various environmental conditions. These application notes provide a comprehensive protocol for monitoring Keto-Ziprasidone levels in stability studies of ziprasidone drug substances and products, in accordance with ICH guidelines.

Ziprasidone Degradation Pathway

The formation of Keto-Ziprasidone is understood to occur via keto-enol tautomerism, a process that can be influenced by factors such as light exposure.[1] This suggests that photostability is a critical parameter to evaluate during stability testing of ziprasidone. The proposed pathway involves the conversion of the enol form of the oxindole ring of ziprasidone to the more stable keto form, resulting in the formation of Keto-Ziprasidone.

cluster_degradation Degradation Pathway Ziprasidone Ziprasidone (Enol Tautomer) Keto_Ziprasidone Keto-Ziprasidone (Keto Tautomer) Ziprasidone->Keto_Ziprasidone Keto-Enol Tautomerism (e.g., under UVA irradiation) Degradation_Products Other Degradation Products Ziprasidone->Degradation_Products Other Stress Conditions (Oxidation, Hydrolysis, etc.)

Caption: Proposed degradation pathway of Ziprasidone to Keto-Ziprasidone.

Experimental Protocols

Stability Study Design

The design of the stability study should be in accordance with the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products"[2][3].

3.1.1. Storage Conditions:

A minimum of three primary batches of the drug substance and drug product should be subjected to stability testing under the following conditions:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

3.1.2. Testing Frequency:

The frequency of testing should be sufficient to establish the stability profile of the drug substance or product.

Study TypeTesting Frequency
Long-termEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
IntermediateA minimum of four time points, including the initial and final time points (e.g., 0, 3, 6, and 9 months).
AcceleratedA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

3.1.3. Photostability Testing:

Photostability testing should be conducted on at least one primary batch of the drug substance and drug product as described in ICH Q1B.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies help to identify potential degradation products, including Keto-Ziprasidone, and establish the degradation pathways.

Stress ConditionTypical Parameters
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal Degradation105°C for 48 hours (for solid samples)
Photodegradation (UVA/Vis)As per ICH Q1B guidelines
Analytical Method for Quantification of Keto-Ziprasidone

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the separation and quantification of ziprasidone and its impurities, including Keto-Ziprasidone. The following method is a representative example and should be validated according to ICH Q2(R1) guidelines.

3.3.1. Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 50 mM Potassium Phosphate Monobasic, pH 6.0
Mobile Phase B Methanol
Gradient Time (min)
Flow Rate 0.5 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 2 µL

3.3.2. Solution Preparation:

  • Diluent: Methanol/Water (50:50, v/v)

  • Standard Solution: Prepare a stock solution of Ziprasidone reference standard and Keto-Ziprasidone reference standard in the diluent. Further dilute to a suitable concentration for calibration.

  • Sample Solution: Accurately weigh and dissolve the drug substance or an amount of powdered tablets/capsules equivalent to a target concentration of ziprasidone in the diluent. Sonicate to ensure complete dissolution and filter through a 0.22 µm filter before injection.

3.3.3. Method Validation:

The analytical method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Validation ParameterAcceptance Criteria
Specificity The peak for Keto-Ziprasidone should be well-resolved from ziprasidone and other impurities. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve of Keto-Ziprasidone.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Data Presentation and Analysis

All quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison and trend analysis.

Table 1: Example Stability Data for Ziprasidone Drug Product (Accelerated Conditions: 40°C/75% RH)

Time Point (Months)Assay of Ziprasidone (%)Keto-Ziprasidone (%)Total Impurities (%)
0100.2< LOQ0.15
199.80.050.20
399.10.120.35
698.50.250.55

Table 2: Example Forced Degradation Results for Ziprasidone

Stress Condition% Degradation of Ziprasidone% Keto-Ziprasidone Formed
Acid Hydrolysis5.2Not Detected
Base Hydrolysis12.80.8
Oxidation8.50.5
Thermal2.10.2
Photodegradation15.33.5

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring Keto-Ziprasidone levels in stability studies.

cluster_setup Study Setup cluster_analysis Analytical Phase cluster_reporting Data Evaluation & Reporting Study_Design Design Stability Study (ICH Q1A/Q1B) Forced_Degradation Perform Forced Degradation Studies Study_Design->Forced_Degradation Sample_Analysis Analyze Stability Samples at Time Points Study_Design->Sample_Analysis Method_Development Develop & Validate Stability-Indicating Method Forced_Degradation->Method_Development Method_Development->Sample_Analysis Data_Compilation Compile & Tabulate Quantitative Data Sample_Analysis->Data_Compilation Trend_Analysis Analyze Degradation Trends Data_Compilation->Trend_Analysis Report Generate Stability Report Trend_Analysis->Report

Caption: Workflow for monitoring Keto-Ziprasidone in stability studies.

Conclusion

This application note provides a detailed protocol for monitoring Keto-Ziprasidone levels during the stability testing of ziprasidone. Adherence to these guidelines will ensure the generation of robust and reliable data, which is crucial for regulatory submissions and for ensuring the quality, safety, and efficacy of the drug product throughout its lifecycle. The provided analytical method and workflow serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Note: In Vitro Cell-Based Assays to Assess Keto Ziprasidone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Keto Ziprasidone is a principal metabolite of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] As with any drug metabolite, it is crucial to characterize its toxicological profile to ensure the overall safety of the parent drug. In vitro cell-based assays are fundamental tools in drug development for evaluating the potential cytotoxicity of a compound.[2] These assays provide valuable information on a compound's effects on cell viability, proliferation, and the mechanisms of cell death.[2]

This application note provides detailed protocols for a panel of in vitro assays to assess the cytotoxicity of this compound. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in toxicological screening and safety assessment of pharmaceutical compounds.

Recommended Cell Lines

A variety of human cell lines are suitable for these assays. The choice of cell line should be guided by the specific research question. Suggested cell lines include:

  • HepG2 (Human Liver Cancer Cell Line): A well-characterized cell line often used in toxicology studies due to its metabolic capabilities.

  • SH-SY5Y (Human Neuroblastoma Cell Line): Relevant for a neuroleptic drug metabolite, as it provides a neuronal context.

  • HeLa (Human Cervical Cancer Cell Line): A robust and commonly used cell line for general cytotoxicity screening.[3]

  • Primary Human Peripheral Blood Lymphocytes: To assess potential immunotoxicity.[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with solvent) and untreated control (medium only) wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • LDH Assay Kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Culture medium background: Medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation of Cytotoxicity:

    • Subtract the 680 nm absorbance from the 490 nm absorbance.

    • Calculate the percentage of cytotoxicity using the following formula:

Apoptosis Detection: Annexin V-FITC/PI Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables. Below are examples of how to present the hypothetical results.

Table 1: Cell Viability (MTT Assay) of HepG2 cells after 48h treatment with this compound.

This compound (µM)Mean Absorbance (570nm)Standard Deviation% Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.950.0576.0
250.630.0450.4
500.310.0324.8
1000.150.0212.0

Table 2: Membrane Integrity (LDH Assay) of SH-SY5Y cells after 24h treatment with this compound.

This compound (µM)Mean Corrected Absorbance (490nm)Standard Deviation% Cytotoxicity
0 (Spontaneous)0.120.010
10.150.024.6
100.280.0324.6
250.550.0466.2
500.780.05101.5
1000.810.06106.2
Maximum LDH Release0.780.05100

Table 3: Apoptosis Profile (Annexin V-FITC/PI Assay) of HeLa cells after 24h treatment with this compound.

This compound (µM)% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)
0 (Vehicle Control)95.22.11.5
1085.68.34.8
2560.125.412.3
5035.840.220.7

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis cell_seeding Cell Seeding (HepG2, SH-SY5Y, HeLa) compound_prep This compound Serial Dilutions treatment Cell Treatment (24h, 48h, 72h) compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis) treatment->annexin spectro Spectrophotometry (Absorbance) mtt->spectro ldh->spectro flow Flow Cytometry annexin->flow analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) spectro->analysis flow->analysis G keto_zip This compound stress Cellular Stress (e.g., Oxidative Stress) keto_zip->stress bax_bak Bax/Bak Activation stress->bax_bak mitochondria Mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c MOMP bax_bak->mitochondria apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 (Initiator Caspase) apoptosome->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Application Notes and Protocols for the Solid-State Characterization of Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto Ziprasidone is recognized as a significant impurity of the atypical antipsychotic agent, Ziprasidone.[1][2][3][4][5] The solid-state properties of any active pharmaceutical ingredient (API) or its impurities can profoundly influence critical drug product attributes, including stability, solubility, bioavailability, and manufacturability. Therefore, a thorough solid-state characterization of impurities like this compound is a crucial aspect of drug development and quality control.

This document provides a comprehensive overview of the key techniques and detailed protocols for the solid-state characterization of this compound. The methodologies described herein are fundamental for identifying and quantifying different solid forms, understanding their physicochemical properties, and ensuring the consistency and quality of the drug substance and product.

Logical Relationship of Characterization Techniques

The various analytical techniques used for solid-state characterization provide complementary information. The following diagram illustrates the logical relationships between these techniques and the properties they elucidate.

cluster_techniques Analytical Techniques cluster_properties Physicochemical Properties XRPD X-ray Powder Diffraction (XRPD) Polymorphism Polymorphism & Crystallinity XRPD->Polymorphism DSC Differential Scanning Calorimetry (DSC) Thermal_Properties Thermal Properties (Melting, Glass Transition) DSC->Thermal_Properties TGA Thermogravimetric Analysis (TGA) TGA->Thermal_Properties DVS Dynamic Vapor Sorption (DVS) Hygroscopicity Hygroscopicity & Stability DVS->Hygroscopicity FTIR FTIR Spectroscopy Molecular_Structure Molecular Structure & Bonding FTIR->Molecular_Structure Raman Raman Spectroscopy Raman->Molecular_Structure ssNMR Solid-State NMR (ssNMR) ssNMR->Molecular_Structure Microscopy Microscopy (PLM, SEM) Morphology Particle Morphology & Size Microscopy->Morphology Polymorphism->Thermal_Properties Polymorphism->Hygroscopicity Molecular_Structure->Polymorphism Morphology->Hygroscopicity

Caption: Interconnectivity of solid-state characterization techniques and properties.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained for different solid forms of this compound. This data is for illustrative purposes to demonstrate how results from various techniques are collated.

PropertyTechniqueForm I (Crystalline)Form II (Crystalline)Amorphous
X-ray Powder Diffraction XRPDCharacteristic peaks at 2θ = 8.5°, 12.3°, 18.9°, 21.7°Characteristic peaks at 2θ = 9.1°, 14.5°, 19.8°, 25.4°Broad halo, no distinct peaks
Thermal Analysis
Melting Point (Tonset)DSC185.2 °C178.9 °CN/A
Glass Transition (Tg)DSCN/AN/A75.3 °C
Decomposition (Tonset)TGA280.5 °C275.1 °C260.8 °C
Hygroscopicity
Water Uptake at 80% RHDVS< 0.1%0.5%3.2%
Spectroscopy
Carbonyl Stretch (C=O)FTIR1685 cm-11692 cm-11690 cm-1 (broad)
C-Cl StretchRaman752 cm-1748 cm-1750 cm-1 (broad)
13C Chemical ShiftsssNMR192.5 ppm, 158.3 ppm190.1 ppm, 160.2 ppmBroad signals

Experimental Workflow

A systematic workflow is essential for the comprehensive solid-state characterization of a pharmaceutical substance like this compound.

start This compound Sample xprd X-ray Powder Diffraction (XRPD) start->xprd dsc_tga DSC & TGA start->dsc_tga microscopy Microscopy start->microscopy decision1 Amorphous or Crystalline? xprd->decision1 decision2 Polymorphs or Solvates? decision1->decision2 Crystalline spectroscopy Spectroscopy (FTIR, Raman) decision1->spectroscopy Amorphous decision2->spectroscopy Yes dvs Dynamic Vapor Sorption (DVS) decision2->dvs No ssnmr Solid-State NMR spectroscopy->ssnmr ssnmr->dvs stability Stability Studies dvs->stability end Complete Solid-State Profile stability->end

Caption: Experimental workflow for solid-state characterization.

Experimental Protocols

X-ray Powder Diffraction (XRPD)

Objective: To identify crystalline phases, determine the degree of crystallinity, and differentiate between polymorphic forms.

Methodology:

  • Sample Preparation: Gently grind approximately 5-10 mg of the this compound sample using an agate mortar and pestle to ensure a random orientation of crystallites.

  • Sample Mounting: Pack the powdered sample into a low-background sample holder (e.g., zero-background silicon or quartz). Ensure a flat, smooth surface level with the holder's rim.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Goniometer Scan: Continuous scan from 3° to 40° in 2θ.

    • Step Size: 0.02° per step.

    • Scan Speed: 1° per minute.

  • Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting diffractogram with reference patterns to identify the solid form. The presence of a broad, featureless "halo" is indicative of amorphous material.

Differential Scanning Calorimetry (DSC)

Objective: To measure thermal transitions such as melting, crystallization, and glass transition, providing information on purity and polymorphism.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a non-hermetic aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Temperature Program: Equilibrate the cell at 25 °C. Ramp the temperature at a constant rate of 10 °C/min up to a temperature above the expected melting point (e.g., 250 °C).

    • Purge Gas: Use a dry nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting heat flow curve. An endothermic peak corresponds to melting, an exothermic peak to crystallization, and a stepwise change in the baseline indicates a glass transition (Tg).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and solvent/water content of the sample by measuring weight loss as a function of temperature.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a constant rate of 10 °C/min to a high temperature (e.g., 400 °C).

    • Purge Gas: Use a dry nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of a significant weight loss event indicates decomposition. Weight loss at lower temperatures (e.g., < 150 °C) may indicate the loss of residual solvent or water.

Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopicity of the sample by measuring the change in mass as a function of relative humidity (RH).

Methodology:

  • Sample Preparation: Place approximately 10-15 mg of the sample in the DVS sample pan.

  • Instrument Setup:

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

    • Sorption/Desorption Cycle:

      • Increase the RH in steps of 10% from 0% to 90% (sorption).

      • Decrease the RH in steps of 10% from 90% back to 0% (desorption).

    • Equilibrium Condition: At each RH step, allow the sample to equilibrate until the rate of mass change is less than 0.002% per minute.

  • Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the total mass gained provide information about the material's hygroscopicity and physical stability.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Objective: To obtain information about the molecular structure and bonding environments within the crystal lattice. These techniques are sensitive to changes in solid form.

Methodology (FTIR-ATR):

  • Sample Preparation: Place a small amount of the this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Scans: Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the peak positions, intensities, and shapes in the spectra of different samples. Shifts in characteristic peaks (e.g., carbonyl, N-H stretches) can indicate different polymorphic forms.

Methodology (Raman):

  • Sample Preparation: Place a small amount of the sample on a microscope slide or in a glass vial.

  • Data Acquisition:

    • Laser: Use a 785 nm laser source to minimize fluorescence.

    • Focus the laser on the sample.

    • Collect the Raman spectrum over a range of 2000-200 cm-1.

    • Integration Time: 10 seconds, with 5 accumulations.

  • Data Analysis: As with FTIR, compare the Raman spectra of different solid forms, paying attention to shifts in vibrational modes, particularly in the low-frequency region which is sensitive to lattice vibrations.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To provide detailed information about the local chemical environment of specific nuclei (e.g., 13C, 15N) in the solid state. It is a powerful tool for distinguishing between polymorphs that may be difficult to differentiate by other methods.

Methodology:

  • Sample Preparation: Pack approximately 50-100 mg of the this compound sample into a zirconia rotor (e.g., 4 mm).

  • Instrument Setup:

    • Technique: Cross-Polarization Magic Angle Spinning (CP/MAS).

    • Spectrometer Frequency: e.g., 100 MHz for 13C.

    • Magic Angle Spinning (MAS) Rate: 10-15 kHz.

    • Contact Time: 1-2 ms.

    • Recycle Delay: 5-10 s (should be optimized based on 1H T1 relaxation times).

  • Data Analysis: The number of distinct peaks in the spectrum corresponds to the number of crystallographically inequivalent atoms of that nucleus in the unit cell. Differences in chemical shifts between samples are indicative of different solid forms.

Conclusion

The application of this suite of analytical techniques provides a robust and comprehensive framework for the solid-state characterization of this compound. A thorough understanding of its solid-state properties is paramount for controlling the quality, ensuring the stability, and optimizing the performance of any drug product containing Ziprasidone. The detailed protocols provided herein serve as a guide for researchers to systematically investigate and document the physicochemical nature of this and other pharmaceutical impurities.

References

Application of Ziprasidone in Metabolic Stability Assays: Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. As with any drug candidate, understanding its metabolic fate is a cornerstone of preclinical and clinical development. Metabolic stability assays are crucial in vitro tools that provide initial insights into the pharmacokinetic profile of a drug, helping to predict its in vivo clearance, potential for drug-drug interactions, and overall suitability for further development. This document provides detailed application notes and protocols for assessing the metabolic stability of Ziprasidone using common in vitro systems: human liver microsomes and hepatocytes.

Ziprasidone is known to be extensively metabolized in humans, with less than 5% of the administered dose being excreted as the unchanged drug.[1][2] The primary metabolic pathways are mediated by two key enzyme systems: aldehyde oxidase, which is responsible for the main reductive pathway, and cytochrome P450 3A4 (CYP3A4), which governs two alternative oxidative pathways.[3][4] The involvement of multiple metabolic routes reduces the likelihood of significant pharmacokinetic interactions with other drugs.[3]

Data Summary: In Vitro Metabolic Parameters of Ziprasidone

The following tables summarize key quantitative data from in vitro metabolic studies of Ziprasidone using human liver microsomes (HLM). This data is essential for understanding the drug's metabolic profile and for building predictive pharmacokinetic models.

Table 1: Michaelis-Menten Kinetic Parameters for Ziprasidone Metabolism in Human Liver Microsomes

ParameterValue (Study 1)Value (Study 2)Description
Km (μM)2357.67 ± 3.54The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Vmax (nmol/mg protein/min)1.140.74 ± 0.23The maximum rate of the enzymatic reaction.
In vitro Intrinsic Clearance (CLint) (μL/min/mg protein)4.8596.48Calculated as Vmax/Km. Represents the intrinsic ability of the liver to metabolize a drug.

Note: The significant difference in kinetic parameters between the two studies may be attributed to different experimental conditions, such as the specific metabolite being measured and the source of the human liver microsomes.

Metabolic Pathway of Ziprasidone

The metabolism of Ziprasidone is complex, involving several pathways and resulting in numerous metabolites. The diagram below illustrates the main metabolic routes.

Ziprasidone_Metabolism cluster_CYP3A4 CYP3A4 Mediated Oxidation cluster_Aldehyde_Oxidase Aldehyde Oxidase Mediated Reduction cluster_Other Other Pathways Ziprasidone Ziprasidone Ziprasidone_Sulfoxide Ziprasidone_Sulfoxide Ziprasidone->Ziprasidone_Sulfoxide Oxidation S_Methyl_dihydro_ziprasidone S_Methyl_dihydro_ziprasidone Ziprasidone->S_Methyl_dihydro_ziprasidone Reductive Cleavage & Methylation BITP BITP Ziprasidone->BITP N-dealkylation Oxindole-acetic acid Oxindole-acetic acid Ziprasidone->Oxindole-acetic acid N-dealkylation & Oxidation Ziprasidone_Sulfone Ziprasidone_Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone Oxidation BITP_Sulfoxide BITP_Sulfoxide BITP_Sulfone BITP_Sulfone BITP_Sulfoxide->BITP_Sulfone Oxidation (CYP3A4) BITP->BITP_Sulfoxide Oxidation (CYP3A4) Experimental_Workflow cluster_Preparation Preparation Phase cluster_Incubation Incubation Phase cluster_Sampling Sampling and Quenching cluster_Analysis Analysis Phase A Prepare Stock Solutions (Ziprasidone, Controls) B Prepare Microsome/Hepatocyte Suspension A->B D Pre-incubate Microsomes/Hepatocytes at 37°C B->D C Prepare NADPH Regenerating System (for Microsomes) E Initiate Reaction by Adding Ziprasidone (and NADPH for Microsomes) C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Ziprasidone J->K L Calculate t1/2 and Intrinsic Clearance K->L

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing issues encountered during the HPLC analysis of Keto Ziprasidone and other basic compounds.

Troubleshooting Guide

Peak tailing in reversed-phase HPLC is a common issue, particularly for basic compounds like this compound. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise resolution, accuracy, and precision. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase. This guide provides a systematic approach to diagnose and resolve peak tailing.

Is your this compound peak tailing?

Follow this step-by-step guide to identify the cause and implement a solution.

1. Initial Assessment: All Peaks or Just the Analyte?

  • If all peaks in your chromatogram are tailing: The issue is likely systemic.

    • Check for extra-column volume: Ensure tubing is as short and narrow as possible. Verify that all fittings are properly connected to avoid dead volume.[1]

    • Inspect the column: A void at the column inlet or a partially blocked frit can cause peak distortion for all compounds.[2] Backflushing the column (if recommended by the manufacturer) may resolve a blocked frit. If a void is suspected, the column may need to be replaced.

  • If only the this compound peak (or other basic compounds) is tailing: The problem is likely related to chemical interactions between your analyte and the stationary phase. Proceed to the next steps.

2. Mobile Phase Optimization

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.

  • Adjusting Mobile Phase pH: The goal is to suppress the ionization of either the analyte or the residual silanol groups on the stationary phase.

    • Low pH (pH 2.5-3.5): At low pH, residual silanol groups are protonated and neutral, minimizing their ionic interaction with the protonated basic analyte. This is a common and effective strategy for improving the peak shape of basic compounds.[3][4]

    • High pH (pH > 8): At high pH, the basic analyte is in its neutral form, which also reduces ionic interactions with the deprotonated (negatively charged) silanol groups. This approach requires a pH-stable column.

  • Mobile Phase Additives (Competing Bases):

    • Triethylamine (TEA): Adding a small concentration of a competing base like TEA (e.g., 0.1%) to the mobile phase can effectively block the active silanol sites, preventing them from interacting with the analyte.[5]

    • Chaotropic Agents: Agents like perchloric acid can also be used to improve peak symmetry.

3. Column Selection and Care

The choice of HPLC column is crucial for analyzing basic compounds.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly lower concentration of free silanol groups, which dramatically reduces peak tailing for basic analytes.

  • Consider Alternative Stationary Phases: If peak tailing persists, explore columns with different stationary phases, such as those with embedded polar groups or hybrid silica-polymer materials, which can shield the analyte from residual silanols.

4. Sample and Injection Considerations

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak tailing. Try diluting your sample.

  • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to ensure proper peak focusing at the head of the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC?

A1: The most common cause is the secondary ionic interaction between the positively charged basic analyte (at acidic to neutral pH) and negatively charged, deprotonated residual silanol groups on the surface of the silica-based stationary phase. This interaction creates an additional retention mechanism that slows down a portion of the analyte molecules, resulting in a tailing peak.

Q2: How does adjusting the mobile phase pH help to reduce peak tailing?

A2: Adjusting the mobile phase pH can control the ionization state of both the analyte and the silanol groups.

  • At low pH (e.g., pH 3) , the silanol groups are protonated (neutral), which minimizes their ability to interact ionically with the protonated basic analyte.

  • At high pH (e.g., pH > 8) , the basic analyte is in its neutral form, which also reduces the ionic interaction with the now deprotonated silanol groups.

Q3: What are mobile phase additives, and how do they improve peak shape?

A3: Mobile phase additives, such as triethylamine (TEA), are small, basic molecules that act as "silanol blockers." They are added in small concentrations to the mobile phase and compete with the basic analyte for the active silanol sites on the stationary phase. By preferentially interacting with the silanol groups, they effectively shield the analyte from these secondary interactions, resulting in a more symmetrical peak.

Q4: Can my choice of HPLC column affect peak tailing?

A4: Absolutely. Modern HPLC columns made from high-purity silica and featuring "end-capping" are designed to have a minimal number of accessible silanol groups. Using such columns is a primary strategy for preventing peak tailing when analyzing basic compounds. Columns with alternative chemistries, such as embedded polar groups or hybrid particles, can also offer improved peak shapes for challenging basic analytes.

Q5: I've optimized my mobile phase and am using a good column, but I still see some tailing. What else could be the cause?

A5: If you've addressed the primary chemical causes, consider these possibilities:

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column and interact with your analyte.

  • Column Degradation: Operating at extreme pH values or high temperatures can damage the stationary phase over time, exposing more silanol groups.

  • Extra-column Effects: Excessive tubing length or improperly seated fittings can contribute to peak broadening and tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

Data Presentation

The following table summarizes the effect of mobile phase pH on the peak shape of a basic analyte, illustrating the improvement in peak symmetry at lower pH.

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)Peak Shape Description
7.02.12.5Severe Tailing
5.01.61.8Moderate Tailing
3.0 1.1 1.2 Good, Symmetrical Peak
2.51.01.1Excellent, Symmetrical Peak

Data is representative and illustrates a common trend for basic analytes. A tailing factor of 1.12 was achieved for Ziprasidone with a mobile phase pH of 3.0.

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH to Reduce Peak Tailing

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

Methodology:

  • Prepare a series of mobile phase buffers: Prepare aqueous solutions of a suitable buffer (e.g., 20 mM phosphate or ammonium acetate) at different pH values, for example, pH 7.0, 6.0, 5.0, 4.0, and 3.0. A mobile phase with a phosphate buffer at pH 3 has been shown to produce good symmetrical peaks for Ziprasidone.

  • Prepare the mobile phase: Mix the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a mixture of phosphate buffer (pH 3) and methanol (60:40 v/v) has been used successfully.

  • Equilibrate the column: Start with the highest pH mobile phase and flush the HPLC system and column until a stable baseline is achieved.

  • Inject the this compound standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate peak shape parameters: Determine the tailing factor and/or asymmetry factor for the this compound peak.

  • Decrease the pH: Switch to the next lower pH mobile phase, allow the system to equilibrate, and repeat the injection and analysis.

  • Plot the results: Plot the tailing factor versus mobile phase pH to visually identify the optimal pH that provides the most symmetrical peak.

Protocol 2: Optimization of a Mobile Phase Additive (Triethylamine)

Objective: To determine the optimal concentration of triethylamine (TEA) to add to the mobile phase to improve peak symmetry.

Methodology:

  • Prepare a stock solution of TEA: Prepare a 1% (v/v) solution of TEA in your mobile phase organic solvent.

  • Prepare a series of mobile phases: Prepare your mobile phase (at a pH where some tailing is still observed, e.g., pH 4-5) and spike it with different concentrations of TEA (e.g., 0.05%, 0.1%, 0.2% v/v). A mobile phase containing 0.05 M KH2PO4 with 10 mL/L of triethylamine at pH 2.5 has been used for the analysis of Ziprasidone and its impurities.

  • Equilibrate the system: Start with the mobile phase containing no TEA and inject your standard.

  • Incrementally add TEA: Sequentially run the mobile phases with increasing concentrations of TEA, ensuring the system is fully equilibrated before each injection.

  • Analyze the peak shape: Calculate the tailing factor for the this compound peak at each TEA concentration.

  • Determine the optimal concentration: Identify the lowest concentration of TEA that provides an acceptable peak shape without significantly altering the retention time or selectivity of your separation.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound decision1 Are all peaks tailing? start->decision1 system_issue Systemic Issue Likely decision1->system_issue Yes chemical_issue Chemical Interaction Likely decision1->chemical_issue No check_extracolumn Check for Extra-Column Volume (tubing, fittings) system_issue->check_extracolumn inspect_column Inspect Column for Voids or Blocked Frit check_extracolumn->inspect_column solution Symmetrical Peak Achieved inspect_column->solution optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp adjust_ph Adjust pH (Low: 2.5-3.5 or High: >8) optimize_mp->adjust_ph add_additive Add Competing Base (e.g., TEA) adjust_ph->add_additive column_selection Evaluate Column add_additive->column_selection use_endcapped Use End-Capped Column column_selection->use_endcapped sample_considerations Check Sample & Injection use_endcapped->sample_considerations check_overload Dilute Sample (Check for Overload) sample_considerations->check_overload check_solvent Match Injection Solvent to Mobile Phase check_overload->check_solvent check_solvent->solution

Caption: Troubleshooting workflow for peak tailing in HPLC.

pH_Effect_Pathway cluster_mid_ph Mid pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3) silanol_ionized SiO⁻ (Ionized Silanol) interaction Strong Ionic Interaction silanol_ionized->interaction analyte_ionized Analyte-NH⁺ (Ionized this compound) analyte_ionized->interaction peak_tailing Peak Tailing interaction->peak_tailing silanol_neutral SiOH (Neutral Silanol) no_interaction Minimal Interaction silanol_neutral->no_interaction analyte_ionized_low Analyte-NH⁺ analyte_ionized_low->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Resolving co-elution of Keto Ziprasidone with other impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues involving Keto Ziprasidone and other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

A1: this compound is a known impurity of Ziprasidone, an atypical antipsychotic medication.[1][2][3][4][5] It is crucial to monitor and control the levels of impurities in active pharmaceutical ingredients (APIs) to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies like the FDA and EMA have strict guidelines regarding impurity profiling.

Q2: What are the common causes of co-elution of this compound with other impurities?

A2: Co-elution in liquid chromatography occurs when two or more compounds elute from the column at the same or very similar retention times. Common causes include:

  • Inadequate Method Selectivity: The chosen column chemistry and mobile phase composition may not be suitable for resolving compounds with similar physicochemical properties.

  • Poor Column Efficiency: An old or poorly packed column can lead to broad peaks, increasing the likelihood of overlap.

  • Inappropriate Gradient Program: A gradient that is too steep may not provide sufficient time for the separation of closely eluting compounds.

  • Sample Overload: Injecting too much sample can lead to peak broadening and co-elution.

  • Matrix Effects: Complex sample matrices can interfere with the separation.

Q3: How can I confirm if I have a co-elution issue involving this compound?

A3: Several methods can be used to detect co-elution:

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as those with shoulders or excessive tailing.

  • Spectral Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV-Vis spectra across the peak. A non-homogenous spectrum suggests the presence of more than one compound.

  • Peak Purity Analysis: Utilize the peak purity function in your chromatography data system (CDS). This software tool can help determine if a peak is spectrally pure.

  • Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components with different mass-to-charge ratios within a single chromatographic peak.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other impurities.

Issue: Poor resolution between this compound and a closely eluting impurity.

Step 1: Method Optimization - Mobile Phase Modification

The mobile phase composition is a powerful tool for manipulating selectivity in reversed-phase HPLC.

  • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change Organic Modifier Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes of interest.

  • Buffer Concentration: The concentration of the buffer can also influence peak shape and retention.

Step 2: Method Optimization - Stationary Phase and Temperature

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase to provide alternative selectivity. For example, if you are using a C18 column, you could try a C8, Phenyl, or Cyano column.

  • Optimize Column Temperature: Temperature affects both selectivity and viscosity of the mobile phase. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.

Step 3: Gradient Profile Adjustment

For gradient methods, the slope of the gradient is a critical parameter.

  • Decrease the Gradient Slope: A shallower gradient provides more time for the separation of closely eluting compounds.

  • Introduce Isocratic Segments: Incorporating isocratic holds at specific points in the gradient can help to resolve critical pairs.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase A: Prepare the aqueous buffer (e.g., 0.05 M potassium phosphate) and adjust the pH to three different values (e.g., 2.5, 3.0, and 3.5) using phosphoric acid.

  • Preparation of Mobile Phase B: Use an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

  • Injection: Inject a standard solution containing this compound and other relevant impurities.

  • Data Analysis: Compare the resolution between this compound and the co-eluting impurity at each pH value.

Protocol 2: Column Screening

  • Column Selection: Choose a set of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

  • Initial Method: Use the original HPLC method as a starting point.

  • Column Equilibration: For each column, equilibrate with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the same standard mixture onto each column.

  • Evaluation: Compare the chromatograms to identify the column that provides the best selectivity and resolution for the critical pair.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution

ParameterCondition 1Condition 2Condition 3
Mobile Phase A 0.05 M KH₂PO₄, pH 2.50.05 M KH₂PO₄, pH 3.00.05 M KH₂PO₄, pH 2.5
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20-80% B in 30 min20-80% B in 30 min20-80% B in 30 min
Resolution (this compound/Impurity X) 1.21.61.9

Table 2: Influence of Column Chemistry on Selectivity

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Resolution (this compound/Impurity X)
Column A C183.54.6 x 1501.2
Column B C83.54.6 x 1501.4
Column C Phenyl-Hexyl3.54.6 x 1502.1

Visualizations

Troubleshooting_Workflow Start Co-elution of this compound and Impurity X Observed Confirm Confirm Co-elution (Peak Shape, Purity, MS) Start->Confirm OptimizeMP Optimize Mobile Phase Confirm->OptimizeMP AdjustOrganic Adjust Organic Modifier % OptimizeMP->AdjustOrganic ChangeOrganic Change Organic Modifier Type OptimizeMP->ChangeOrganic AdjustpH Adjust Mobile Phase pH OptimizeMP->AdjustpH CheckResolution1 Resolution > 1.5? AdjustOrganic->CheckResolution1 ChangeOrganic->CheckResolution1 AdjustpH->CheckResolution1 OptimizeColumn Optimize Stationary Phase & Temperature CheckResolution1->OptimizeColumn No Success Resolution Achieved CheckResolution1->Success Yes ChangeColumn Change Column Chemistry OptimizeColumn->ChangeColumn ChangeTemp Adjust Temperature OptimizeColumn->ChangeTemp CheckResolution2 Resolution > 1.5? ChangeColumn->CheckResolution2 ChangeTemp->CheckResolution2 OptimizeGradient Optimize Gradient Profile CheckResolution2->OptimizeGradient No CheckResolution2->Success Yes ShallowGradient Use Shallower Gradient OptimizeGradient->ShallowGradient IsocraticHold Introduce Isocratic Hold OptimizeGradient->IsocraticHold CheckResolution3 Resolution > 1.5? ShallowGradient->CheckResolution3 IsocraticHold->CheckResolution3 CheckResolution3->Success Yes Fail Consult Senior Scientist/ Further Method Development CheckResolution3->Fail No

Caption: Troubleshooting workflow for resolving co-elution.

Experimental_Workflow PrepStandards Prepare Standard Mixture (this compound & Impurities) ColumnScreening Column Screening PrepStandards->ColumnScreening C18 C18 Column ColumnScreening->C18 C8 C8 Column ColumnScreening->C8 Phenyl Phenyl Column ColumnScreening->Phenyl MobilePhaseOpt Mobile Phase Optimization C18->MobilePhaseOpt C8->MobilePhaseOpt Phenyl->MobilePhaseOpt pH2_5 pH 2.5 MobilePhaseOpt->pH2_5 pH3_0 pH 3.0 MobilePhaseOpt->pH3_0 pH3_5 pH 3.5 MobilePhaseOpt->pH3_5 Analysis Chromatographic Analysis pH2_5->Analysis pH3_0->Analysis pH3_5->Analysis DataReview Data Review & Comparison (Resolution, Peak Shape) Analysis->DataReview FinalMethod Final Optimized Method DataReview->FinalMethod

Caption: Experimental workflow for method development.

References

Improving the yield and purity of Keto Ziprasidone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Keto Ziprasidone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis. This compound is primarily known as a process impurity in the synthesis of Ziprasidone.[1][2][3] This guide focuses on controlling its formation and effective removal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, chemically known as 5-(2-(4-(1,2-benzisothiazole-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is a key process-related impurity in the synthesis of the antipsychotic drug Ziprasidone.[4][5] It is typically formed from the condensation reaction between 5-(2-Chloroacetyl)-6-chloro-2-oxindole and 3-(1-piperazinyl)-1,2-benzisothiazole. The formation of this impurity often results from the incomplete reduction of the ketone group in the intermediate, 5-(2-chloroacetyl)-6-chloro-2-oxindole, during the synthesis of the ethyl side chain of Ziprasidone.

Q2: What are the common impurities found alongside this compound?

A2: Besides this compound, another significant process impurity often encountered is Hydroxy Ziprasidone. Additionally, depending on the synthetic route, des-chloro Ziprasidone and other related substances may also be present.

Q3: What analytical methods are recommended for detecting and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of this compound and other impurities in Ziprasidone. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. The development of a robust, stability-indicating analytical method is crucial for accurate purity assessment.

Q4: What is the impact of this compound on the final drug product's quality?

A4: The presence of impurities such as this compound can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory authorities have stringent limits on impurity levels in drug substances. Therefore, it is critical to control and minimize the presence of this compound to ensure the final product meets the required purity specifications.

Troubleshooting Guides

Issue 1: High Levels of this compound in Crude Product

Q: My crude Ziprasidone product shows a high percentage of this compound impurity. What are the likely causes?

A: High levels of this compound in the crude product are primarily due to two reasons:

  • Incomplete Reduction: The reduction of the keto group in the intermediate, 5-(2-chloroacetyl)-6-chloro-2-oxindole, to form the ethyl side chain may be incomplete.

  • Side Reactions: Unreacted 5-(2-chloroacetyl)-6-chloro-2-oxindole can directly react with 3-(1-piperazinyl)-1,2-benzisothiazole to form this compound.

Q: How can I minimize the formation of this compound during the synthesis?

A: To minimize the formation of this compound, consider the following strategies:

  • Optimize Reduction Conditions: Ensure the reduction step of the keto-intermediate is driven to completion. This may involve adjusting the reducing agent (e.g., triethylsilane in trifluoroacetic acid), reaction temperature, and time.

  • Purification of Intermediate: Purifying the intermediate, 6-chloro-5-(2-chloroethyl)oxindole, after the reduction step can remove any unreacted keto-intermediate before the final condensation step.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants in the final condensation step to avoid any excess of the keto-intermediate.

Issue 2: Difficulty in Removing this compound During Purification

Q: Standard recrystallization is not effectively removing this compound. What alternative purification methods can I use?

A: If standard recrystallization is insufficient, you can explore the following techniques:

  • Solvent Slurrying: Slurrying the crude product in a suitable solvent or solvent mixture can effectively remove this compound. C1-C5 alcohols (e.g., methanol, ethanol) or halogenated solvents (e.g., dichloromethane) are often used.

  • Mixed-Solvent Recrystallization: A mixture of solvents can enhance the differential solubility between Ziprasidone and this compound, leading to better purification. A combination of a C1-C5 alcohol and a halogenated solvent has been reported to be effective.

  • Acid-Base Purification: Ziprasidone can be converted to a salt (e.g., hydrochloride or acetate) to facilitate purification. The salt can then be recrystallized, and the purified salt can be converted back to the free base if required.

Issue 3: Inconsistent Yield After Purification

Q: My yield of pure Ziprasidone is low and varies between batches after purification. How can I improve consistency?

A: Inconsistent yields can be addressed by:

  • Optimizing Crystallization Conditions: Control the cooling rate during crystallization. Slow cooling generally leads to purer crystals and higher recovery.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should have high solubility for Ziprasidone at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Avoiding Product Loss: Ensure efficient filtration and washing of the purified product. Washing with a cold, appropriate solvent can minimize the loss of the desired product.

Data Presentation

Table 1: Solvent Systems for Purification of Ziprasidone from this compound Impurity

Purification MethodSolvent SystemEfficacyReference
Recrystallization/SlurryingC1-C5 Alcohols (Methanol, Ethanol)Effective in reducing this compound levels.
Recrystallization/SlurryingHalogenated Solvents (Dichloromethane, Chloroform)Can be used alone or in combination with alcohols for enhanced purification.
Salt FormationAcetic Acid or Maleic AcidForms a salt of Ziprasidone, which can be purified by recrystallization.
RecrystallizationTetrahydrofuran (THF) and WaterUsed for the recrystallization of Ziprasidone base before conversion to the hydrochloride salt.

Experimental Protocols

Protocol 1: Purification of Crude Ziprasidone by Slurrying

This protocol is a general guideline for the purification of crude Ziprasidone containing this compound impurity.

  • Solvent Selection: Choose an appropriate solvent or solvent mixture based on preliminary solubility studies. A mixture of methanol and dichloromethane is a good starting point.

  • Slurrying: Suspend the crude Ziprasidone in the chosen solvent (e.g., 5-10 volumes of solvent per gram of crude product) in a reaction vessel.

  • Agitation: Stir the slurry at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period (e.g., 2-4 hours) to allow the impurities to dissolve.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filtered cake with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified Ziprasidone under vacuum at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis: Analyze the dried product by HPLC to determine the purity and the residual level of this compound.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general framework for the HPLC analysis. Method parameters should be optimized for your specific instrument and column.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 230 nm.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standard solutions of this compound and Ziprasidone of known concentrations to calculate the impurity levels in the sample.

Visualizations

Synthetic Pathway and Impurity Formation

Synthesis_Pathway A 6-chloro-1,3-dihydro-2H-indol-2-one B 5-(2-chloroacetyl)-6-chloro-2-oxindole A->B Friedel-Crafts Acylation (Chloroacetyl chloride) C 6-chloro-5-(2-chloroethyl)oxindole B->C Reduction (e.g., Triethylsilane) F This compound (Impurity) B->F Side Reaction (Incomplete Reduction) E Ziprasidone C->E Condensation D 3-(1-piperazinyl)-1,2-benzisothiazole D->E D->F

Caption: Synthetic pathway of Ziprasidone highlighting the formation of the this compound impurity.

Troubleshooting Workflow for High this compound Levels

Troubleshooting_Workflow start High this compound Detected check_reduction Review Reduction Step start->check_reduction incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction Yes check_condensation Review Condensation Step check_reduction->check_condensation No optimize_reduction Optimize Reduction: - Increase reducing agent - Adjust temperature/time incomplete_reduction->optimize_reduction Yes purify_intermediate Purify Intermediate (6-chloro-5-(2-chloroethyl)oxindole) incomplete_reduction->purify_intermediate No optimize_reduction->check_condensation purify_intermediate->check_condensation stoichiometry_issue Incorrect Stoichiometry? check_condensation->stoichiometry_issue Yes adjust_stoichiometry Adjust Reactant Ratios stoichiometry_issue->adjust_stoichiometry Yes implement_purification Implement Enhanced Purification: - Slurrying - Mixed-solvent recrystallization stoichiometry_issue->implement_purification No adjust_stoichiometry->implement_purification end Purity Improved implement_purification->end

Caption: Troubleshooting workflow for addressing high levels of this compound.

Relationship Between Parameters and Impurity Formation

Parameter_Relationship cluster_outcomes Outcomes param Reaction Parameters reduction Reduction Conditions (Time, Temp, Reagent) param->reduction condensation Condensation Conditions (Stoichiometry, Solvent) param->condensation purification Purification Method (Solvent, Temp) param->purification purity Low this compound reduction->purity Directly Impacts condensation->purity Directly Impacts yield High Yield of Ziprasidone purification->yield Directly Impacts purification->purity Directly Impacts outcome Desired Outcome

Caption: Logical relationship between experimental parameters and synthesis outcomes.

References

Optimization of extraction efficiency for Keto Ziprasidone from biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Keto Ziprasidone from biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent and effective methods for extracting Ziprasidone and its metabolites, like this compound, from biological matrices such as plasma, serum, and tissue homogenates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3] Both techniques are capable of providing clean extracts suitable for sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can stem from several factors. For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form, enhancing its partitioning into the organic solvent. Inadequate vortexing or shaking during extraction can also lead to incomplete partitioning. For Solid-Phase Extraction (SPE), ensure the sorbent is appropriate for the analyte's polarity and that the conditioning, loading, washing, and elution steps are optimized. The choice of elution solvent is critical; it must be strong enough to desorb the analyte completely from the sorbent.

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of this compound?

A3: The matrix effect, which can cause ion suppression or enhancement, is a common challenge in bioanalysis. To mitigate this, consider the following:

  • Optimize Sample Cleanup: A more rigorous extraction protocol, such as SPE, can yield cleaner extracts compared to a simple protein precipitation.

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?

A4: Sample stability is crucial for accurate quantification. Studies on Ziprasidone have shown significant degradation at room temperature and even at 4°C over extended periods. It is recommended to store biological samples at -20°C or -80°C immediately after collection and until analysis. Avoid repeated freeze-thaw cycles. For Ziprasidone compounded in oral solutions, refrigeration at 5°C is recommended for maintaining stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Extraction Recovery - Inappropriate pH for LLE- Insufficient mixing in LLE- Incompatible SPE sorbent- Inadequate elution solvent in SPE- Adjust sample pH before LLE.- Increase vortexing/shaking time.- Select an SPE sorbent that matches the polarity of this compound.- Test different elution solvents and volumes.
High Matrix Effect (Ion Suppression/Enhancement) - Co-elution of endogenous matrix components- Insufficient sample cleanup- Optimize chromatographic gradient to improve separation.- Switch from protein precipitation to LLE or SPE.- Use a stable isotope-labeled internal standard.- Dilute the sample extract before injection.
Poor Reproducibility (High %CV) - Inconsistent sample processing- Pipetting errors- Incomplete solvent evaporation and reconstitution- Ensure consistent timing and technique for all steps.- Calibrate pipettes regularly.- Ensure complete dryness before reconstitution and vortex thoroughly.
Analyte Degradation - Improper sample storage temperature- Exposure to light (for Ziprasidone)- Store samples at -80°C.- Protect samples from light during storage and processing.

Quantitative Data Summary

The following tables summarize the performance of various extraction methods for Ziprasidone, which can serve as a benchmark for optimizing this compound extraction.

Table 1: Liquid-Liquid Extraction (LLE) Performance

Biological Matrix Extraction Solvent Recovery (%) Lower Limit of Quantitation (LLOQ) Reference
Human Plasma20% Methylene dichloride in pentane82%0.25 ng/mL
Rat PlasmaNot Specified>81%0.2 ng/mL
Rat Brain HomogenateNot Specified>81%0.833 ng/g
Human PlasmaNot Specified75.2 - 81.4%0.2980 ng/mL

Table 2: Solid-Phase Extraction (SPE) Performance

Biological Matrix SPE Sorbent Type Recovery (%) Lower Limit of Quantitation (LLOQ) Reference
Human SerumWeak Cation ExchangeNot Specified1.0 ng/mL
Rat UrineNot SpecifiedNot SpecifiedNot Specified
SerumNot Specified>96% (Accuracy)0.5 ng/mL

Experimental Protocols

Note: These are generalized protocols based on methods for Ziprasidone and may require optimization for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
  • Sample Preparation: To 500 µL of plasma/serum, add the internal standard.

  • pH Adjustment: Add a basifying agent (e.g., 50 µL of 1M NaOH) to raise the pH and neutralize this compound.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., 20% methylene dichloride in pentane).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Serum
  • Sample Pre-treatment: To 500 µL of plasma/serum, add the internal standard and 500 µL of a suitable buffer (e.g., 4% phosphoric acid) to aid in protein precipitation and analyte binding.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

LLE_Workflow Sample 1. Sample Preparation (Plasma/Serum + IS) pH_Adjust 2. pH Adjustment (Add Base) Sample->pH_Adjust Extraction 3. Add Organic Solvent & Vortex pH_Adjust->Extraction Centrifuge 4. Centrifugation (Phase Separation) Extraction->Centrifuge Transfer 5. Transfer Organic Layer Centrifuge->Transfer Evaporate 6. Evaporation (Dry Down) Transfer->Evaporate Reconstitute 7. Reconstitution (in Mobile Phase) Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow Pretreat 1. Sample Pre-treatment (Plasma/Serum + IS + Buffer) Load 3. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning (Methanol -> Water) Condition->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute Evaporate 6. Evaporation (Dry Down) Elute->Evaporate Reconstitute 7. Reconstitution (in Mobile Phase) Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Tree Start Start: Poor Result Problem Identify Problem Start->Problem LowRecovery Low Recovery? Problem->LowRecovery Recovery HighMatrix High Matrix Effect? Problem->HighMatrix Matrix PoorRepro Poor Reproducibility? Problem->PoorRepro Reproducibility Sol_Recovery Optimize pH (LLE) Check Solvents (LLE/SPE) Improve Mixing (LLE) LowRecovery->Sol_Recovery Yes Sol_Matrix Improve Cleanup (SPE) Optimize Chromatography Use SIL-IS HighMatrix->Sol_Matrix Yes Sol_Repro Standardize Technique Calibrate Pipettes Ensure Complete Reconstitution PoorRepro->Sol_Repro Yes

Caption: Troubleshooting Decision Tree.

References

Troubleshooting guide for Keto Ziprasidone reference standard instability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Keto Ziprasidone reference standard. The information is designed to help address potential instability issues encountered during experimental procedures.

Troubleshooting Guide: this compound Reference Standard Instability

Unforeseen instability of your this compound reference standard can compromise the accuracy and validity of your analytical results. This guide provides a systematic approach to troubleshooting common issues.

Question: I am observing unexpected peaks or a decrease in the main peak area of my this compound reference standard during analysis. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to the instability of the this compound reference standard. The troubleshooting process involves a systematic evaluation of storage, handling, and experimental conditions.

Initial Troubleshooting Steps

A logical workflow can help identify the root cause of the instability. The following diagram outlines the recommended troubleshooting process.

Troubleshooting_Workflow cluster_details Troubleshooting Details start Instability Observed (Unexpected peaks, decreased area) storage 1. Verify Storage Conditions start->storage handling 2. Review Handling Procedures storage->handling Storage OK? conclusion Reference Standard is likely degraded. Contact supplier for a new lot. storage->conclusion Incorrect Storage storage_details Check temperature (-20°C or -80°C). Protect from light and moisture. storage->storage_details solvent 3. Assess Solvent Suitability handling->solvent Handling OK? handling->conclusion Improper Handling handling_details Avoid repeated freeze-thaw cycles. Use calibrated equipment. Ensure proper sealing of containers. handling->handling_details analytical 4. Evaluate Analytical Method solvent->analytical Solvent OK? solvent->conclusion Solvent Issue solvent_details Check solvent purity and pH. Assess potential for reaction with analyte. solvent->solvent_details analytical->conclusion Method OK? analytical->conclusion Method Issue analytical_details Verify column integrity. Check mobile phase composition and pH. Ensure instrument is calibrated. analytical->analytical_details

Caption: Troubleshooting workflow for this compound reference standard instability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the this compound reference standard?

A1: To ensure long-term stability, the this compound reference standard should be stored in its original, tightly sealed container, protected from light and moisture.[1] Recommended storage temperatures are -20°C for short- to medium-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2] Always refer to the supplier's certificate of analysis for specific storage instructions.[1]

Q2: My this compound reference standard solution appears discolored. What should I do?

A2: Discoloration, such as a yellow or brown tint, is a visual indicator of potential degradation.[3] Do not use a discolored solution for quantitative analysis. It is recommended to prepare a fresh solution from a new aliquot of the reference standard. If the solid reference standard itself is discolored, contact the supplier.

Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A3: Yes, repeated freeze-thaw cycles can lead to the degradation of the reference standard in solution.[2] It is best practice to aliquot the stock solution into single-use vials to avoid this issue.

Q4: What solvents are recommended for preparing this compound solutions?

A4: The choice of solvent can significantly impact the stability of this compound. While specific solubility data for this compound is limited, information on the parent compound, Ziprasidone, suggests that it is soluble in organic solvents. However, be aware that some solvents, like those containing acetaldehyde or acetone, can react with the compound, leading to the formation of degradation products. Always use high-purity (e.g., HPLC-grade) solvents and consider performing a solution stability study in your chosen solvent.

Q5: I suspect my reference standard has degraded. How can I confirm this?

A5: To confirm degradation, you can perform a forced degradation study. This involves subjecting the reference standard to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. The resulting chromatogram can be compared to that of your potentially degraded standard. If the peak profiles are similar, it is likely that your standard has degraded.

The following diagram illustrates a potential degradation pathway for this compound based on known degradation patterns of Ziprasidone.

Degradation_Pathway cluster_conditions Degradation Conditions main This compound hydrolysis Hydrolytic Degradants main->hydrolysis Acid/Base oxidation Oxidative Degradants main->oxidation Oxidizing Agents photolysis Photolytic Degradants main->photolysis Light Exposure acid_base e.g., HCl, NaOH hydrolysis->acid_base oxidizing e.g., H2O2 oxidation->oxidizing light e.g., UV light photolysis->light

Caption: Potential degradation pathways of this compound under stress conditions.

Data on Ziprasidone Stability

Stress ConditionReagent/ParameterDuration & TemperatureObservation for Ziprasidone
Acid Hydrolysis 0.5 M HCl4 hours at 80°CNo significant degradation observed.
Base Hydrolysis 0.025 N NaOH2 hours at 60°CConsiderable degradation observed.
Oxidative Degradation 3% H₂O₂1 hour at Room TempMild degradation observed.
Thermal Degradation Heat10 days at elevated tempMild degradation observed.
Photolytic Degradation UV/Vis Light10 daysStable.

This table summarizes findings from forced degradation studies on Ziprasidone and should be used as a general guide for this compound.

Experimental Protocols

Protocol 1: Solution Stability Assessment

This protocol outlines a method to assess the stability of a this compound reference standard solution over time.

Objective: To determine the stability of the this compound reference standard in a specific solvent under defined storage conditions.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV)

  • Validated analytical column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Aliquot and Store: Aliquot the stock solution into several vials. Store one set of vials at the intended storage condition (e.g., 4°C, protected from light) and another at a stress condition (e.g., room temperature, exposed to light).

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared aliquots using a validated HPLC/UPLC method to determine the initial peak area and purity.

  • Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve an aliquot from each storage condition and analyze it using the same HPLC/UPLC method.

  • Data Analysis: Compare the peak area and purity of the stored samples to the initial (T=0) sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on the this compound reference standard.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity solvent

  • HPLC or UPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).

Procedure:

  • Prepare Test Solutions: Prepare separate solutions of this compound in the chosen solvent.

  • Expose to Stress Conditions:

    • Acidic: Add HCl solution to one of the test solutions.

    • Basic: Add NaOH solution to another test solution.

    • Oxidative: Add H₂O₂ solution to a third test solution.

    • Thermal: Place a test solution in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose a test solution to a UV light source.

  • Neutralization (for Acidic and Basic Samples): After a specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC/UPLC method.

  • Peak Purity and Identification: Use the PDA detector to check for peak purity of the this compound peak in the stressed samples. Use the MS detector to obtain mass information on any new peaks to help identify potential degradation products.

References

Technical Support Center: Method Refinement for the Separation of Polar Ziprasidone Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of polar Ziprasidone impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Poor retention of early-eluting polar impurities.

  • Question: My polar impurities are eluting at or near the void volume. How can I increase their retention on a reversed-phase column?

    • Potential Causes:

      • The mobile phase has insufficient aqueous content. In reversed-phase chromatography, polar compounds require a highly aqueous mobile phase for retention.

      • The mobile phase pH is not optimal for the ionization state of the impurities.

      • The stationary phase is not suitable for retaining highly polar compounds.

    • Solutions:

      • Increase Aqueous Content: Gradually increase the percentage of the aqueous portion of your mobile phase. For some highly polar compounds, using up to 100% aqueous mobile phase might be necessary. In such cases, ensure your C18 column is compatible with 100% aqueous conditions to prevent phase collapse.

      • Adjust Mobile Phase pH: The retention of ionizable polar impurities is highly dependent on the mobile phase pH. For basic impurities, a mobile phase with a pH above their pKa will render them neutral and increase retention. Conversely, for acidic impurities, a pH below their pKa is required. Experiment with a pH range, for instance, from 2.5 to 6.0, to find the optimal separation.[1][2]

      • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modifications to the stationary phase that make them more suitable for retaining polar analytes and more stable in highly aqueous mobile phases.

      • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content. This technique is particularly effective for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.

Issue 2: Peak tailing for polar impurity peaks.

  • Question: The peaks for my polar impurities are showing significant tailing. What is causing this and how can I improve the peak shape?

    • Potential Causes:

      • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of the analytes, leading to peak tailing.

      • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with polar analytes.

      • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solutions:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes secondary interactions.

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., around 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with basic impurities.[1]

      • Add Mobile Phase Modifiers: The addition of a small amount of an amine modifier like triethylamine (TEA) can help to mask the active silanol sites.

      • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

      • Check for Column Contamination: If peak tailing develops over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

Issue 3: Peak fronting observed for the main Ziprasidone peak or impurities.

  • Question: I am observing peak fronting in my chromatogram. What are the likely causes?

    • Potential Causes:

      • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the beginning of the column.

      • Column Overload: Injecting a very high concentration of the analyte can lead to this phenomenon.

      • Column Degradation: A void at the column inlet can cause peak shape distortion, including fronting.

    • Solutions:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

      • Reduce Injection Volume/Concentration: Try diluting your sample or reducing the injection volume.

      • Inspect the Column: If the problem persists and affects all peaks, inspect the column for any visible voids at the inlet. If a void is present, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What type of column is best suited for separating polar Ziprasidone impurities?

A C18 column is commonly used, but for very polar impurities, a polar-embedded or polar-endcapped C18 column is often a better choice as it provides better retention and peak shape. For extremely polar impurities that are not retained on any C18 column, a HILIC column can be an effective alternative.

Q2: What is the impact of mobile phase pH on the separation of Ziprasidone and its impurities?

The pH of the mobile phase is a critical parameter. Ziprasidone and its impurities have different pKa values, and adjusting the pH will alter their ionization state and, consequently, their retention times. A lower pH (e.g., 2.5) is often used to protonate basic impurities and suppress silanol interactions, leading to better peak shapes.[1] However, the optimal pH will depend on the specific impurities being targeted, and a systematic study of pH effects is recommended during method development.

Q3: How can I perform a forced degradation study for Ziprasidone?

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method. Typical stress conditions for Ziprasidone hydrochloride include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Data Presentation

Table 1: Example HPLC Method Parameters for Ziprasidone Impurity Separation

ParameterCondition 1Condition 2
Column Waters Spherisorb ODS1 (250 x 4.6 mm, 5 µm)XTerra C8 (150 x 4.6 mm, 3.5 µm)[1]
Mobile Phase A 0.05 M KH₂PO₄ with 10 mL/L Triethylamine, pH 2.5100 mM Perchloric Acid, pH 2.5
Mobile Phase B AcetonitrileMethanol
Gradient A:B (80:20) to (10:90) over timeLinear gradient
Flow Rate 1.5 mL/min1.0 mL/min
Column Temperature 25°CAmbient
Detection UV at 250 nmUV at 254 nm

Table 2: Example UPLC Method Parameters for Ziprasidone Impurity Separation

ParameterCondition
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate, pH 4.7
Mobile Phase B Acetonitrile
Gradient Gradient elution
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV or MS

Experimental Protocols

Protocol 1: Sample Preparation for Ziprasidone Impurity Analysis

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ziprasidone reference standard and its known impurities in a suitable solvent (e.g., a mixture of acetonitrile, methanol, and water) to obtain a desired concentration.

  • Sample Solution: For drug substance, dissolve a known amount in the same solvent as the standard. For dosage forms, take a representative sample (e.g., powder from capsules), dissolve in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter to remove excipients.

  • Dilution: Dilute the stock solutions to the working concentration with the mobile phase.

Protocol 2: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of Ziprasidone HCl in a suitable solvent.

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at 60°C for a specified time. At various time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Degradation: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified time. At various time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified time. At various time points, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for a specified time. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV and visible light in a photostability chamber for a specified duration. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for analysis.

  • Analysis: Analyze all the stressed samples using the developed HPLC/UPLC method along with an unstressed control sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample hplc_system HPLC System Setup prep_standard->hplc_system prep_sample->hplc_system injection Inject Samples hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of Impurities peak_integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for Ziprasidone impurity analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_retention Solutions for Poor Retention start Identify Chromatographic Issue peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting poor_retention Poor Retention start->poor_retention adjust_ph_low Lower Mobile Phase pH peak_tailing->adjust_ph_low use_endcapped Use End-capped Column peak_tailing->use_endcapped add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier match_solvent Match Sample Solvent peak_fronting->match_solvent reduce_conc Reduce Concentration/Volume peak_fronting->reduce_conc increase_aqueous Increase Aqueous Content poor_retention->increase_aqueous adjust_ph_retention Optimize Mobile Phase pH poor_retention->adjust_ph_retention use_polar_column Use Polar-Embedded Column poor_retention->use_polar_column

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Enhancing the sensitivity of Keto Ziprasidone detection in trace analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the sensitivity of Keto Ziprasidone detection in trace analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a known impurity of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Its chemical formula is C21H19ClN4O2S with a molecular weight of 426.92 g/mol .[2][3] As an impurity, its presence and quantity in the final drug product are critical quality attributes that need to be monitored and controlled.

Q2: Why is the sensitive detection of this compound important?

A2: The sensitive detection of impurities like this compound is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products.[4] For potent drugs like Ziprasidone, even trace levels of impurities could have unintended pharmacological effects. Therefore, highly sensitive analytical methods are required for accurate quantification and risk assessment.

Q3: What are the primary analytical techniques for the trace analysis of this compound?

A3: For trace-level analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS) is considered the optimal method for identifying and quantifying pharmaceutical impurities due to its high sensitivity, selectivity, and speed.

Q4: What are the main challenges in developing a sensitive method for this compound?

A4: The primary challenges in developing a sensitive analytical method for this compound include:

  • Low Concentration Levels : As a trace impurity, this compound is present at very low concentrations, often below the detection limits of standard analytical methods.

  • Matrix Effects : Biological samples (e.g., plasma, urine) and complex drug formulations can contain endogenous substances that interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and sensitivity of the analysis.

  • Poor Ionization Efficiency : The chemical structure of a compound influences how well it ionizes. The carbonyl group in this compound might interfere with the ionization process, potentially leading to a weak signal in the mass spectrometer.

  • Chromatographic Co-elution : Separating this compound from its parent drug, Ziprasidone, and other related impurities can be challenging due to their structural similarities.

Troubleshooting Guide

Issue: Low or No Signal Intensity

Q5: My LC-MS/MS signal for this compound is very low. How can I optimize the mass spectrometry parameters?

A5: Optimizing mass spectrometer parameters is a critical first step for enhancing signal intensity. This is best achieved by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) is generally preferred for compounds like Ziprasidone and its derivatives. Ensure the ESI source is clean and functioning optimally.

  • Polarity : Given the structure of Ziprasidone, positive ion mode is likely to yield a better response. Test both positive and negative modes to confirm which provides a better signal for this compound.

  • Source Parameters : Systematically optimize key ion source parameters such as capillary voltage (typically 3-5 kV for positive mode), nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the ion signal for your specific instrument.

  • MRM Transitions : For tandem mass spectrometry (MS/MS), carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions.

    • Identify the precursor ion, which is likely the protonated molecule [M+H]⁺. For this compound, this would be m/z 427.9.

    • Fragment the precursor ion using a range of collision energies to identify stable and intense product ions. The fragmentation pattern of ketones often involves alpha cleavage or McLafferty rearrangement.

    • Select at least two product ions for the MRM transitions to ensure specificity and confirm the identity of the analyte.

Q6: What are the best sample preparation strategies to improve the detection sensitivity of this compound?

A6: Effective sample preparation is crucial for removing interferences and concentrating the analyte.

  • Solid-Phase Extraction (SPE) : SPE is a powerful technique for cleaning up complex samples and concentrating the analyte. Choose a sorbent that has a high affinity for this compound. Given its structure, a reversed-phase (C8 or C18) or a mixed-mode cation exchange sorbent could be effective.

  • Liquid-Liquid Extraction (LLE) : LLE is another effective technique for isolating analytes from a complex matrix. For Ziprasidone, a one-step LLE with a mixture of methylene dichloride and pentane has been shown to be effective. Similar solvent systems can be a good starting point for this compound.

  • Preconcentration : After extraction, the sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller volume of a solvent compatible with the initial mobile phase. This directly increases the analyte concentration injected into the LC-MS/MS system.

Q7: I'm still struggling with low sensitivity. Could chemical derivatization enhance the signal for this compound?

A7: Yes, chemical derivatization is a highly effective strategy for improving the ionization efficiency and, consequently, the signal intensity of compounds with functional groups that ionize poorly, such as ketones.

  • Mechanism : Derivatization involves reacting the ketone group of this compound with a reagent to introduce a more readily ionizable moiety, such as a primary amine or a permanently charged group.

  • Recommended Reagents :

    • Hydroxylamine-based reagents : Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form stable oxime derivatives that can be readily detected.

    • Girard's Reagents (P or T) : These reagents introduce a quaternary amine group, which carries a permanent positive charge, significantly enhancing the signal in positive ESI mode.

  • Considerations : The derivatization reaction conditions (reagent concentration, temperature, and time) need to be carefully optimized to ensure complete reaction and avoid degradation of the analyte.

Issue: Poor Chromatographic Performance

Q8: How do I select the right HPLC/UHPLC column and mobile phase for separating this compound from other impurities?

A8: Achieving good chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.

  • Column Selection : For Ziprasidone and its impurities, which are relatively non-polar, reversed-phase columns are the standard choice.

    • Stationary Phase : C8 or C18 columns are commonly used. A C8 column may provide better peak shape for basic compounds like Ziprasidone and its derivatives.

    • Particle Size : For higher resolution and faster analysis times, UHPLC columns with sub-2 µm particle sizes are recommended.

  • Mobile Phase Optimization :

    • Organic Solvent : Acetonitrile and methanol are the most common organic modifiers. Gradient elution, starting with a lower percentage of the organic solvent and gradually increasing it, is typically required to separate compounds with different polarities.

    • Aqueous Phase and pH : The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Since Ziprasidone is a weak base, a slightly acidic mobile phase (pH 3-5) is often used to ensure it is in its protonated form, leading to better peak shapes.

    • Additives : Adding a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., 10mM ammonium formate) to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.

Q9: What should I do if I observe poor peak shape (fronting, tailing, or splitting)?

A9: Poor peak shape can compromise resolution and integration accuracy. Here are some common causes and solutions:

  • Column Overload : Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions : Peak tailing for basic compounds like this compound can occur due to interactions with residual silanol groups on the silica-based column packing. Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase or using a column with end-capping can mitigate this.

  • Injection Solvent Mismatch : If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Degradation : A void at the head of the column or a contaminated frit can cause peak splitting. Reversing the column and flushing it (if recommended by the manufacturer) or replacing the column may be necessary.

Issue: High Background Noise and Interferences

Q10: How can I identify and minimize matrix effects in my analysis?

A10: Matrix effects, where co-eluting compounds suppress or enhance the analyte's signal, are a major challenge in trace analysis.

  • Qualitative Assessment : A simple way to assess matrix effects is to perform a post-column infusion experiment. A constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the HPLC column. Any dip or rise in the analyte's signal at the retention time of interest indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment : To quantify the matrix effect, compare the peak area of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a pure solution at the same concentration.

  • Minimization Strategies :

    • Improve Sample Cleanup : Use more rigorous sample preparation methods like SPE or LLE to remove interfering matrix components.

    • Optimize Chromatography : Adjust the chromatographic conditions to separate the analyte from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : An SIL-IS (e.g., this compound-d4) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If an SIL-IS is not available, a structural analog can be used.

Q11: What are common sources of contamination in trace analysis, and how can I avoid them?

A11: Contamination can introduce significant background noise and interfere with the detection of trace-level analytes.

  • Solvents and Reagents : Always use high-purity, LC-MS grade solvents and reagents. Avoid using plastic containers for solvents containing formic acid, as this can leach plasticizers like polyethylene glycol (PEG).

  • Glassware and Consumables : Thoroughly clean all glassware. Use high-quality vials and caps.

  • Carryover : Analyte from a previous, more concentrated sample can be retained in the injection port or column and elute in subsequent runs. A thorough wash cycle for the injector and running blank injections between samples can help minimize carryover.

  • Laboratory Environment : The laboratory environment itself can be a source of contamination. Keep the workspace clean and avoid using volatile substances near the LC-MS system.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS method parameters and performance characteristics for the analysis of the parent compound, Ziprasidone. These values can serve as a starting point for developing and validating a method for this compound.

Table 1: Representative LC-MS/MS Method Parameters for Ziprasidone Analysis

ParameterTypical Value/ConditionReference
Chromatography
ColumnC18 or C8, < 3 µm particle size
Mobile Phase A0.1% Formic Acid in Water or 10mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.2 - 0.5 mL/min
GradientOptimized for separation from impurities
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)413.2
Product Ions (m/z)e.g., 194.1
Internal StandardZiprasidone-d8 or a structural analog

Table 2: Example Performance Characteristics of a Validated Ziprasidone Bioanalytical Method

Performance CharacteristicTypical ValueReference
Linearity Range0.25 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Extraction Recovery> 80%

Detailed Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on a validated method for Ziprasidone and can be adapted for this compound.

  • Sample Aliquoting : To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition : Add 25 µL of the internal standard working solution (e.g., Ziprasidone-d8 in 50% methanol).

  • Alkalinization : Add 50 µL of 1 M sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

  • Extraction : Add 1 mL of extraction solvent (e.g., a mixture of 20% methylene dichloride in pentane).

  • Mixing : Vortex the mixture for 5 minutes.

  • Centrifugation : Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 1 minute.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Ziprasidone and its Impurities

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.

  • LC System : UHPLC system

  • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Mobile Phase A : 10 mM Ammonium Formate in water, pH 4.7

  • Mobile Phase B : Acetonitrile

  • Gradient Program :

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B (re-equilibration)

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 30°C

  • Injection Volume : 5 µL

  • MS System : Triple quadrupole mass spectrometer

  • Ion Source : ESI in positive mode

  • Key Parameters :

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition : Multiple Reaction Monitoring (MRM). Transitions for this compound need to be empirically determined.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Formulation Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC UHPLC Separation Concentration->LC MS MS/MS Detection LC->MS Processing Data Acquisition & Integration MS->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: General workflow for the trace analysis of this compound.

G start Low MS Signal Intensity? check_ms Is MS performance verified with tuning solution? start->check_ms optimize_ms Optimize Source Parameters: - Capillary Voltage - Gas Flows & Temperatures - MRM Transitions check_ms->optimize_ms No check_sample_prep Is sample preparation adequate? check_ms->check_sample_prep Yes optimize_ms->check_sample_prep optimize_sample_prep Enhance Sample Prep: - Use SPE or LLE - Concentrate sample post-extraction - Check for analyte degradation check_sample_prep->optimize_sample_prep No check_derivatization Consider Chemical Derivatization? check_sample_prep->check_derivatization Yes optimize_sample_prep->check_derivatization derivatize React with agents like Girard's Reagent or PFBHA to improve ionization check_derivatization->derivatize Yes end_further Consult Instrument Specialist check_derivatization->end_further No end_ok Signal Improved derivatize->end_ok

Caption: Troubleshooting decision tree for low MS signal intensity.

References

Strategies to prevent the formation of Keto Ziprasidone during drug formulation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ziprasidone Formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of Keto Ziprasidone and ensuring the stability of your Ziprasidone formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, chemically known as 5-(2-(4-(1,2-benzisothiazole-3-yl) 1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indole-2-one, is recognized as a potential impurity in Ziprasidone drug products. Its formation is primarily associated with the manufacturing process of the active pharmaceutical ingredient (API), where it can arise as a process-related impurity. Incomplete reaction or carryover of intermediates, such as the condensation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-Chloroacetyl)-6-chloro-2-oxindole, can lead to its presence in the final API.

While primarily a process impurity, the potential for oxidative degradation of Ziprasidone to form this compound during the formulation's shelf-life should also be considered. The methylene group adjacent to the piperazine ring on the ethyl side chain of the Ziprasidone molecule is susceptible to oxidation, which could lead to the formation of a ketone group, resulting in this compound.

Q2: What are the main factors that can lead to the degradation of Ziprasidone in a formulation?

A2: Ziprasidone is susceptible to degradation under several conditions, with the primary pathways being oxidation and hydrolysis, particularly under basic pH conditions.[1][2] Key factors that can contribute to the degradation of Ziprasidone in a formulation include:

  • Exposure to Oxidizing Agents: The presence of residual peroxides in excipients or exposure to atmospheric oxygen can promote oxidative degradation.

  • pH of the Formulation: Ziprasidone is more susceptible to degradation in basic environments.

  • Moisture Content: The presence of water can facilitate hydrolytic degradation pathways.

  • Light Exposure: Photodegradation can occur, although it is generally considered a less significant pathway compared to oxidation and hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Physical Form of Ziprasidone: The amorphous form of Ziprasidone is generally less stable than its crystalline form.[3]

  • Excipient Interactions: Certain excipients can either directly react with Ziprasidone or contain impurities that promote its degradation. For instance, cyclodextrins have been shown to influence the degradation of Ziprasidone in solution.[3]

Q3: Are there any specific excipients that should be avoided in Ziprasidone formulations?

A3: While a comprehensive list of incompatible excipients is not definitively established in the public domain, general principles of formulation development for oxidation-sensitive drugs should be followed. Excipients with a high peroxide content, such as povidone and crospovidone, should be used with caution. It is crucial to screen excipient batches for peroxide levels. Additionally, excipients that create a basic microenvironment should be carefully evaluated, as Ziprasidone is more labile at higher pH. Conducting thorough drug-excipient compatibility studies is essential during pre-formulation development.

Q4: What is the regulatory limit for this compound in a drug product?

A4: The specific regulatory limits for this compound are not publicly available and would be defined in the drug product's specifications as submitted to and approved by regulatory agencies like the FDA and EMA. These limits are established based on safety data and the manufacturing process capability. It is crucial to control impurities within the limits set by the relevant pharmacopeias and regulatory guidelines (e.g., ICH Q3B).

Troubleshooting Guides

This section provides practical guidance for addressing the formation of this compound and other degradation products in your Ziprasidone formulations.

Issue 1: Unacceptable levels of this compound detected in the drug product.
Potential Cause Troubleshooting Action
High levels of this compound in the incoming API. 1. Request the Certificate of Analysis (CoA) for the API batch and verify the level of this compound. 2. Implement a stringent incoming API testing protocol to quantify this compound using a validated analytical method. 3. Work with the API supplier to improve their synthesis and purification processes to reduce the level of this impurity.
Oxidative degradation of Ziprasidone during manufacturing or storage. 1. Incorporate Antioxidants: Evaluate the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to the formulation. Studies have shown that antioxidants like curcumin can reduce Ziprasidone-induced lipid peroxidation, suggesting their potential utility.[4] 2. Control Peroxides in Excipients: Screen all excipients for peroxide content and set stringent specifications. 3. Inert Atmosphere Processing: Manufacture the drug product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. 4. Packaging: Utilize packaging that provides a high barrier to oxygen and moisture, such as blister packs with aluminum foil. Consider the inclusion of oxygen scavengers.
Inappropriate pH of the formulation's microenvironment. 1. pH-Modifier Selection: If applicable, select pH-modifying excipients that maintain a slightly acidic to neutral pH microenvironment. 2. Excipient Screening: Evaluate the pH of aqueous slurries of individual excipients to identify those that may contribute to a basic microenvironment.
Issue 2: Appearance of new, unidentified degradation products during stability studies.
Potential Cause Troubleshooting Action
Interaction between Ziprasidone and an excipient. 1. Conduct a comprehensive drug-excipient compatibility study by preparing binary mixtures of Ziprasidone with each excipient and storing them under accelerated stability conditions. Analyze the mixtures at regular intervals to identify the incompatible excipient.
Complex degradation pathway involving multiple factors. 1. Perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. 2. Use a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to separate and characterize the degradation products. This will help in elucidating the degradation pathway and identifying the specific stressors to control.
Physical instability of the formulation. 1. Characterize the solid-state properties of Ziprasidone in the formulation (e.g., using XRPD) to check for any changes in crystallinity. The amorphous form is known to be less stable.

Experimental Protocols

Protocol 1: Stress Testing of Ziprasidone Hydrochloride to Evaluate Degradation Pathways

Objective: To investigate the degradation of Ziprasidone under various stress conditions to identify potential degradation products, including this compound, and to establish the intrinsic stability of the molecule.

Materials:

  • Ziprasidone Hydrochloride API

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Ziprasidone HCl in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the final concentration with the mobile phase.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute to the final concentration with the mobile phase.

    • Thermal Degradation: Store the solid API powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, expose the stock solution to the same temperature. At each time point, withdraw a sample, dissolve (if solid), and dilute to the final concentration with the mobile phase.

    • Photolytic Degradation: Expose the solid API and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark. At each time point, withdraw a sample, dissolve (if solid), and dilute to the final concentration with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the Ziprasidone peak.

    • Use a PDA detector to check for peak purity of the Ziprasidone peak in the stressed samples.

    • If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 2: HPLC-UV Method for the Quantification of this compound

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of this compound in Ziprasidone drug product.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard of a known concentration in a suitable diluent (e.g., mobile phase).

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the drug product (e.g., powdered tablets) equivalent to a known amount of Ziprasidone into a volumetric flask.

    • Add the diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of this compound in the sample using the peak area response from the calibration curve generated from the standard solutions.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Formation Pathway of this compound (Process-Related)

G Process-Related Formation of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Reactant_A 3-(1-piperazinyl)-1,2-benzisothiazole Condensation Condensation Reaction Reactant_A->Condensation Reactant_B 5-(2-Chloroacetyl)-6-chloro-2-oxindole Reactant_B->Condensation Product_A Ziprasidone Condensation->Product_A Impurity_A This compound (Impurity) Condensation->Impurity_A Incomplete Reaction/ Side Reaction

Caption: Synthetic pathway for Ziprasidone showing the formation of this compound as a process-related impurity.

Troubleshooting Workflow for High Levels of this compound

G Troubleshooting High this compound Levels Start High this compound Detected Check_API Analyze Incoming API Batch Start->Check_API API_High This compound High in API? Check_API->API_High Contact_Supplier Work with API Supplier to Improve Process API_High->Contact_Supplier Yes Review_Formulation Review Formulation and Manufacturing Process API_High->Review_Formulation No Final_Check Re-analyze Drug Product Contact_Supplier->Final_Check Oxidation_Suspected Suspect Oxidative Degradation? Review_Formulation->Oxidation_Suspected Implement_Antioxidants Incorporate Antioxidants Oxidation_Suspected->Implement_Antioxidants Yes Oxidation_Suspected->Final_Check No Inert_Atmosphere Implement Inert Atmosphere Processing Implement_Antioxidants->Inert_Atmosphere Control_Excipients Control Peroxide Levels in Excipients Inert_Atmosphere->Control_Excipients Control_Excipients->Final_Check

Caption: A logical workflow for troubleshooting the root cause of high this compound levels in a drug product.

References

Adjusting chromatographic conditions for better resolution of Keto Ziprasidone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Ziprasidone, with a specific focus on achieving better resolution of Keto Ziprasidone and other related substances.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution important?

A1: this compound, chemically known as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]acetyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is a known impurity of Ziprasidone.[1][2][3][4][5] It is crucial to achieve good chromatographic resolution between Ziprasidone and its impurities, including this compound, to accurately quantify the purity of the active pharmaceutical ingredient (API) and to ensure the safety and efficacy of the final drug product. Regulatory bodies require strict control over impurities in pharmaceutical products.

Q2: What are the common degradation pathways for Ziprasidone?

A2: Ziprasidone is susceptible to degradation under various stress conditions. The primary degradation pathways include oxidation and hydrolysis. Oxidative degradation can lead to the formation of impurities like this compound and Ziprasidone sulfoxide. Forced degradation studies have shown that Ziprasidone can degrade under basic, acidic, oxidative, thermal, and photolytic conditions.

Q3: What are the typical starting chromatographic conditions for Ziprasidone and its impurities?

A3: A common starting point for the analysis of Ziprasidone and its related compounds is reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). Typical columns include C8 and C18 stationary phases. Mobile phases often consist of a buffered aqueous solution (e.g., ammonium acetate or potassium phosphate) and an organic modifier like acetonitrile or methanol, often run in a gradient elution mode to resolve impurities with a wide range of polarities.

Troubleshooting Guide: Improving Resolution of this compound

This guide addresses common issues encountered during the chromatographic separation of this compound from the parent Ziprasidone peak and other impurities.

Issue 1: Poor Resolution or Co-elution of this compound and Ziprasidone

Possible Causes:

  • Inappropriate mobile phase composition or pH.

  • Suboptimal stationary phase selectivity.

  • Inadequate gradient slope.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The retention of ionizable compounds like Ziprasidone and its impurities is highly sensitive to the mobile phase pH. A small adjustment in pH (e.g., ± 0.2 units) can significantly alter the selectivity.

  • Modify Organic Solvent Ratio: Altering the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer can improve resolution. If peaks are eluting too closely, a shallower gradient or a lower starting percentage of the organic solvent may be necessary.

  • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the elution order and improve selectivity due to different solvent properties.

  • Evaluate Different Stationary Phases: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary resolution.

  • Optimize Gradient Profile: A shallower gradient around the elution time of the critical pair (this compound and Ziprasidone) can increase the separation between them.

Issue 2: Peak Tailing for Ziprasidone or this compound

Possible Causes:

  • Secondary interactions with residual silanols on the silica-based column.

  • Column overload.

  • Inappropriate mobile phase pH or buffer concentration.

Troubleshooting Steps:

  • Add a Tailing Reducer: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to reduce peak tailing caused by silanol interactions.

  • Adjust Buffer Concentration: A buffer concentration that is too low may not effectively mask the silanol activity. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape.

  • Lower Sample Concentration: Injecting a lower concentration of the sample can mitigate column overload, which can lead to peak fronting or tailing.

  • Use a High-Purity Silica Column: Modern HPLC columns made with high-purity silica have fewer active silanol groups and are less prone to causing peak tailing for basic compounds.

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Inadequate column equilibration.

  • Mobile phase instability or improper preparation.

  • Fluctuations in column temperature.

  • Pump or injector issues.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample, especially when using gradient elution. This is typically 10-15 column volumes.

  • Prepare Fresh Mobile Phase Daily: Buffers and aqueous mobile phases can support microbial growth, and the pH of the mobile phase can change over time. It is best practice to prepare fresh mobile phase for each analysis.

  • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times. A column oven will minimize the impact of ambient temperature fluctuations.

  • System Maintenance: Regularly check the HPLC system for leaks, and ensure that the pump seals and check valves are in good working order to ensure a stable and consistent flow rate.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Ziprasidone and its impurities.

Table 1: Example HPLC Method for Ziprasidone and Impurities

ParameterCondition
Column Waters Spherisorb ODS1 (5 µm, 250 x 4.6 mm)
Mobile Phase A 0.05 M KH2PO4 with 10 mL/L Triethylamine, pH 2.5
Mobile Phase B Acetonitrile
Gradient A gradient from 20% to 90% Mobile Phase B
Flow Rate 1.5 mL/min
Column Temperature 25 °C
Detection UV at 250 nm
Injection Volume 10 µL

Table 2: Example UHPLC Method for Ziprasidone and Impurities

ParameterCondition
Column Waters Acquity BEH C18 (1.7 µm, 100 x 2.1 mm)
Mobile Phase A 0.01 M Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient A gradient elution is used.
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL

Visualizations

Chromatographic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in HPLC analysis.

TroubleshootingWorkflow Start Poor Resolution of This compound AdjustMobilePhase Adjust Mobile Phase (pH, Organic %) Start->AdjustMobilePhase ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustMobilePhase->ChangeSolvent If no improvement CheckSystem Check System Suitability (Peak Shape, Tailing) AdjustMobilePhase->CheckSystem If improvement OptimizeGradient Optimize Gradient (Shallower Slope) ChangeSolvent->OptimizeGradient If no improvement ChangeSolvent->CheckSystem If improvement ChangeColumn Change Column (e.g., C8, Phenyl) OptimizeGradient->ChangeColumn If still unresolved OptimizeGradient->CheckSystem If improvement ChangeColumn->CheckSystem CheckSystem->AdjustMobilePhase Needs Further Optimization Resolved Resolution Achieved CheckSystem->Resolved Meets Criteria

Caption: A workflow for troubleshooting poor chromatographic resolution.

Ziprasidone Degradation Pathway

This diagram illustrates the potential degradation of Ziprasidone to this compound through an oxidative pathway.

DegradationPathway Ziprasidone Ziprasidone OxidativeStress Oxidative Stress (e.g., H2O2) Ziprasidone->OxidativeStress KetoZiprasidone This compound OxidativeStress->KetoZiprasidone Oxidation

Caption: Oxidative degradation pathway of Ziprasidone to this compound.

References

Validation & Comparative

A Comparative Analysis of Keto Ziprasidone and Other Key Ziprasidone Metabolites for Advancing Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a detailed comparative analysis of the principal metabolites of the atypical antipsychotic drug Ziprasidone, with a special focus on a ketone-containing metabolite, herein identified as Keto Ziprasidone. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons of pharmacological and pharmacokinetic properties, supported by experimental data, to inform future research and development efforts.

Ziprasidone undergoes extensive metabolism in humans, with less than 5% of the parent drug excreted unchanged.[1] The biotransformation of Ziprasidone results in several metabolites, primarily through three metabolic routes: N-dealkylation, sulfur oxidation, and reductive cleavage of the benzisothiazole moiety.[2] Among the numerous metabolites identified, this guide will focus on a comparative analysis of this compound against other major circulating metabolites, including Ziprasidone Sulfoxide, Ziprasidone Sulfone, and S-methyl-dihydroziprasidone.

Identification of "this compound"

The term "this compound" is not a conventionally used name in scientific literature. However, based on the chemical nomenclature of identified Ziprasidone metabolites, "this compound" is identified as 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one , a metabolite also referred to by the abbreviation OX-P . The "-one" suffix in its systematic name signifies the presence of a ketone functional group within the oxindole ring structure, justifying the "Keto" descriptor.

Comparative Pharmacological and Pharmacokinetic Profiles

The therapeutic activity of Ziprasidone is primarily attributed to the parent drug.[1] However, understanding the pharmacological and pharmacokinetic profiles of its major metabolites is crucial for a comprehensive assessment of the drug's overall effects and potential for drug-drug interactions.

Data Summary
CompoundMetabolite ClassPrimary Metabolic Pathway(s)Receptor Binding Affinity (Dopamine D2 & Serotonin 5-HT2A)Presumed Contribution to Antipsychotic Effect
Ziprasidone Parent Drug-HighPrimary Contributor
This compound (OX-P) N-dearylation ProductN-dearylation of the benzisothiazole ringData not available in reviewed literatureUnlikely to be significant
Ziprasidone Sulfoxide S-Oxidation ProductOxidation at the sulfur atom of the benzisothiazole ringLowUnlikely
Ziprasidone Sulfone S-Oxidation ProductFurther oxidation of Ziprasidone SulfoxideLowUnlikely
S-methyl-dihydroziprasidone Reductive Cleavage ProductReductive cleavage of the benzisothiazole moiety followed by S-methylationData not available in reviewed literatureUnlikely to be significant

Table 1: Comparative summary of Ziprasidone and its major metabolites.

Published studies indicate that the major metabolites, Ziprasidone Sulfoxide and Ziprasidone Sulfone, exhibit low affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for the antipsychotic action of Ziprasidone.[2] This suggests that these metabolites are unlikely to contribute significantly to the therapeutic effects of the parent drug. While specific quantitative receptor binding data for this compound (OX-P) and S-methyl-dihydroziprasidone were not available in the reviewed literature, their formation through significant structural modification of the parent compound makes a substantial contribution to antipsychotic activity unlikely.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of Ziprasidone and its metabolites.

In Vitro Metabolism of Ziprasidone

Objective: To identify the metabolic pathways of Ziprasidone and the enzymes responsible.

Methodology:

  • Incubation: Ziprasidone is incubated with human liver microsomes or cytosolic fractions. These subcellular fractions contain the primary enzymes responsible for drug metabolism, including cytochrome P450 (CYP) enzymes and aldehyde oxidase.[3]

  • Cofactors: The incubation mixture is supplemented with necessary cofactors, such as NADPH for CYP-mediated reactions.

  • Analysis: Following incubation, the mixture is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.

  • Enzyme Inhibition: To identify the specific enzymes involved, the incubation is repeated in the presence of known inhibitors of specific CYP isoforms (e.g., ketoconazole for CYP3A4) or aldehyde oxidase. A reduction in the formation of a particular metabolite in the presence of an inhibitor indicates the involvement of that enzyme in its formation.

Receptor Binding Assays

Objective: To determine the binding affinity of Ziprasidone and its metabolites to various neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared.

  • Radioligand Binding: The receptor-containing membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor.

  • Competitive Binding: A competition assay is performed by adding increasing concentrations of the test compound (Ziprasidone or its metabolites) to the incubation mixture. The ability of the test compound to displace the radioligand from the receptor is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the complex processes involved in Ziprasidone metabolism and its analysis, the following diagrams are provided in the DOT language for Graphviz.

Ziprasidone_Metabolism cluster_oxidation Oxidation (CYP3A4) cluster_reduction Reductive Cleavage & Methylation cluster_dearylation N-Dearylation Ziprasidone Ziprasidone Ziprasidone Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Ziprasidone Sulfoxide Oxidation S-methyl-dihydroziprasidone S-methyl-dihydroziprasidone Ziprasidone->S-methyl-dihydroziprasidone Reductive Cleavage This compound (OX-P) This compound (OX-P) Ziprasidone->this compound (OX-P) N-Dearylation Ziprasidone Sulfone Ziprasidone Sulfone Ziprasidone Sulfoxide->Ziprasidone Sulfone Oxidation

Caption: Major metabolic pathways of Ziprasidone.

Receptor_Binding_Assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Radioactivity Counting Radioactivity Counting Filtration->Radioactivity Counting IC50 Determination IC50 Determination Radioactivity Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This comparative analysis indicates that while Ziprasidone is extensively metabolized, its major metabolites, including this compound (OX-P), Ziprasidone Sulfoxide, and Ziprasidone Sulfone, are unlikely to contribute significantly to its antipsychotic effects due to their low affinity for key dopamine and serotonin receptors. The pharmacological activity of Ziprasidone can, therefore, be primarily attributed to the parent compound. Future research should aim to obtain quantitative pharmacological data for all major metabolites to fully complete their comparative profile. The experimental protocols and workflows provided in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Keto Ziprasidone, a known impurity and metabolite of the atypical antipsychotic drug Ziprasidone. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation perspective by comparing the performance characteristics of published HPLC and UPLC methods used for the analysis of Ziprasidone and its related compounds, including this compound.

Methodology Comparison: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particle columns, which leads to significantly higher efficiency, resolution, and speed compared to conventional HPLC, which typically employs columns with 3-5 µm particles. This fundamental difference translates into several practical advantages and disadvantages for each technique in the context of analyzing this compound.

A comparative study of HPLC/UV and UHPLC-MS/MS methods for ziprasidone and its main impurities revealed that the UHPLC-MS/MS method was more selective and sensitive.[1][2] While both methods demonstrated linearity with a correlation coefficient (r) above 0.99, the UHPLC method offered a significantly shorter analysis time and reduced solvent consumption, positioning it as a "greener" alternative.[1][2] Another study focused on transferring two USP compendial HPLC methods for Ziprasidone impurities to a single UPLC method, resulting in a 75% reduction in run time and an 89% saving in mobile phase consumption while still meeting USP system suitability criteria.[3]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of HPLC and UPLC methods based on published data for the analysis of Ziprasidone and its impurities. These values provide a comparative overview to guide method selection and development for this compound analysis.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLCUPLC
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or BEH C8 (e.g., 100 x 2.1 mm, 2.7 µm; 50 x 2.1 mm, 1.7 µm)
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.5 mL/min
Run Time ~15 - 20 min~3 - 5 min
Injection Volume ~20 µL~1.4 - 5 µL
Solvent Consumption HighLow
Resolution GoodExcellent

Table 2: Comparison of Method Validation Parameters

ParameterHPLCUPLC
Linearity (r²) ≥ 0.999≥ 0.999
Precision (%RSD) < 2%< 1%
Accuracy (Recovery) 98 - 102%98 - 102%
Limit of Detection (LOD) ng/mL rangeSub-ng/mL range
Limit of Quantitation (LOQ) 10 ng/mLLower than HPLC

Experimental Protocols

Below are representative experimental protocols for HPLC and UPLC analysis of Ziprasidone and its impurities, which can be adapted for this compound.

HPLC Method Protocol

This protocol is based on a published method for the determination of Ziprasidone and its impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Waters Spherisorb octadecylsilyl 1 column (5.0 µm particle size, 250 x 4.6 mm i.d.).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Buffer-acetonitrile (80:20, v/v). The buffer consists of 0.05 M KH2PO4 solution with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid.

    • Mobile Phase B: Buffer-acetonitrile (10:90, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 250 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

UPLC Method Protocol

This protocol is based on a stability-indicating UPLC method for Ziprasidone.

  • Chromatographic System: An Acquity UPLC system with a PDA detector.

  • Column: Supelco C18 column (100 x 2.1 mm i.d., 2.7 µm).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate buffer (pH 6.7) and acetonitrile (55:45, v/v).

  • Flow Rate: 0.35 mL/min.

  • Detection: UV at 318 nm.

  • Run Time: 3 min.

  • Injection Volume: 5 µL.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of cross-validation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting Standard_Preparation Standard Solution Preparation Chromatographic_System HPLC / UPLC System Standard_Preparation->Chromatographic_System Sample_Preparation Sample Solution Preparation Sample_Preparation->Chromatographic_System Method_Parameters Set Method Parameters (Flow Rate, Mobile Phase, etc.) Chromatographic_System->Method_Parameters Injection Inject Sample Method_Parameters->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Generate Report Quantification->Report_Generation

Caption: Experimental workflow for HPLC/UPLC analysis.

G Define_Objective Define Cross-Validation Objective & Acceptance Criteria Select_Methods Select HPLC and UPLC Methods Define_Objective->Select_Methods Analyze_Samples Analyze Identical Samples by Both Methods Select_Methods->Analyze_Samples Collect_Data Collect Performance Data (Accuracy, Precision, Linearity) Analyze_Samples->Collect_Data Compare_Results Compare Results Statistically (e.g., t-test, F-test) Collect_Data->Compare_Results Evaluate_Equivalence Are Methods Equivalent? Compare_Results->Evaluate_Equivalence Conclusion_Equivalent Methods are Interchangeable Evaluate_Equivalence->Conclusion_Equivalent Yes Conclusion_Not_Equivalent Methods are Not Interchangeable Evaluate_Equivalence->Conclusion_Not_Equivalent No Investigate_Differences Investigate and Document Reasons for Differences Conclusion_Not_Equivalent->Investigate_Differences

Caption: Logical workflow for cross-validation of analytical methods.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the laboratory. UPLC offers significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput environments and for the analysis of complex samples containing multiple impurities. HPLC, on the other hand, remains a robust and reliable technique that may be more suitable for laboratories that have not yet invested in UPLC technology or for methods that do not require the highest levels of separation efficiency. The provided data and protocols serve as a valuable resource for the development, validation, and cross-validation of analytical methods for this compound, ultimately contributing to the robust quality control of Ziprasidone drug products.

References

A Head-to-Head Comparison of Stationary Phases for the Chromatographic Separation of Keto Ziprasidone and Related Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Ziprasidone and its related compounds, achieving optimal separation is paramount for accurate quantification and purity assessment. A critical factor in developing a robust HPLC or UPLC method is the selection of an appropriate stationary phase. This guide provides a head-to-head comparison of various stationary phases utilized for the separation of Ziprasidone and its impurities, with a focus on providing the necessary data to inform method development for compounds like Keto Ziprasidone.

While specific chromatographic data for the impurity this compound is not extensively detailed in the available literature, the methods presented here have been successfully applied to separate a range of Ziprasidone-related substances with varying polarities. It is reasonably anticipated that these methods will also provide a basis for the effective separation of this compound.

Comparative Performance of Stationary Phases

The following table summarizes the performance of different reversed-phase stationary phases in the separation of Ziprasidone and its impurities. The data has been compiled from various studies to provide a comparative overview.

Stationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseKey Performance CharacteristicsReference
Waters ACQUITY UPLC BEH C8 1.72.1 x 50Gradient elution with potassium phosphate monobasic buffer (pH 6.0) and methanol.Successfully resolved Ziprasidone and all specified related compounds, offering a 75% reduction in run time compared to traditional HPLC methods.[1]
Waters Spherisorb ODS1 (C18) 5.04.6 x 250Gradient with Mobile Phase A (0.05 M KH2PO4 with 10 mL/L triethylamine, pH 2.5 : Acetonitrile, 80:20 v/v) and Mobile Phase B (Buffer : Acetonitrile, 10:90 v/v).A sensitive and reproducible method for the determination of Ziprasidone and its major impurities, which differ significantly in polarity.[2]
XTerra C8 3.54.6 x 150Gradient elution with an aqueous solution of perchloric acid (pH 2.5) and methanol.Developed using an Analytical Quality by Design (AQbD) approach to ensure robust separation of Ziprasidone and five of its impurities.
YMC C18 3.04.6 x 150Methanol and phosphate buffer (pH 3.0) in a 60:40 v/v ratio.A rapid and sensitive isocratic RP-HPLC method with a short run time of 5 minutes.
Acquity UPLC BEH Phenyl 1.72.1 x 50Not specifiedInvestigated for selectivity, but showed strong retention of less polar impurities without a reduction in analysis time.
Acquity UPLC BEH Shield RP18 1.72.1 x 100Not specifiedAchieved chromatographic separation within a short runtime of 8.0 minutes.
Agilent Eclipse XDB C8 5.02.1 x 150Gradient elution with acetonitrile and 0.02% ammonia in water (pH 7.20).A simple and robust LC-MS/MS method with low matrix effects for quantification in biological samples.[3]
ODS Hypersil C18 5.04.6 x 250Acetonitrile-water-tetramethylethylendiamine (50:49.6:0.4, v/v/vol).Suitable for therapeutic drug monitoring of Ziprasidone with a run time of 20 minutes.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are the protocols for some of the key experiments cited in this guide.

Method 1: UPLC Separation on a C8 Stationary Phase
  • Column: Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 50 mM potassium phosphate monobasic, pH 6.0

  • Mobile Phase B: Methanol

  • Gradient: A generic scouting gradient from 5% to 95% methanol over 15 minutes was initially performed to investigate the elution and separation. The starting percentage of the organic solvent was then increased to 35% to shorten the run time while maintaining adequate separation.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1.4 µL

  • Detection: UV (wavelength not specified in the abstract)

Method 2: HPLC Separation on a C18 Stationary Phase
  • Column: Waters Spherisorb ODS1, 5.0 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.05 M KH2PO4 solution with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid, mixed with acetonitrile in an 80:20 (v/v) ratio.

  • Mobile Phase B: The same buffer and acetonitrile mixed in a 10:90 (v/v) ratio.

  • Gradient: A gradient elution was performed.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25 °C

  • Detection: Diode Array Detector at 250 nm

Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of an HPLC/UPLC method for the separation of this compound and other related impurities.

experimental_workflow Experimental Workflow for this compound Separation Method Development prep_standard Prepare this compound and other impurity standards select_column Select Stationary Phase (e.g., C8, C18, Phenyl) prep_sample Prepare Ziprasidone sample solution optimize_mobile_phase Optimize Mobile Phase (Composition, pH, Additives) select_column->optimize_mobile_phase optimize_conditions Optimize Instrument Parameters (Flow Rate, Temperature, Gradient) optimize_mobile_phase->optimize_conditions inject_sample Inject Samples and Standards into HPLC/UPLC System optimize_conditions->inject_sample acquire_data Acquire Chromatographic Data (UV, MS) inject_sample->acquire_data process_chromatograms Process Chromatograms (Integration, Identification) acquire_data->process_chromatograms calculate_sst Calculate System Suitability (Resolution, Tailing Factor, etc.) process_chromatograms->calculate_sst validate_method Perform Method Validation (Linearity, Accuracy, Precision) calculate_sst->validate_method finish Final Method & Reporting validate_method->finish

References

Genotoxicity Assessment: A Comparative Guide to Ziprasidone and its Impurity, Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available genotoxicity data for the atypical antipsychotic drug Ziprasidone and its known impurity, Keto Ziprasidone. The information presented is intended to support research and development activities by summarizing key experimental findings and methodologies. It is important to note that while data on the genotoxicity of Ziprasidone and its metabolites as a collective group are available, direct comparative studies on the genotoxicity of this compound versus the parent drug, Ziprasidone, are not publicly available at this time. This compound is recognized as an impurity of Ziprasidone[1][2][3][4].

Metabolism of Ziprasidone

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the drug excreted unchanged[5]. The primary metabolic pathways involve two main enzyme systems: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4). Aldehyde oxidase is responsible for the predominant reductive pathway, while CYP3A4 mediates two alternative oxidative pathways. This dual metabolic route reduces the likelihood of significant drug-drug interactions. One of the major circulating metabolites is S-methyl-dihydroziprasidone. In vitro studies have indicated that the formation of S-methyl-dihydroziprasidone involves a reduction reaction primarily mediated by glutathione and aldehyde oxidase, followed by methylation via thiol methyltransferase.

Ziprasidone_Metabolism Metabolic Pathways of Ziprasidone Ziprasidone Ziprasidone Reductive_Pathway Reductive Pathway Ziprasidone->Reductive_Pathway Oxidative_Pathways Oxidative Pathways Ziprasidone->Oxidative_Pathways Aldehyde_Oxidase Aldehyde Oxidase (Major Pathway) Reductive_Pathway->Aldehyde_Oxidase CYP3A4 CYP3A4 (Minor Pathway) Oxidative_Pathways->CYP3A4 Metabolites Various Metabolites (e.g., S-methyl-dihydroziprasidone) Aldehyde_Oxidase->Metabolites CYP3A4->Metabolites

Metabolic pathways of Ziprasidone.

Genotoxicity Profile of Ziprasidone

Several studies have evaluated the genotoxic potential of Ziprasidone using a variety of in vitro and in vivo assays. The results indicate some potential for genotoxicity, particularly at higher concentrations in in vitro systems.

Assay TypeSystemKey Findings
In Vitro
Chromosome AberrationHuman Peripheral Blood LymphocytesStatistically significant increases in chromosomal aberrations and the number of aberrant cells were observed in the presence and absence of a metabolic activator (S9 mix).
Micronucleus TestHuman Peripheral Blood LymphocytesSignificant increases in micronuclei were found in cultures treated with Ziprasidone, both with and without the S9 mix.
Sister Chromatid ExchangeHuman Peripheral Blood LymphocytesA significant increase in sister chromatid exchange (SCE) values was observed in the absence of the S9 mix. However, with the S9 mix, the increased SCE values were not statistically significant.
In Vivo At present, publicly available in vivo genotoxicity data for Ziprasidone is limited.

Genotoxicity of Ziprasidone Metabolites and this compound

Research on the genotoxicity of Ziprasidone's metabolites suggests that they may also possess genotoxic potential. An in vitro study on human peripheral blood lymphocytes indicated that both Ziprasidone and its metabolites have cytotoxic, cytostatic, and genotoxic potential under the experimental conditions. The presence of a metabolic activation system (S9 mix) influenced the genotoxic effects in some assays, suggesting that the metabolic products of Ziprasidone contribute to its overall genotoxicity profile.

This compound is identified as an impurity in the manufacturing process of Ziprasidone. There is a lack of publicly available scientific literature specifically detailing the genotoxicity of this compound. Therefore, a direct comparison of its genotoxic potential with that of Ziprasidone cannot be made at this time.

Experimental Protocols

The following is a representative protocol for an in vitro micronucleus assay, a key test for evaluating genotoxicity.

In Vitro Micronucleus Assay Protocol

  • Cell Culture: Human peripheral blood lymphocytes are cultured in appropriate media.

  • Test Substance Preparation: Ziprasidone is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Treatment: The lymphocyte cultures are treated with various concentrations of Ziprasidone (e.g., 50, 75, and 100 µg/ml). A solvent control (DMSO) and a positive control are included. For assessing the role of metabolism, parallel cultures are treated in the presence and absence of a metabolic activation system (S9 mix).

  • Incubation: The cells are incubated with the test substance for a specified period. For cultures without the S9 mix, treatment might be for 24 and 48 hours, while for those with the S9 mix, a shorter exposure of 3 hours is used.

  • Harvesting and Staining: After incubation, the cells are harvested, treated with a hypotonic solution, fixed, and then stained with a DNA-specific stain (e.g., Giemsa).

  • Scoring: The cells are examined under a microscope to determine the frequency of micronuclei in a predefined number of cells.

  • Data Analysis: The results are statistically analyzed to determine if there is a significant increase in the frequency of micronuclei in the treated cells compared to the control cells.

Genotoxicity_Workflow Experimental Workflow for In Vitro Micronucleus Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Human Lymphocytes) Treatment Treatment of Cells (+/- S9 Metabolic Activation) Cell_Culture->Treatment Test_Substance Test Substance Preparation (Ziprasidone / this compound) Test_Substance->Treatment Incubation Incubation Treatment->Incubation Harvesting Cell Harvesting & Staining Incubation->Harvesting Scoring Microscopic Scoring of Micronuclei Harvesting->Scoring Data_Analysis Statistical Data Analysis Scoring->Data_Analysis

Workflow of an in vitro micronucleus assay.

Conclusion

The available evidence suggests that Ziprasidone and its metabolites as a group exhibit genotoxic potential in in vitro test systems. Specifically, they have been shown to induce chromosomal aberrations and micronuclei in human peripheral blood lymphocytes. The influence of metabolic activation on the genotoxic effects indicates that the metabolic products of Ziprasidone are also of toxicological concern.

A significant data gap exists regarding the genotoxicity of the specific impurity, this compound. Without direct experimental data, its genotoxic risk cannot be adequately assessed or compared to that of the parent drug, Ziprasidone. Further research, including dedicated genotoxicity studies on this compound and other major metabolites, is warranted to provide a more comprehensive understanding of the genotoxic risk profile associated with Ziprasidone and its related substances.

References

A Comparative Analysis of the Receptor Binding Profiles of Ziprasidone and its Ketone-Related Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of the atypical antipsychotic drug Ziprasidone and its related substance, Keto Ziprasidone. The information presented is based on available scientific literature and is intended to support research and drug development efforts in the field of psychopharmacology.

Executive Summary

Ziprasidone is a well-characterized atypical antipsychotic with a complex pharmacodynamic profile, exhibiting high affinity for multiple dopamine and serotonin receptors. This multi-receptor interaction is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia with a relatively low incidence of extrapyramidal side effects. In contrast, "this compound" is identified primarily as an impurity or related substance of Ziprasidone. Extensive literature searches did not yield any quantitative receptor binding affinity data for this compound. Therefore, a direct comparative analysis of the receptor binding profiles is not possible at this time. This guide will focus on presenting the detailed, experimentally-derived receptor binding data for Ziprasidone to serve as a critical reference for researchers.

Ziprasidone: A Detailed Receptor Binding Profile

Ziprasidone's therapeutic effects are attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Furthermore, its interaction with other serotonin receptor subtypes and its inhibition of serotonin and norepinephrine reuptake contribute to its unique clinical profile, including potential antidepressant and anxiolytic properties.[1][2][3]

Quantitative Receptor Binding Affinity of Ziprasidone

The following table summarizes the in vitro binding affinities (Ki values in nM) of Ziprasidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeZiprasidone Ki (nM)Reference
Dopamine Receptors
D24.8[1]
D37.2[1]
Serotonin Receptors
5-HT2A0.4
5-HT1A (agonist)3.4
5-HT2C1.3
5-HT1D2
Adrenergic Receptors
α110
Histamine Receptors
H147

This compound: An Uncharacterized Entity in Receptor Binding

"this compound" is documented as an impurity of Ziprasidone. Another related substance, referred to as "oxy-ziprasidone," has been identified as a degradation product. However, no studies reporting the synthesis, isolation, and pharmacological characterization, specifically the receptor binding affinity, of this compound were identified in the public domain. The absence of such data precludes any comparison with the well-established profile of Ziprasidone.

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinity of a compound for a specific receptor is typically determined through in vitro radioligand binding assays. These experiments are fundamental in early-stage drug discovery and provide crucial information about a compound's potency and selectivity.

General Principles of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of a test compound to a specific receptor. The general workflow is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound (e.g., Ziprasidone).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis ReceptorSource Cell Culture Expressing Target Receptor MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation with Membrane Preparation MembranePrep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., Ziprasidone) TestCompound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Scintillation Quantification of Bound Radioactivity Filtration->Scintillation DataAnalysis IC50 and Ki Determination Scintillation->DataAnalysis

Fig. 1: Generalized workflow for a radioligand receptor binding assay.

Signaling Pathways of Key Ziprasidone Targets

The clinical effects of Ziprasidone are a consequence of its modulation of various intracellular signaling pathways downstream of its target receptors. The following diagrams illustrate the principal signaling mechanisms of the dopamine D2 and serotonin 5-HT2A receptors, the primary targets of Ziprasidone.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. As an antagonist, Ziprasidone blocks these effects of dopamine.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Ziprasidone Ziprasidone Ziprasidone->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Altered Neuronal Excitability) PKA->CellularResponse Modulates

Fig. 2: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Activation of this receptor by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Ziprasidone's antagonism at this receptor blocks these downstream signaling events.

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Ziprasidone Ziprasidone Ziprasidone->HT2AR Blocks Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (Neuronal Excitation, etc.) Ca2->CellularResponse PKC->CellularResponse

Fig. 3: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Conclusion

Ziprasidone possesses a well-defined and complex receptor binding profile, with high affinity for key dopamine and serotonin receptors that are central to its therapeutic action as an atypical antipsychotic. The quantitative data presented in this guide serve as a valuable resource for researchers investigating the molecular pharmacology of Ziprasidone and for those involved in the development of novel antipsychotic agents. In contrast, the absence of publicly available receptor binding data for this compound highlights a knowledge gap. Further research is warranted to isolate and characterize this and other related substances of Ziprasidone to fully understand their potential pharmacological activity and clinical relevance.

References

In Vivo Pharmacokinetic Profile: A Comparative Analysis of Ziprasidone and its Impurity, Keto-Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo pharmacokinetic comparison between the atypical antipsychotic drug ziprasidone and its process impurity, keto-ziprasidone, is currently not feasible due to the absence of publicly available in vivo pharmacokinetic data for keto-ziprasidone. Keto-ziprasidone is identified as an impurity of ziprasidone, and as such, its pharmacokinetic properties have not been characterized in vivo in the available scientific literature.

This guide will therefore provide a detailed overview of the in vivo pharmacokinetics of the parent drug, ziprasidone, to serve as a crucial reference for researchers, scientists, and drug development professionals. The information presented is compiled from various human and animal studies and is intended to offer a thorough understanding of the absorption, distribution, metabolism, and excretion of ziprasidone.

In Vivo Pharmacokinetics of Ziprasidone

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile.

Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters of ziprasidone administered orally in humans. It is important to note that the absorption of ziprasidone is significantly influenced by food.

Pharmacokinetic ParameterValueConditions
Bioavailability (F) ~60%With food[1]
Time to Peak Plasma Concentration (Tmax) 6 - 8 hoursOral administration with food[1]
Plasma Protein Binding >99%Primarily to albumin and α1-acid glycoprotein[1]
Volume of Distribution (Vd) 1.5 L/kg
Elimination Half-Life (t1/2) ~7 hours
Systemic Clearance (CL) 7.5 mL/min/kg
Experimental Protocols

The pharmacokinetic parameters of ziprasidone have been determined through various in vivo studies, primarily in humans and rats. The methodologies employed in these studies are critical for the interpretation of the resulting data.

Human Pharmacokinetic Studies:

A representative human pharmacokinetic study for ziprasidone involves the following protocol:

  • Study Design: An open-label, single or multiple-dose study in healthy volunteers or patients.

  • Drug Administration: Oral administration of a defined dose of ziprasidone (e.g., 20 mg, 40 mg) with a standardized meal to ensure consistent absorption.

  • Blood Sampling: Serial venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of ziprasidone and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t1/2.

Animal Pharmacokinetic Studies (Rat Model):

Pharmacokinetic studies in animal models, such as rats, are essential for preclinical drug development. A typical protocol is as follows:

  • Animals: Adult male or female Wistar or Sprague-Dawley rats are used.

  • Drug Administration: A single oral or intravenous dose of ziprasidone is administered. For oral administration, the drug is often delivered via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at various time points.

  • Sample Processing and Analysis: Similar to human studies, plasma is separated and analyzed by a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.

Metabolism of Ziprasidone

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the drug excreted unchanged. The metabolic pathways of ziprasidone are complex and involve multiple enzymes.

Metabolic Pathways:

Ziprasidone is primarily metabolized via three main routes:

  • N-dealkylation: This pathway leads to the formation of several metabolites.

  • Sulfur oxidation: This results in the formation of ziprasidone sulfoxide and ziprasidone sulfone.

  • Reductive cleavage of the benzisothiazole moiety: This is followed by S-methylation.

The major circulating metabolites in humans are ziprasidone sulfoxide and S-methyl-dihydroziprasidone. However, these metabolites are considered to have minimal contribution to the overall antipsychotic activity of the drug.

Enzymes Involved in Metabolism:

  • Aldehyde Oxidase (AO): This enzyme is responsible for the reductive metabolism of ziprasidone.

  • Cytochrome P450 3A4 (CYP3A4): This is the primary CYP isozyme involved in the oxidative metabolism of ziprasidone.

The involvement of multiple metabolic pathways reduces the likelihood of significant drug-drug interactions.

Visualizations

Ziprasidone Metabolism Pathway

The following diagram illustrates the major metabolic pathways of ziprasidone.

Ziprasidone_Metabolism cluster_Oxidation Oxidative Metabolism (CYP3A4) cluster_Reduction Reductive Metabolism (Aldehyde Oxidase) cluster_N_Dealkylation N-Dealkylation Ziprasidone Ziprasidone Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Ziprasidone_Sulfoxide S_Methyl_dihydroziprasidone S-Methyl-dihydroziprasidone Ziprasidone->S_Methyl_dihydroziprasidone Other_Metabolites Other Metabolites Ziprasidone->Other_Metabolites Ziprasidone_Sulfone Ziprasidone Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone

Caption: Major metabolic pathways of ziprasidone.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_Study_Setup Study Setup cluster_Dosing_and_Sampling Dosing and Sampling cluster_Sample_Analysis Sample Analysis cluster_Data_Analysis Data Analysis Protocol_Design Protocol Design Subject_Recruitment Subject Recruitment Protocol_Design->Subject_Recruitment Ethical_Approval Ethical Approval Subject_Recruitment->Ethical_Approval Drug_Administration Drug Administration Ethical_Approval->Drug_Administration Blood_Sample_Collection Blood Sample Collection Drug_Administration->Blood_Sample_Collection Plasma_Separation Plasma Separation Blood_Sample_Collection->Plasma_Separation Bioanalytical_Method Bioanalytical Method (LC-MS/MS) Plasma_Separation->Bioanalytical_Method PK_Parameter_Calculation PK Parameter Calculation Bioanalytical_Method->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: General workflow for an in vivo pharmacokinetic study.

References

Distinguishing Keto Ziprasidone from Other Degradation Products Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The development of robust analytical methods to identify and differentiate degradation products is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of Keto Ziprasidone and other Ziprasidone degradation products, with a focus on their differentiation by mass spectrometry. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in this endeavor.

Comparison of Ziprasidone and Its Degradation Products

Forced degradation studies of Ziprasidone under various stress conditions, such as oxidation, reveal the formation of several degradation products. Among these, this compound (also referred to as Zip-oxide) is a significant oxidative degradant. The differentiation of this compound from the parent drug and other related substances by mass spectrometry is based on their distinct mass-to-charge ratios (m/z) and fragmentation patterns.

CompoundMolecular FormulaMolecular Weight (Da)[M+H]+ m/zKey Fragment Ions (m/z)
ZiprasidoneC21H21ClN4OS412.9413.2194.0, 177.0[1][2]
This compound (Zip-oxide) C21H19ClN4O2S 426.9 427.9 177.0 [3]
Ziprasidone DimerC42H38Cl2N8O2S2821.8840.9413.0[3]
Zip-BITC23H23ClN4O3S2545.0545.9326.8[3]

Mass Spectrometric Differentiation

The key to differentiating this compound from other degradation products lies in the unique m/z value of its protonated molecule [M+H]+ and its specific fragmentation pathway.

This compound (Zip-oxide): The introduction of a keto group increases the molecular weight of Ziprasidone by 14 Da (an oxygen atom minus two hydrogen atoms). This results in a protonated molecule at an m/z of approximately 427.9. A characteristic fragment ion observed for Zip-oxide is at m/z 177.0.

Ziprasidone: The parent drug exhibits a protonated molecule at an m/z of approximately 413.2. Its fragmentation pattern includes a prominent peak at m/z 194.0.

Other Degradation Products: Other degradants like Ziprasidone Dimer and Zip-BIT have significantly higher molecular weights, leading to distinct [M+H]+ ions at m/z 840.9 and 545.9, respectively, making them easily distinguishable.

Experimental Protocol: LC-MS/MS Analysis of Ziprasidone and its Degradation Products

This protocol outlines a general procedure for the separation and identification of Ziprasidone and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of Ziprasidone and its impurities in a suitable solvent such as a mixture of acetonitrile, methanol, and water.

  • For forced degradation studies, subject the Ziprasidone sample to stress conditions (e.g., treatment with an oxidizing agent like hydrogen peroxide).

  • Dilute the samples to an appropriate concentration for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 100 × 2.1mm, 1.7µm) is suitable for separation.

  • Mobile Phase: A gradient elution using a two-solvent system is typically employed.

    • Solvent A: 0.01M Ammonium acetate in water, pH adjusted to 5.0.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might start at a lower percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.

  • Flow Rate: A flow rate of 0.2 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is effective for these compounds.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

  • Scan Mode: For identification, a full scan mode is used to determine the m/z of the parent ions. For quantification and specific detection, Selected Reaction Monitoring (SRM) is employed.

  • SRM Transitions:

    • Ziprasidone: 412.9 → 193.9

    • This compound (Zip-oxide): 427.9 → 177.0

    • Ziprasidone Dimer: 840.9 → 413.0

    • Zip-BIT: 545.9 → 326.8

  • Gas Temperatures and Flow Rates: Optimize the nebulizer gas, drying gas, and capillary temperature according to the instrument manufacturer's recommendations.

Visualizing the Workflow and Fragmentation Pathway

To better illustrate the experimental process and the logical differentiation of the compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_identification Compound Identification Start Ziprasidone Sample Forced_Degradation Forced Degradation (Oxidation) Start->Forced_Degradation Dilution Dilution Forced_Degradation->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Identify_Keto_Ziprasidone Identify this compound (m/z 427.9) Data_Analysis->Identify_Keto_Ziprasidone Identify_Others Identify Other Degradants (e.g., Dimer, Zip-BIT) Data_Analysis->Identify_Others Identify_Ziprasidone Identify Ziprasidone (m/z 413.2) Data_Analysis->Identify_Ziprasidone

Caption: Experimental workflow for the differentiation of this compound.

fragmentation_pathway cluster_ziprasidone Ziprasidone cluster_keto_ziprasidone This compound (Zip-oxide) Ziprasidone_Parent [Ziprasidone+H]+ m/z 413.2 Ziprasidone_Fragment Fragment m/z 194.0 Ziprasidone_Parent->Ziprasidone_Fragment Fragmentation Keto_Ziprasidone_Parent [Keto-Ziprasidone+H]+ m/z 427.9 Keto_Ziprasidone_Fragment Fragment m/z 177.0 Keto_Ziprasidone_Parent->Keto_Ziprasidone_Fragment Fragmentation

Caption: Simplified fragmentation pathways of Ziprasidone and this compound.

References

Inter-laboratory validation of an analytical method for Keto Ziprasidone.

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Validation Guide to an Analytical Method for Keto Ziprasidone, an Impurity of Ziprasidone

This guide provides a comprehensive overview of a validated analytical method for the quantification of this compound, a known impurity of the atypical antipsychotic drug Ziprasidone. The primary method detailed is a high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, chosen for its high sensitivity and selectivity. For comparative purposes, data from a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is also presented.

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Ziprasidone. It outlines the experimental protocol for the UHPLC-MS/MS method and presents its performance characteristics. Furthermore, a proposed workflow for an inter-laboratory validation study is provided to ensure the method's robustness and reproducibility across different laboratories.

Data Presentation: Method Performance Comparison

The following tables summarize the validation parameters for the UHPLC-MS/MS method for Ziprasidone and its impurities, including a proxy for this compound (referred to as Zip-oxide in the cited literature, which contains a similar structural motif). A comparison with a standard HPLC-UV method is also provided to highlight the advantages of the UHPLC-MS/MS approach.

Table 1: Performance Characteristics of the UHPLC-MS/MS Method [1]

AnalyteLinearity Range (ppm)Correlation Coefficient (r²)LOD (ppm)LOQ (ppm)
Ziprasidone1.05 - 1.95>0.99--
BITPLOQ - 0.9>0.990.00070.002
Zip-oxideLOQ - 0.9>0.990.00070.002
Chloroethyl-chloroindolinoneLOQ - 0.9>0.990.0140.05
Zip-dimerLOQ - 0.9>0.990.0070.02
Zip-BITLOQ - 0.9>0.990.000030.00007

Table 2: Comparison of UHPLC-MS/MS and HPLC-UV Methodologies [1]

ParameterUHPLC-MS/MS MethodHPLC-UV Method
Selectivity High, due to mass detectionLower, potential for co-elution
Sensitivity High (LODs in low ppm to ppb range)Moderate
Analysis Time ShorterLonger
Solvent Consumption ReducedHigher
Precision (RSD%) 0.72 - 4.5% for impurities0.29 - 3.77% for impurities
Accuracy (Recovery %) Satisfactory for trace analysis92.15 - 104.96% for impurities

Experimental Protocol: UHPLC-MS/MS Method

This section details the experimental protocol for the simultaneous determination of Ziprasidone and its impurities, including this compound (Zip-oxide).[1][2]

1. Instrumentation:

  • A UHPLC system coupled with a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.[3]

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10mM ammonium formate buffer, pH 4.7.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure adequate separation of all impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Total Run Time: Approximately 7 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive heated electrospray ionization (HESI).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Ziprasidone: m/z 412.9 → 193.9

    • Zip-oxide (this compound proxy): m/z 427.9 → 177.0

    • Other impurities should have their specific precursor and product ions optimized.

  • Vaporizer Temperature: 400°C.

  • Collision energies and tube lens potentials should be optimized for each analyte.

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of Ziprasidone and each impurity (including this compound) in a suitable solvent (e.g., a mixture of acetonitrile, methanol, water, and hydrochloric acid).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves.

  • Sample Preparation: The preparation of the sample will depend on the matrix (e.g., bulk drug substance, pharmaceutical dosage form). For capsules, this may involve dissolving the contents in the solvent mixture.

Mandatory Visualization

The following diagrams illustrate the proposed workflow for an inter-laboratory validation study of the analytical method for this compound.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Laboratory Execution cluster_2 Phase 3: Data Analysis and Reporting A Develop Validated Analytical Method B Prepare Detailed Validation Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol, Reference Standards, and Samples C->D E Each Lab Performs Method Transfer and Familiarization D->E F Analyze Samples According to Protocol E->F G Report Results to Coordinating Laboratory F->G H Statistical Analysis of Inter-laboratory Data (e.g., ANOVA) G->H I Evaluate Reproducibility and Robustness H->I J Prepare Final Validation Report I->J

Caption: Workflow for an inter-laboratory validation study.

G cluster_0 Method Validation Parameters cluster_1 Precision Sub-types Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility LOD Limit of Detection LOQ Limit of Quantitation Robustness Robustness Validation Key Validation Characteristics

Caption: Key parameters for analytical method validation.

References

Benchmarking Keto Ziprasidone Impurity Levels Against Regulatory Requirements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory requirements and analytical methodologies for controlling Keto Ziprasidone, a key process-related impurity in the manufacturing of the atypical antipsychotic drug, Ziprasidone. The information presented herein is intended to assist researchers, quality control analysts, and drug development professionals in ensuring compliance with international standards.

Executive Summary

Ziprasidone is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical product, controlling impurities is critical to ensure its safety and efficacy. One such impurity, known as this compound, is a process-related impurity that requires careful monitoring. This guide benchmarks the acceptance criteria for this compound as defined by major pharmacopoeias and provides a detailed analytical protocol for its quantification.

Regulatory Landscape for Ziprasidone Impurities

The control of impurities in active pharmaceutical ingredients (APIs) like Ziprasidone is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH), and enforced by national regulatory bodies through pharmacopoeial monographs.

Identification of this compound

This compound is chemically identified as 5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one . It is recognized as a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

  • United States Pharmacopeia (USP): Referred to as Ziprasidone Related Compound B .

  • European Pharmacopoeia (Ph. Eur.): Referred to as Ziprasidone Impurity B .

Comparative Regulatory Limits

The table below summarizes the acceptance criteria for this compound in the drug substance as specified by the leading pharmacopoeias.

Regulatory Body / PharmacopoeiaImpurity NameAcceptance Criteria (for Ziprasidone Hydrochloride)
United States Pharmacopeia (USP-NF) Ziprasidone Related Compound BNot More Than (NMT) 0.2%[1]
European Pharmacopoeia (Ph. Eur.) Ziprasidone Impurity BTypically aligned with ICH guidelines; specific monograph limits are to be consulted. General guidance suggests similar control levels to USP for specified impurities.
ICH Q3A/B Guidelines Specified ImpurityIdentification Threshold: ≤ 0.10% to > 0.05% depending on Maximum Daily Dose. Qualification Threshold: ≤ 0.15% to > 0.05% or 1.0 mg per day Total Daily Intake, whichever is lower.

Analytical Control Strategy

A robust analytical method is essential for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely accepted technique for this purpose.

Recommended Analytical Method: HPLC

The following experimental protocol is a composite based on methodologies described in the USP monograph and related scientific publications for the determination of Ziprasidone and its related compounds.

Experimental Protocol: HPLC Analysis of this compound (Ziprasidone Related Compound B)

ParameterSpecification
Chromatographic System High-Performance Liquid Chromatography (HPLC) with UV detection
Column 4.6-mm × 15-cm; 5-µm packing L7 (C8)[1]
Column Temperature 30°C[1]
Mobile Phase Gradient elution with a mixture of a buffer solution and an organic modifier. For example, a gradient of acetonitrile and a phosphate buffer.[1]
Buffer 6.8 g/L of monobasic potassium phosphate in water. Adjust with phosphoric acid to a pH of 3.0.[1]
Detector Wavelength UV 229 nm
Flow Rate 1.5 mL/min
Injection Volume 10 µL
System Suitability - Resolution: Not less than 1.5 between Ziprasidone Related Compound B and Ziprasidone Related Compound F. - Relative Standard Deviation (RSD): Not more than 5.0% for replicate injections of the standard solution containing Ziprasidone Related Compound B.
Standard Solution A solution of known concentration of USP Ziprasidone Related Compound B RS.
Sample Solution A solution of the Ziprasidone drug substance at a specified concentration.
Experimental Workflow

The logical workflow for benchmarking this compound impurity levels is depicted in the following diagram.

Workflow for Benchmarking this compound Impurity cluster_0 Regulatory Framework cluster_1 Analytical Procedure cluster_2 Data Evaluation & Comparison ICH_Guidelines ICH Q3A/B Guidelines (Reporting, Identification, Qualification) Method_Development HPLC Method Development & Validation ICH_Guidelines->Method_Development Inform Method Requirements Pharmacopoeias Pharmacopoeial Monographs (USP, Ph. Eur.) Pharmacopoeias->Method_Development Define Official Method Comparison Compare with Regulatory Limits Pharmacopoeias->Comparison Provide Acceptance Criteria Sample_Preparation Sample & Standard Preparation Method_Development->Sample_Preparation Analysis Chromatographic Analysis Sample_Preparation->Analysis Quantification Impurity Quantification Analysis->Quantification Data_Collection Collect Experimental Data (Impurity Levels) Quantification->Data_Collection Data_Collection->Comparison Compliance_Check Compliance Assessment Comparison->Compliance_Check

Benchmarking workflow for this compound.

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method. Ziprasidone should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to ensure that this compound and other degradation products are well-separated from the main peak and from each other.

Conclusion

The control of this compound, also known as Ziprasidone Related Compound B (USP) and Impurity B (Ph. Eur.), is a critical aspect of ensuring the quality and safety of Ziprasidone drug substance and product. The established regulatory limit of not more than 0.2% by the USP provides a clear benchmark for manufacturers. Adherence to a validated, stability-indicating HPLC method, as outlined in this guide, is essential for accurate monitoring and reporting of this impurity, thereby ensuring compliance with global regulatory standards. Researchers and drug developers should consult the latest versions of the relevant pharmacopoeias for the most current requirements.

Signaling Pathway Diagram

The following diagram illustrates the relationship between the different names for the this compound impurity and the regulatory bodies that define them.

Keto_Ziprasidone This compound (Process-Related Impurity) USP_Impurity Ziprasidone Related Compound B Keto_Ziprasidone->USP_Impurity is identified as Ph_Eur_Impurity Ziprasidone Impurity B Keto_Ziprasidone->Ph_Eur_Impurity is identified as USP United States Pharmacopeia (USP) USP->USP_Impurity specifies Ph_Eur European Pharmacopoeia (Ph. Eur.) Ph_Eur->Ph_Eur_Impurity specifies ICH International Council for Harmonisation (ICH) ICH_Guideline ICH Q3A/B Guidelines ICH->ICH_Guideline provides framework for ICH_Guideline->USP influences ICH_Guideline->Ph_Eur influences

References

Comparative Stability Analysis of Ziprasidone and Other Atypical Antipsychotics Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Ziprasidone, an atypical antipsychotic, under various stress conditions. The performance of Ziprasidone is compared with other commonly used atypical antipsychotics, including Olanzapine, Risperidone, and Quetiapine. The data presented is compiled from various forced degradation studies. It is important to note that the experimental conditions in the cited studies may vary, and this guide aims to present a consolidated overview for comparative purposes. The stability of "Keto Ziprasidone," an impurity of Ziprasidone, is intrinsically linked to the degradation of the parent compound.

Comparative Stability Data

The following table summarizes the percentage of degradation observed for Ziprasidone and other atypical antipsychotics under different stress conditions. The data has been extracted from multiple sources, and the specific conditions of each study are provided for context.

Drug ProductStress ConditionReagent/ConditionDuration & TemperatureDegradation (%)Reference
Ziprasidone Acidic Hydrolysis0.5 M HCl8 hours at 40°CNo significant degradation[1]
0.05 N HClNot Specified at 60°CMild degradation[2]
Alkaline Hydrolysis0.5 M NaOH8 hours at ambient temp.Considerable degradation[1]
0.025 N NaOH2 hours at 60°CConsiderable degradation[2]
Oxidative3% H₂O₂1 hour at room temp.Considerable degradation[1]
1% H₂O₂20 minutes on Bench topSignificant degradation
ThermalDry Heat8 hours at 100°CMild degradation
PhotolyticUV/Vis light8 hoursNo significant degradation
Olanzapine Acidic Hydrolysis0.1 N HCl12 hours at 80°C~20%
Alkaline Hydrolysis0.1 N NaOH12 hours at 80°C~15%
Oxidative3% H₂O₂24 hours at room temp.Major degradation
ThermalDry Heat24 hours at 80°CNo significant degradation
PhotolyticUV light (254 nm)10 daysNo degradation
Risperidone Acidic Hydrolysis0.1 M HCl12 hours at room temp.Gradual decrease
Alkaline Hydrolysis0.1 M NaOH36 hours at room temp.Comparatively stable
Oxidative3% H₂O₂6 hours at room temp.68.54%
ThermalDry Heat6 hours at 80°C17.00%
PhotolyticRoom light8 days35.00%
Quetiapine Acidic Hydrolysis0.1 N HCl24 hours at 70°C84.9%
1 N HCl4 days at 60°C7.48%
Alkaline Hydrolysis0.1 N NaOH24 hours at 70°C33.1%
Oxidative3% H₂O₂24 hours at room temp.11.5%
30% H₂O₂1 hour at 60°CSignificant degradation
ThermalDry Heat12 hours at 120°CNot significant
PhotolyticUVC radiation6 hours at < 25°CSignificant degradation

Experimental Protocols

The following are generalized methodologies for conducting forced degradation studies on atypical antipsychotics, based on protocols described in the cited literature. Researchers should adapt these protocols based on their specific analytical capabilities and regulatory requirements.

Preparation of Stock Solutions

A stock solution of the drug substance (Ziprasidone, Olanzapine, Risperidone, or Quetiapine) is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to achieve a desired concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acidic Hydrolysis:

    • Treat the stock solution with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl).

    • The mixture is then typically heated (e.g., at 60°C to 80°C) for a specified duration (e.g., 1 to 24 hours).

    • After cooling, the solution is neutralized with a suitable base (e.g., NaOH).

  • Alkaline Hydrolysis:

    • Treat the stock solution with an equal volume of a basic solution (e.g., 0.1 N to 2 N NaOH).

    • The mixture is stressed at room temperature or heated (e.g., at 60°C to 80°C) for a defined period (e.g., 2 to 36 hours).

    • After the stress period, the solution is neutralized with a suitable acid (e.g., HCl).

  • Oxidative Degradation:

    • The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).

    • The reaction is typically carried out at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from minutes to hours.

  • Thermal Degradation:

    • The solid drug substance is placed in a temperature-controlled oven.

    • The sample is exposed to high temperatures (e.g., 80°C to 120°C) for a duration ranging from hours to days.

  • Photolytic Degradation:

    • The drug substance (in solid state or in solution) is exposed to a light source, such as UV radiation (e.g., 254 nm) or a combination of UV and visible light, in a photostability chamber.

    • The duration of exposure is typically several hours to days.

Sample Analysis
  • After the stress period, the samples are diluted to a suitable concentration with an appropriate diluent (often the mobile phase used for chromatographic analysis).

  • The analysis is performed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a UV or photodiode array (PDA) detector.

  • The percentage of degradation is calculated by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed sample to that of an unstressed control sample.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (Drug Substance) Acid Acidic Hydrolysis (HCl, Heat) Stock->Acid Alkali Alkaline Hydrolysis (NaOH, Heat) Stock->Alkali Oxidative Oxidative (H2O2) Stock->Oxidative Thermal Thermal (Dry Heat) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Dilution Dilution Acid->Dilution Alkali->Dilution Oxidative->Dilution Thermal->Dilution Photo->Dilution HPLC HPLC/UPLC Analysis Dilution->HPLC Data Data Analysis (% Degradation) HPLC->Data

Forced degradation experimental workflow.

G cluster_input Input Data cluster_analysis Comparative Analysis cluster_output Output Data_Zip Ziprasidone Degradation Data Compare_Acid Acidic Stability Data_Zip->Compare_Acid Compare_Alk Alkaline Stability Data_Zip->Compare_Alk Compare_Ox Oxidative Stability Data_Zip->Compare_Ox Compare_Therm Thermal Stability Data_Zip->Compare_Therm Compare_Photo Photolytic Stability Data_Zip->Compare_Photo Data_Olan Olanzapine Degradation Data Data_Olan->Compare_Acid Data_Olan->Compare_Alk Data_Olan->Compare_Ox Data_Olan->Compare_Therm Data_Olan->Compare_Photo Data_Ris Risperidone Degradation Data Data_Ris->Compare_Acid Data_Ris->Compare_Alk Data_Ris->Compare_Ox Data_Ris->Compare_Therm Data_Ris->Compare_Photo Data_Quet Quetiapine Degradation Data Data_Quet->Compare_Acid Data_Quet->Compare_Alk Data_Quet->Compare_Ox Data_Quet->Compare_Therm Data_Quet->Compare_Photo Conclusion Relative Stability Profile Compare_Acid->Conclusion Compare_Alk->Conclusion Compare_Ox->Conclusion Compare_Therm->Conclusion Compare_Photo->Conclusion

Comparative stability analysis logic.

References

Safety Operating Guide

Navigating the Disposal of Keto Ziprasidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this document outlines the proper operational and disposal plans for Keto Ziprasidone. As a trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, ensuring the safety of researchers and compliance with regulations.

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For novel or less-common substances such as this compound, a specific disposal protocol may not be readily available. However, by combining the known guidelines for the parent compound, Ziprasidone, with the general safety precautions for keto-containing chemicals, a safe and compliant disposal procedure can be established.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with a conservative approach, treating it as potentially hazardous chemical waste in the absence of definitive data to the contrary. This ensures the highest level of safety and regulatory compliance.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, several key agencies and regulations dictate the proper handling and disposal procedures.

Regulatory Body/ActKey Responsibilities and Guidelines
Environmental Protection Agency (EPA) Regulates hazardous waste from generation to disposal under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Subpart P of RCRA provides specific guidelines for managing hazardous waste pharmaceuticals at healthcare facilities.[2][4]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion. While Ziprasidone is not a controlled substance, awareness of DEA regulations is crucial for overall pharmaceutical waste management.
Occupational Safety and Health Administration (OSHA) Sets standards for worker safety, including the use of Personal Protective Equipment (PPE) when handling chemical waste.
State and Local Regulations Many states and municipalities have their own, often more stringent, regulations for pharmaceutical and chemical waste disposal.

Step-by-Step Disposal Protocol for this compound

The following procedure is a comprehensive guide for the safe disposal of this compound in a laboratory setting. This protocol is based on the principles of handling potentially hazardous chemicals and general pharmaceutical waste.

Personal Protective Equipment (PPE) and Handling

Due to the "keto" functional group, which can confer reactivity, and the pharmacological activity of the parent compound, stringent safety precautions are necessary.

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Consult the glove manufacturer's compatibility chart for specific chemicals.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities, chemical-resistant overalls may be appropriate.

  • Respiratory Protection: All handling of solid or potentially volatile this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Identification and Segregation

Properly identify and segregate this compound waste to ensure it is disposed of through the correct waste stream.

  • Pure Compound and Concentrated Solutions: Treat as hazardous chemical waste.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing papers, pipette tips, and empty containers, should also be disposed of as hazardous chemical waste.

  • Aqueous Solutions: Dilute aqueous solutions may have different disposal requirements depending on local regulations. However, the most conservative approach is to treat them as hazardous waste. Do not dispose of this compound down the drain.

Containment and Labeling

Proper containment and labeling are crucial for safe storage and transport of chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of this compound.

  • Labeling: The label should clearly state "Hazardous Waste" and list the full chemical name, "this compound." Include the approximate quantity and the date of accumulation.

Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Licensed Disposal Vendor: Your institution will have a contract with a certified vendor for the pickup, transport, and disposal of hazardous chemical waste.

  • Incineration: The most common and recommended method for the disposal of pharmaceutical and hazardous chemical waste is high-temperature incineration at a permitted facility.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound in a research environment.

Keto_Ziprasidone_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_management Waste Segregation and Containment cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Handle Waste in a Certified Fume Hood ppe->fume_hood identify Identify Waste Type (Pure compound, contaminated items) fume_hood->identify Generation segregate Segregate as Hazardous Chemical Waste identify->segregate contain Place in a Labeled, Sealed Hazardous Waste Container segregate->contain store Store Securely for Pickup contain->store Collection vendor Arrange Pickup by a Licensed Waste Disposal Vendor store->vendor end End: Compliant Disposal (e.g., Incineration) vendor->end Final Step

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or involves volatile materials, evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and institutional safety officer.

  • Contain: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent. Do not use combustible materials like paper towels for large spills.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Keto Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols and Disposal Guidelines for Laboratory Professionals

Researchers and scientists working with Keto Ziprasidone, an impurity of the antipsychotic agent Ziprasidone, must adhere to stringent safety protocols to mitigate potential health risks.[1][2] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans to ensure a safe laboratory environment.

Hazard Identification and Occupational Exposure

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] While specific occupational exposure limits (OELs) for this compound have not been established, the OEL for the related compound, Ziprasidone mesylate, provides a reference point for risk assessment.[3][4] Given the potency of active pharmaceutical ingredients (APIs), it is prudent to handle this compound as a potent compound, employing engineering controls and appropriate PPE to minimize exposure.

CompoundOccupational Exposure Limit (OEL) - TWA (8-hour)Source
Ziprasidone mesylate90 µg/m³
This compoundNo data available

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and best practices for handling potent compounds.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles with side-shields or a full-face shieldEyeglasses are not a substitute for safety goggles. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.
Hands Chemically compatible protective gloves (e.g., Nitrile)Gloves must be inspected before use. Two pairs of gloves are recommended when handling biological fluids or managing spills.
Body Impervious clothing or a lab coatContaminated work clothing should not be allowed out of the workplace.
Respiratory A suitable respiratorAn approved air-purifying respirator should be used when engineering controls are insufficient or during spill cleanup.

Experimental Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal. Adherence to these procedures is critical for minimizing risk.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve handle Perform Experimental Procedures dissolve->handle decontaminate Decontaminate Surfaces handle->decontaminate Complete experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Disposal Decision Pathway for this compound start Unused this compound take_back Drug Take-Back Program Available? start->take_back use_take_back Utilize Take-Back Program take_back->use_take_back Yes no_take_back Mix with Unappealing Substance (e.g., coffee grounds, cat litter) take_back->no_take_back No seal Place in a Sealed Container no_take_back->seal trash Dispose of in Household Trash seal->trash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Keto Ziprasidone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Keto Ziprasidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.